4-Bromoisoquinolin-5-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromoisoquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-5-11-4-6-2-1-3-8(12)9(6)7/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYBHMHMRXOUCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621089 | |
| Record name | 4-Bromoisoquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651310-41-7 | |
| Record name | 4-Bromoisoquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromoisoquinolin-5-ol: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromoisoquinolin-5-ol, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While specific peer-reviewed data on this compound is limited, this document synthesizes available information, draws logical inferences from related structures, and outlines its probable chemical properties, synthesis, and applications. The guide is intended to serve as a foundational resource for researchers interested in utilizing this scaffold for the development of novel therapeutics, particularly in the areas of kinase inhibition and GABA receptor modulation.
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The fusion of a benzene ring with a pyridine ring creates a unique electronic and steric environment, making it an ideal template for designing molecules that can interact with various biological targets. The introduction of a bromine atom and a hydroxyl group, as in this compound, further enhances its utility by providing handles for synthetic diversification and specific hydrogen bonding interactions.
This guide will delve into the known and inferred properties of this compound, offering insights into its structure, potential synthetic routes, and its role as a key intermediate in the development of targeted therapies.
Molecular Structure and Physicochemical Properties
The structure of this compound is characterized by the isoquinoline core with a bromine atom at the 4-position and a hydroxyl group at the 5-position.
Caption: Chemical structure of this compound.
The presence of the electronegative bromine atom and the hydrogen-bonding capable hydroxyl group significantly influences the molecule's electronic properties and reactivity. The bromine atom at the C4 position is particularly susceptible to palladium-catalyzed cross-coupling reactions, making it a valuable site for introducing molecular diversity. The hydroxyl group at C5 can modulate the acidity/basicity of the nitrogen atom and participate in key binding interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 651310-41-7 | --INVALID-LINK--[1] |
| Molecular Formula | C₉H₆BrNO | --INVALID-LINK-- |
| Molecular Weight | 224.06 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow crystalline solid | --INVALID-LINK-- |
| Melting Point | 152-155 °C | --INVALID-LINK-- |
| Solubility | Limited solubility in water; soluble in ethanol and acetone | --INVALID-LINK-- |
| pKa | Not experimentally determined. Estimated to be weakly basic due to the pyridine nitrogen, with the acidity of the hydroxyl group also a factor. | Inferred |
| logP | Not experimentally determined. The presence of the bromo and hydroxyl groups suggests a moderate lipophilicity. | Inferred |
Synthesis and Reactivity
Proposed Synthetic Route: Bromination of 5-Hydroxyisoquinoline
Caption: Proposed synthesis of this compound.
Common brominating agents for such transformations include N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in a suitable solvent. The choice of solvent and reaction conditions would be critical to control the regioselectivity and minimize the formation of di-brominated or other isomeric byproducts.
Key Reactivity: The Utility of the Bromine Handle
The bromine atom at the C4 position is the key to the synthetic versatility of this compound. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Suzuki-Miyaura Coupling: This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C4 position. This is particularly valuable in drug discovery for exploring the structure-activity relationship (SAR) by modifying this region of the molecule.
References
Unraveling the Biological Potential of 4-Bromoisoquinolin-5-ol: A Technical Guide for Preclinical Investigation
Preamble: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery
The isoquinoline core is a recurring motif in a vast array of natural and synthetic compounds, celebrated for its significant therapeutic potential.[1][2] From the potent analgesic properties of morphine to the broad-spectrum antimicrobial effects of berberine, isoquinoline alkaloids have provided a rich foundation for drug development.[3][4] These nitrogen-containing heterocyclic compounds are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][5][6][7] The introduction of a halogen, such as bromine, into the isoquinoline structure can further modulate its biological activity, often enhancing its potency and providing a handle for further chemical modification.[8][9]
This guide focuses on a specific, lesser-explored derivative: 4-Bromoisoquinolin-5-ol . While direct, extensive research on the biological activities of this particular molecule is not widely published, its structural features—the isoquinoline backbone, a bromine atom at the 4-position, and a hydroxyl group at the 5-position—suggest a high probability of interesting pharmacological properties. This document, therefore, serves as a technical roadmap for researchers and drug development professionals, outlining a logical, scientifically rigorous workflow to systematically investigate and characterize the biological activity of this compound and similar novel chemical entities.
Section 1: Proposed Investigational Workflow
The initial characterization of a novel compound like this compound requires a tiered approach, beginning with broad screening assays and progressively moving towards more specific mechanistic studies. This workflow is designed to efficiently identify potential therapeutic areas and elucidate the compound's mechanism of action.
Caption: A proposed phased workflow for the biological characterization of this compound.
Section 2: Foundational Physicochemical Properties and Handling
Before commencing biological assays, it is crucial to understand the basic properties of this compound.
| Property | Value | Source |
| CAS Number | 651310-41-7 | [10] |
| Molecular Formula | C₉H₆BrNO | Derived |
| Molecular Weight | 224.05 g/mol | Derived |
| Appearance | Likely a solid | Inferred |
| Solubility | To be determined experimentally (likely soluble in DMSO and other organic solvents) | [11] |
Note on Handling: As with many brominated heterocyclic compounds, appropriate personal protective equipment (PPE) should be used. Based on data for the parent compound, 4-Bromoisoquinoline, it may cause skin and eye irritation and respiratory irritation.[12]
Section 3: Detailed Experimental Protocols
The following protocols are presented as a starting point for the investigation, grounded in established methodologies for compound screening and characterization.
Protocol: Broad-Spectrum Cytotoxicity Screening (MTT Assay)
Rationale: The isoquinoline scaffold is present in numerous anticancer agents.[1] Furthermore, brominated quinolines have demonstrated significant antiproliferative activity against various cancer cell lines.[9] Therefore, an initial broad-spectrum cytotoxicity screen is a logical first step to identify potential anticancer activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Step-by-Step Methodology:
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Cell Line Selection: Utilize a diverse panel of human cancer cell lines. A good starting point would be the NCI-60 panel or a selection of representative lines such as:
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MCF-7: Breast adenocarcinoma
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HCT-116: Colon cancer
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HePG-2: Hepatocellular carcinoma
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A549: Lung carcinoma
-
PC-3: Prostate cancer
-
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the test compound. Include vehicle controls (DMSO at the highest concentration used) and positive controls (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
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MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
Hypothetical Data Presentation:
| Cell Line | IC₅₀ of this compound (µM) | IC₅₀ of Doxorubicin (µM) |
| MCF-7 | 15.2 | 0.8 |
| HCT-116 | 8.9 | 0.5 |
| HePG-2 | 22.5 | 1.2 |
| A549 | > 100 | 1.5 |
| PC-3 | 12.1 | 0.9 |
Protocol: Antimicrobial Susceptibility Testing
Rationale: Isoquinoline alkaloids, such as berberine, are well-documented for their antibacterial and antifungal properties.[3][4] It is plausible that this compound may also possess such activities.
Step-by-Step Methodology (Broth Microdilution):
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Microorganism Selection: Test against a panel of clinically relevant bacteria and fungi:
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Bacteria: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa
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Fungi: Candida albicans, Aspergillus niger
-
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
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Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well.
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Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
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MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Section 4: Investigating the Mechanism of Action
Should the initial screening reveal significant cytotoxic activity, the next logical step is to investigate the underlying mechanism. Many isoquinoline derivatives exert their anticancer effects by inducing apoptosis and/or causing cell cycle arrest.[13]
Hypothetical Signaling Pathway: Inhibition of NF-κB
Rationale: Many isoquinoline alkaloids have demonstrated anti-inflammatory properties, often through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] Chronic inflammation is a known driver of tumorigenesis, making NF-κB a relevant target in cancer research.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Validation (Western Blotting):
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Cell Treatment: Treat a responsive cancer cell line (e.g., HCT-116) with TNF-α to stimulate the NF-κB pathway, in the presence and absence of this compound at its IC₅₀ concentration.
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Protein Extraction: Lyse the cells and quantify the total protein concentration.
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SDS-PAGE and Transfer: Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
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Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins, such as phospho-IκBα, total IκBα, and phospho-p65.
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Detection: Use secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
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Analysis: A decrease in the levels of phospho-IκBα and phospho-p65 in the presence of this compound would suggest inhibition of the NF-κB pathway.
Conclusion and Future Directions
This technical guide provides a structured and scientifically grounded framework for the initial biological evaluation of this compound. While the specific activities of this compound remain to be elucidated, its chemical structure places it within a class of molecules with a high potential for pharmacological relevance. The proposed workflow, from broad screening to mechanistic studies, offers a clear path to uncovering its therapeutic potential. Positive findings from these initial studies would warrant further investigation into structure-activity relationships, target deconvolution, and eventual preclinical development in animal models. The versatility of the isoquinoline scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutics.[1][14][15]
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Natural Isoquinoline Alkaloid With Antitumor Activity: Studies of the Biological Activities of Berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications | CoLab [colab.ws]
- 7. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jptcp.com [jptcp.com]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 651310-41-7 [chemicalbook.com]
- 11. Buy 4-Bromoisoquinoline-5-sulfonylchloridehydrochloridehydrochloride at Affordable Prices, Purity 98%, Molecular Weight 338.57 g/mol [forecastchemicals.com]
- 12. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 15. innospk.com [innospk.com]
The Enigmatic Mechanism of Action of 4-Bromoisoquinolin-5-ol: A Technical Guide for Drug Discovery Professionals
Abstract
4-Bromoisoquinolin-5-ol is a synthetic heterocyclic compound that has emerged as a versatile scaffold in medicinal chemistry. While direct, extensive biological studies on this specific molecule are not widely published, its structural motifs are present in a variety of biologically active agents. This technical guide synthesizes the available information on its role as a synthetic precursor and the established mechanisms of action of its derivatives and structurally related compounds. We will delve into its potential as a modulator of critical cellular signaling pathways, primarily focusing on its prospective roles in kinase inhibition, particularly within the MAPK signaling cascade, and its potential to modulate GABA receptors. Furthermore, we will explore alternative, plausible mechanisms of action, including the inhibition of the PI3K/Akt/mTOR pathway and DNA intercalation, drawing from the broader family of isoquinoline alkaloids. This guide aims to provide a comprehensive, in-depth perspective for researchers and drug development professionals, outlining the theoretical framework and proposing experimental avenues to elucidate the definitive mechanism of action of this compound.
Introduction: The Isoquinoline Scaffold and the Significance of this compound
The isoquinoline core is a privileged structure in drug discovery, forming the backbone of numerous natural products and synthetic molecules with a wide array of biological activities.[1] The functionalization of this scaffold with different substituents can dramatically alter its physicochemical properties and biological targets. This compound presents a unique combination of a bromine atom at the C4 position and a hydroxyl group at the C5 position. The bromine atom serves as a valuable synthetic handle for introducing further molecular complexity through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This strategic placement allows for the exploration of a vast chemical space, making it an attractive starting point for the development of novel therapeutic agents.
While this compound itself is primarily recognized as a chemical building block, its derivatives have shown promise in several therapeutic areas. This guide will dissect the potential mechanisms of action based on the known biological activities of compounds synthesized from this versatile precursor.
Primary Hypothesized Mechanism of Action: Kinase Inhibition
The most prominent application of this compound in drug discovery is as a precursor for the synthesis of kinase inhibitors. Kinases are a large family of enzymes that play a crucial role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major target for drug development.
Targeting the MAPK Signaling Pathway
Research has specifically highlighted the use of this compound in the development of inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a key regulator of cell proliferation, differentiation, and survival. The core cascade consists of a series of kinases: RAF, MEK (MAPK/ERK Kinase), and ERK (Extracellular signal-Regulated Kinase).
While specific data on this compound derivatives as MAPK inhibitors is limited in publicly available literature, we can infer a likely mechanism based on the structure of known MEK and p38 MAPK inhibitors. Many allosteric MEK inhibitors, for instance, utilize an aromatic group, often a substituted phenyl ring, to occupy a lipophilic pocket within the kinase.[3] The bromine atom on the this compound scaffold can be readily replaced via Suzuki coupling to introduce such crucial aryl groups.
Table 1: Key Kinases in the MAPK Pathway and Their Role in Disease
| Kinase | Role in Signaling | Implication in Disease |
| RAF (A-RAF, B-RAF, C-RAF) | Serine/threonine-specific kinases that phosphorylate and activate MEK. | Mutations, particularly in B-RAF, are common in melanoma and other cancers. |
| MEK1/2 | Dual-specificity kinases that phosphorylate and activate ERK. | A central node in the pathway, making it an attractive target for inhibition. |
| ERK1/2 | Serine/threonine kinases that phosphorylate a wide range of cytoplasmic and nuclear substrates, regulating gene expression and cell cycle progression. | Hyperactivation is common in many cancers, promoting proliferation and survival. |
| p38 MAPK | Activated by cellular stress and inflammatory cytokines, involved in inflammation and apoptosis. | A key target for inflammatory diseases like rheumatoid arthritis.[4] |
Hypothetical Binding Mode and Structure-Activity Relationship (SAR)
Based on the general structure of kinase inhibitors, it is plausible that derivatives of this compound act as ATP-competitive or allosteric inhibitors. The isoquinoline core can mimic the adenine ring of ATP, while substituents introduced at the C4 position can extend into specific pockets of the kinase active site to confer potency and selectivity. The hydroxyl group at the C5 position could form a key hydrogen bond with the hinge region of the kinase, a common interaction for many kinase inhibitors.
Figure 1: Proposed Kinase Inhibition by a this compound Derivative
Caption: Hypothetical binding mode of a this compound derivative in a kinase active site.
Proposed Experimental Workflow for Validating Kinase Inhibition
To validate the hypothesis that this compound or its derivatives inhibit kinases in the MAPK pathway, the following experimental workflow is proposed:
Figure 2: Experimental Workflow for Kinase Inhibitor Validation
Caption: A stepwise approach to validate the kinase inhibitory activity of this compound derivatives.
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Synthesis of a Focused Library: A series of derivatives should be synthesized from this compound, primarily modifying the C4 position with various aryl and heteroaryl groups via Suzuki coupling.
-
In Vitro Kinase Assays: The synthesized compounds should be screened against a panel of kinases from the MAPK pathway (e.g., B-RAF, MEK1/2, ERK1/2, p38α) using enzymatic assays to determine their half-maximal inhibitory concentrations (IC50).
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Cell-Based Assays: Lead compounds from the in vitro screens should be tested in relevant cancer cell lines (e.g., those with known B-RAF or RAS mutations). The effect on the phosphorylation of downstream targets (e.g., p-ERK) can be quantified by Western blotting or ELISA.
-
Kinome-Wide Selectivity Profiling: To understand the specificity of the inhibitors, they should be screened against a broad panel of human kinases.
-
Structural Biology: Co-crystallization of lead compounds with their target kinase(s) would provide definitive evidence of the binding mode and guide further optimization.
Secondary Hypothesized Mechanism of Action: GABA Receptor Modulation
Another intriguing potential mechanism of action for derivatives of this compound is the modulation of γ-aminobutyric acid (GABA) receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the GABA-A subtype, are the targets of many clinically important drugs, including benzodiazepines and barbiturates, which are used to treat anxiety, insomnia, and seizure disorders.[5][6]
GABA-A Receptor Structure and Allosteric Modulation
GABA-A receptors are ligand-gated ion channels composed of five subunits that form a central chloride-permeable pore.[5] The binding of GABA to its recognition site triggers a conformational change that opens the channel, leading to chloride influx and hyperpolarization of the neuron. In addition to the GABA binding site, these receptors possess several allosteric sites where other molecules can bind and modulate the receptor's response to GABA.[5]
Derivatives of this compound could potentially act as positive allosteric modulators (PAMs), enhancing the effect of GABA, or as negative allosteric modulators (NAMs), reducing its effect. The anxiolytic and anticonvulsant activities observed in rodent models for some derivatives suggest a PAM-like activity.
Proposed Experimental Protocol for Investigating GABA Receptor Modulation
To determine if and how this compound derivatives modulate GABA-A receptors, a detailed electrophysiological investigation is required.
Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
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Oocyte Preparation and cRNA Injection:
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Harvest and defolliculate oocytes from Xenopus laevis.
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Inject oocytes with cRNAs encoding the subunits of a specific GABA-A receptor subtype (e.g., α1β2γ2).
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Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution.
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Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at -60 mV.
-
-
Compound Application and Data Acquisition:
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Apply a sub-maximal concentration of GABA (e.g., EC10) to elicit a baseline current.
-
Co-apply the test compound (a derivative of this compound) with the same concentration of GABA and record the change in current amplitude. An increase in current indicates positive allosteric modulation.
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To determine if the compound acts at the benzodiazepine site, perform the co-application in the presence of a benzodiazepine antagonist, such as flumazenil.
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Construct dose-response curves to determine the EC50 and maximal efficacy of the compound.
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Alternative Plausible Mechanisms of Action
The rich pharmacology of the isoquinoline scaffold suggests other potential mechanisms of action for this compound.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival. Several isoquinoline-based compounds have been reported to inhibit components of this pathway, particularly PI3K.[7] Given the structural similarities, it is conceivable that derivatives of this compound could also target this pathway. Experimental validation would follow a similar workflow as described for kinase inhibition, focusing on PI3K isoforms and measuring the phosphorylation status of Akt and other downstream effectors.
DNA Intercalation and Topoisomerase Inhibition
The planar aromatic structure of the isoquinoline ring system is a common feature of DNA intercalating agents.[8] These molecules insert themselves between the base pairs of the DNA double helix, leading to a distortion of the DNA structure that can inhibit replication and transcription, ultimately triggering apoptosis. Some isoquinoline derivatives also inhibit topoisomerases, enzymes that resolve DNA supercoiling during replication.[7] The potential of this compound to act as a DNA intercalator could be investigated using spectroscopic methods (UV-Vis, fluorescence, circular dichroism) to study its interaction with DNA, as well as topoisomerase activity assays.
Conclusion and Future Directions
This compound is a promising starting point for the development of novel therapeutics. Based on the available evidence for its derivatives and related compounds, the most likely mechanisms of action are the inhibition of kinases within the MAPK pathway and the allosteric modulation of GABA-A receptors. However, the diverse bioactivity of the isoquinoline scaffold also suggests that inhibition of the PI3K/Akt/mTOR pathway or DNA intercalation are plausible alternative or parallel mechanisms.
To definitively elucidate the mechanism of action of this compound and its derivatives, a systematic and multi-faceted approach is required. This should involve the synthesis of a focused library of analogs, followed by rigorous in vitro and cell-based screening against the hypothesized targets. For the most promising compounds, detailed biochemical and biophysical characterization, along with structural biology studies, will be crucial to understand the precise molecular interactions. Ultimately, in vivo studies in relevant disease models will be necessary to validate the therapeutic potential of this versatile chemical scaffold. The insights gained from such studies will not only clarify the mechanism of action of this specific compound but also contribute to the broader understanding of the structure-activity relationships of isoquinoline-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent inhibitors of the MAP kinase p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural DNA Intercalators as Promising Therapeutics for Cancer and Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Bromoisoquinolin-5-ol
Abstract
4-Bromoisoquinolin-5-ol is a versatile heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features, including the isoquinoline core, a strategically positioned bromine atom, and a hydroxyl group, make it an attractive starting point for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets of this compound and its derivatives. Drawing upon the established bioactivities of the broader isoquinoline and quinolinone classes of compounds, this guide explores the most promising avenues for drug discovery and development. We delve into the potential of this compound as a precursor for potent kinase inhibitors, particularly those targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, and as a modulator of Gamma-Aminobutyric Acid (GABA) receptors, which are critical in central nervous system (CNS) functions. This guide is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also detailed, actionable experimental protocols for target identification and validation.
Introduction: The Therapeutic Potential of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] From the potent analgesic properties of morphine to the antimicrobial activity of berberine, isoquinoline alkaloids have a long and successful history in medicine. Modern synthetic chemistry has further expanded the therapeutic landscape of isoquinoline derivatives, leading to the development of agents with anticancer, antihypertensive, and antiretroviral properties.[2]
This compound, with its distinct substitution pattern, offers several advantages for drug design. The bromine atom at the 4-position serves as a convenient handle for synthetic diversification through cross-coupling reactions, such as the Suzuki coupling, enabling the introduction of various aryl and heteroaryl groups. This allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. The hydroxyl group at the 5-position can participate in hydrogen bonding, a crucial interaction for ligand-receptor binding, and can also be a site for further chemical modification.
Potential Therapeutic Target Classes
Based on the established pharmacology of structurally related compounds, two primary target classes emerge as highly probable for derivatives of this compound: Protein Kinases and GABA Receptors.
Protein Kinase Inhibition: Targeting Aberrant Signaling in Disease
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug development efforts. The isoquinoline and quinazoline scaffolds have proven to be particularly effective in the design of kinase inhibitors.[4]
The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[5] Aberrant activation of this pathway is a common driver of tumorigenesis.[5] While direct evidence for this compound as a MAPK pathway inhibitor is not yet available in peer-reviewed literature, its potential as a building block for such inhibitors is strongly suggested by the activity of related compounds.[6][7]
Hypothesized Mechanism of Action:
Derivatives of this compound could be designed to act as ATP-competitive inhibitors of key kinases within the MAPK cascade, such as MEK1/2 or ERK1/2. The isoquinoline core would occupy the adenine-binding region of the ATP pocket, while strategically introduced substituents via the bromine handle could form specific interactions with the surrounding amino acid residues, conferring potency and selectivity.
Caption: Potential inhibition of the MAPK signaling pathway by this compound derivatives.
GABA Receptor Modulation: A Gateway to CNS Therapeutics
The Gamma-Aminobutyric Acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[8] It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. Modulators of GABA-A receptors are widely used as anxiolytics, sedatives, and anticonvulsants. Several classes of heterocyclic compounds, including those with quinoline and quinolinone cores, have been shown to interact with GABA-A receptors.[8]
Hypothesized Mechanism of Action:
Derivatives of this compound could act as positive allosteric modulators (PAMs) of the GABA-A receptor. By binding to a site distinct from the GABA binding site, these compounds could enhance the receptor's response to GABA, leading to increased chloride influx and enhanced neuronal inhibition. This could be particularly relevant for the development of novel treatments for anxiety disorders, epilepsy, and other conditions characterized by neuronal hyperexcitability.
Caption: Hypothesized allosteric modulation of the GABA-A receptor.
Experimental Protocols for Target Identification and Validation
To empirically determine the therapeutic targets of novel this compound derivatives, a multi-pronged experimental approach is essential. The following protocols provide a robust framework for target identification and subsequent validation.
Target Identification: Affinity-Based Proteomics
Affinity chromatography is a powerful technique to identify the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.
Workflow:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) at a position that does not interfere with its biological activity.
-
Immobilization: Covalently attach the affinity probe to a solid support, such as streptavidin-coated agarose beads.
-
Protein Binding: Incubate the immobilized probe with a cell lysate to allow for the formation of protein-ligand complexes.
-
Washing: Remove non-specifically bound proteins through a series of stringent washes.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Caption: Workflow for affinity chromatography-based target identification.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to confirm direct target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with the this compound derivative or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Detect the amount of the soluble target protein at each temperature using Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Target Validation: In Vitro Functional Assays
Once a putative target is identified and engagement is confirmed, its functional modulation by the compound must be validated through in vitro assays.
Protocol: ADP-Glo™ Kinase Assay
This is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction.
-
Reagent Preparation: Prepare serial dilutions of the this compound derivative. Reconstitute the recombinant target kinase and its specific substrate. Prepare an ATP solution at the Km concentration for the kinase.
-
Kinase Reaction: In a 384-well plate, combine the test compound, kinase, and substrate. Initiate the reaction by adding ATP.
-
ADP Detection: After a defined incubation period, add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce light.
-
Measurement and Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique directly measures the ion flow through the GABA-A receptor channel in response to GABA and the test compound.
-
Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the subunits of the desired GABA-A receptor subtype.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two electrodes to clamp the membrane potential.
-
Compound Application: Perfuse the oocyte with a solution containing a sub-maximal concentration of GABA (e.g., EC20) in the presence and absence of the this compound derivative.
-
Data Acquisition and Analysis: Record the chloride currents elicited by GABA. An increase in the current amplitude in the presence of the compound indicates positive allosteric modulation.
Structure-Activity Relationship (SAR) and Lead Optimization
The initial hits identified through the screening of a library of this compound derivatives can be further optimized to improve potency, selectivity, and pharmacokinetic properties. The bromine atom at the 4-position is particularly amenable to SAR studies.
| R-Group at 4-Position (via Suzuki Coupling) | Predicted Impact on Kinase Inhibition | Predicted Impact on GABA-A Modulation | Rationale |
| Small, hydrophobic groups (e.g., methyl, ethyl) | May improve binding in hydrophobic pockets. | May enhance interactions with non-polar residues in the allosteric site. | Fills small pockets and enhances van der Waals interactions. |
| Aromatic rings (e.g., phenyl, pyridyl) | Can form pi-stacking interactions with aromatic residues. | Can engage in aromatic-aromatic interactions. | Provides additional binding affinity and can be further functionalized. |
| Hydrogen bond donors/acceptors (e.g., -OH, -NH2) | Can form specific hydrogen bonds with the protein backbone or side chains. | Can establish key hydrogen bonding networks in the binding site. | Increases specificity and binding affinity. |
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics targeting a range of diseases. While direct experimental evidence for its specific targets is still emerging, the extensive pharmacology of the broader isoquinoline and quinolinone families strongly suggests that protein kinases, particularly those in the MAPK pathway, and GABA-A receptors are high-priority targets for investigation. The experimental workflows and protocols detailed in this guide provide a clear and actionable path for researchers to systematically identify and validate the therapeutic targets of novel this compound derivatives. Future research should focus on the synthesis and screening of focused libraries of these compounds, followed by rigorous in vitro and in vivo characterization of the most promising candidates. Such efforts hold the potential to unlock new and effective treatments for cancer, neurological disorders, and other debilitating conditions.
References
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 8. US5312822A - Certain oxazoloquinolinones; a new class of gaba brain receptor ligands - Google Patents [patents.google.com]
An In-Depth Technical Guide to 4-Bromoisoquinolin-5-ol Derivatives and Analogs for Drug Discovery
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Within this class, the 4-Bromoisoquinolin-5-ol moiety represents a particularly compelling starting point for the design of targeted therapeutics. The strategic placement of a bromine atom at the C4 position offers a versatile handle for synthetic elaboration via cross-coupling reactions, while the C5 hydroxyl group provides a key interaction point for binding to biological targets. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals focused on this scaffold. We will detail a robust synthetic pathway to the core structure, outline strategies for analog synthesis, provide a detailed protocol for biological evaluation against Poly(ADP-ribose) Polymerase 1 (PARP1)—a key target for this class—and discuss the critical structure-activity relationships that govern inhibitory potency.
The Strategic Importance of the this compound Scaffold
The unique arrangement of functional groups on the this compound core makes it an attractive scaffold for several reasons:
-
Targeted Interactions: The hydroxyl group at the C5 position can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the active site of target proteins.
-
Synthetic Versatility: The bromine atom at the C4 position is a synthetically powerful functional group. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic and modular construction of diverse chemical libraries. This is fundamental for exploring structure-activity relationships (SAR).
-
Bioisosteric Potential: The isoquinoline ring system itself is a well-established pharmacophore, known to mimic endogenous ligands and fit into the binding pockets of various enzymes and receptors.
A primary application for this scaffold has been in the development of PARP inhibitors. These agents exploit the concept of synthetic lethality to selectively kill cancer cells with deficiencies in homologous recombination (HR) DNA repair, such as those with BRCA1/2 mutations.
Synthesis of the Core Scaffold: A Proposed Route to this compound
While a direct, one-pot synthesis for this compound is not prominently described in the literature, a logical and robust multi-step pathway can be constructed based on well-established transformations of the isoquinoline ring system. The proposed route begins with the commercially available 5-aminoisoquinoline.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway to this compound.
Step-by-Step Experimental Protocol (Proposed)
Rationale: This protocol leverages the known regioselectivity of electrophilic substitution on the isoquinoline ring, followed by the classic Sandmeyer reaction to convert the amine to a hydroxyl group.[1][2][3]
Step 1: Synthesis of 4-Bromo-5-aminoisoquinoline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add concentrated sulfuric acid (H₂SO₄, ~10 volumes relative to the starting material).
-
Dissolution: Cool the acid to 0°C in an ice bath. Slowly add 5-aminoisoquinoline (1.0 eq) in portions, ensuring the internal temperature does not exceed 20°C. Stir until a clear solution is obtained.
-
Bromination: Cool the solution to approximately -20°C using a dry ice/acetone bath. Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise, maintaining the internal temperature below -15°C. The directing effect of the protonated amine is expected to favor substitution at the C4 position.
-
Reaction Monitoring: Stir the reaction mixture at -15°C to -20°C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Slowly basify the cold aqueous solution with concentrated ammonium hydroxide or sodium hydroxide solution to a pH of ~9-10, keeping the temperature below 20°C.
-
Extraction & Purification: The resulting precipitate can be filtered, or the aqueous slurry can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-Bromo-5-aminoisoquinoline.
Step 2: Synthesis of this compound via Sandmeyer Reaction
-
Diazotization: Suspend 4-Bromo-5-aminoisoquinoline (1.0 eq) in an aqueous solution of sulfuric acid (~2 M). Cool the suspension to 0-5°C in an ice-salt bath.[2][4]
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the aminoisoquinoline suspension, maintaining the temperature strictly between 0°C and 5°C. Stir for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Hydrolysis: To a separate flask containing water, heat the water to boiling. Slowly and carefully add the cold diazonium salt solution to the boiling water. The diazonium group is displaced by the hydroxyl group, with the evolution of nitrogen gas.
-
Reaction Completion: Maintain the mixture at reflux for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. Adjust the pH to neutral if necessary. Filter the solid product or extract the aqueous solution with ethyl acetate.
-
Purification: The crude product should be washed, dried, and can be purified by recrystallization or silica gel chromatography to afford pure this compound.
Synthesis of Analogs and Derivatives
The this compound core provides two primary handles for diversification.
Caption: Key derivatization strategies for the core scaffold.
Protocol: Suzuki-Miyaura Cross-Coupling at the C4 Position
Rationale: This reaction is one of the most reliable methods for forming C-C bonds, allowing for the introduction of a vast array of aryl and heteroaryl groups.
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.
-
Reaction Execution: Heat the mixture under a nitrogen or argon atmosphere, typically between 80-100°C, for 2-12 hours.
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: Purify the residue by column chromatography to yield the 4-substituted analog.
Protocol: Williamson Ether Synthesis at the C5 Position
Rationale: This classic method allows for the introduction of various alkyl or substituted alkyl chains at the hydroxyl group, which can be used to modulate solubility and explore additional binding pockets.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetone.
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 2-3 eq), and stir for 15-30 minutes to form the phenoxide.
-
Alkylating Agent: Add the desired alkyl halide (R-X, 1.1-1.5 eq) to the mixture.
-
Reaction Execution: Heat the reaction, typically between 50-80°C, until the starting material is consumed (monitor by TLC).
-
Work-up & Purification: Cool the reaction, filter off the base, and concentrate the solvent. The residue is taken up in an organic solvent, washed with water and brine, dried, and purified by column chromatography.
Biological Evaluation: In Vitro PARP1 Inhibition Assay
To assess the efficacy of newly synthesized analogs as PARP inhibitors, a robust and quantifiable in vitro enzymatic assay is essential. A chemiluminescent assay is a sensitive and high-throughput compatible method.[5]
Assay Workflow
Caption: Workflow for an in vitro PARP1 chemiluminescent assay.
Step-by-Step Assay Protocol
Principle: This assay measures the PARP1-catalyzed incorporation of biotinylated NAD+ onto histone proteins that are immobilized on a 96-well plate. The amount of incorporated biotin is detected with Streptavidin-HRP and a chemiluminescent substrate. A potent inhibitor will reduce the enzymatic activity, leading to a lower signal.[5]
-
Plate Coating: Coat a high-binding 96-well plate with histone H1 (e.g., 100 µL of 10 µg/mL in PBS) overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with PBST (PBS + 0.05% Tween-20). Block the wells with 200 µL of a suitable blocking buffer (e.g., 3% BSA in PBST) for 90 minutes at room temperature.[5]
-
Inhibitor Preparation: Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution starting from 100 µM) in PARP assay buffer. Include a positive control (e.g., Olaparib) and a vehicle control (DMSO).
-
Assay Plate Setup: Wash the blocked plate three times with PBST. Add 2.5 µL of the diluted test compounds, positive control, or vehicle to the appropriate wells.
-
Reaction Initiation: Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer. Add 25 µL of this master mix to each well (except for the "blank" wells).
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the PARylation reaction to proceed.
-
Detection:
-
Wash the plate three times with PBST.
-
Add 50 µL of Streptavidin-HRP (diluted in blocking buffer) to each well and incubate for 30 minutes at room temperature.[5]
-
Wash the plate thoroughly three times with PBST.
-
Add 50 µL of a chemiluminescent HRP substrate to each well.
-
-
Data Acquisition: Immediately measure the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for the this compound scaffold is proprietary to individual discovery programs, we can infer key trends from publicly available data on structurally related isoquinolinone and isoquinoline PARP inhibitors. The following table presents representative data for this class of compounds to illustrate crucial structural determinants of potency.
| Compound ID | R¹ (C4-position) | R² (N2-position) | PARP1 IC₅₀ (nM) | Reference |
| Olaparib | - | 4-fluorobenzyl | 5 | [6] |
| Rucaparib | H | 2-fluoro-5-(hydroxymethyl)phenyl | 1.4 | [6] |
| Niraparib | H | Indazole | 3.8 | [6] |
| Talazoparib | F | - | 0.57 | [7] |
Note: The structures of the reference compounds are more complex than a simple isoquinoline, but they share the core heterocyclic motif and illustrate key SAR principles.
Key Insights from SAR Studies:
-
C4-Substitution: The C4 position (analogous to the bromo-position in our scaffold) is often used to attach small, rigid groups. In many potent inhibitors, this position is part of a larger fused ring system or bears a substituent that can engage in hydrophobic or π-stacking interactions within the nicotinamide-binding pocket of PARP1.
-
Nitrogen Substitution (N2): The substituent on the isoquinoline nitrogen is critical. Often, a substituted benzyl or other aromatic group is optimal, as it can extend into a deeper pocket of the enzyme active site. The specific substitutions on this aromatic ring are fine-tuned to maximize potency and optimize pharmacokinetic properties.
-
Role of the Carbonyl: In many isoquinolinone-based inhibitors, the lactam carbonyl is a key hydrogen bond acceptor, interacting with the backbone of the protein. The C5-hydroxyl group of our scaffold can potentially serve a similar role as a hydrogen bond donor/acceptor.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Understanding the mechanism of action is crucial for rational drug design and identifying the correct patient populations.
Caption: The principle of synthetic lethality with PARP inhibitors.
-
Role of PARP1: PARP1 is a nuclear enzyme that acts as a DNA damage sensor. When it detects a single-strand break (SSB), it binds to the DNA and synthesizes long chains of poly(ADP-ribose) (PAR). This PARylation acts as a scaffold to recruit other DNA repair proteins to fix the damage.
-
Effect of PARP Inhibition: PARP inhibitors not only block this catalytic activity but also "trap" the PARP enzyme on the DNA.[8]
-
Synthetic Lethality:
-
In a normal, healthy cell, if PARP is inhibited, the unrepaired SSBs are converted to more lethal double-strand breaks (DSBs) during DNA replication. However, the cell can still repair these DSBs using the high-fidelity homologous recombination (HR) pathway. The cell survives.
-
In many cancer cells (e.g., those with BRCA1 or BRCA2 mutations), the HR pathway is already defective. When these cells are treated with a PARP inhibitor, they accumulate DSBs that they cannot repair. This overwhelming genomic instability leads to cell death, a concept known as synthetic lethality .
-
Conclusion
The this compound scaffold is a highly promising platform for the development of targeted therapies, particularly PARP inhibitors. Its strategic functionalization allows for extensive synthetic exploration and fine-tuning of pharmacological properties. By combining the proposed synthetic strategies with robust biological evaluation and a deep understanding of the underlying mechanism of action, researchers can effectively leverage this core to discover and optimize novel clinical candidates. The methodologies and insights provided in this guide serve as a foundational resource for initiating or advancing drug discovery programs centered on this valuable chemical scaffold.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Solubility and Stability of 4-Bromoisoquinolin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromoisoquinolin-5-ol is a substituted isoquinoline that holds significant interest for researchers in medicinal chemistry and drug discovery. The isoquinoline scaffold is a key component in a wide range of biologically active compounds. The addition of a bromine atom and a hydroxyl group to this core structure at the 4- and 5-positions, respectively, creates a molecule with unique physicochemical properties that can be leveraged in the design of novel therapeutics. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, while the phenolic hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets.
This technical guide provides a comprehensive overview of the critical physicochemical properties of this compound: its solubility and chemical stability. A thorough understanding of these parameters is paramount for its successful application in drug development, from early-stage screening to formulation. This document will delve into the theoretical considerations, practical experimental methodologies, and potential challenges associated with this promising molecule.
Part 1: Physicochemical and Solubility Profile of this compound
Core Physicochemical Properties
This compound is a pale yellow crystalline solid with a melting point in the range of 152-155°C. Its structure, featuring a heteroaromatic isoquinoline core, a halogen substituent, and a phenolic hydroxyl group, dictates its solubility and stability characteristics.
The parent molecule, isoquinoline, is a weak base with a pKa of 5.14 and is known to be soluble in dilute acids.[1] The presence of the basic nitrogen atom in the isoquinoline ring of this compound suggests that its aqueous solubility will be pH-dependent. At pH values below its pKa, the nitrogen atom will be protonated, leading to the formation of a more soluble salt. The phenolic hydroxyl group, on the other hand, is weakly acidic and will deprotonate at higher pH values, which could also influence solubility.
Qualitative Solubility
Initial assessments indicate that this compound has limited solubility in water but exhibits good solubility in organic solvents such as ethanol and acetone. This solubility profile is typical for many drug-like molecules, which often require a balance between aqueous and lipid solubility for optimal pharmacokinetic properties.
Quantitative Solubility Assessment
To move beyond qualitative descriptions, it is essential to determine the quantitative solubility of this compound. This can be achieved through two primary types of assays: kinetic and thermodynamic solubility.
Kinetic solubility measures the concentration of a compound in solution at a specific time point after being introduced from a concentrated stock solution (typically in DMSO). It is a high-throughput method often used in early drug discovery to quickly assess the solubility of a large number of compounds.
Experimental Protocol: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in a buffered solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Plate shaker
-
Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).
-
Assay Plate Preparation: In a separate 96-well plate, add 98 µL of PBS (pH 7.4) to each well.
-
Compound Addition: Transfer 2 µL of each concentration from the DMSO dilution plate to the corresponding wells of the assay plate. This will result in a final DMSO concentration of 2%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Measurement:
-
Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
-
UV-Vis Spectroscopy: Alternatively, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a predetermined wavelength (λmax) for this compound. The concentration is then calculated using a standard curve.
-
Diagram: Kinetic Solubility Workflow
References
An In-Depth Technical Guide to 4-bromoisoquinolin-5-ol (CAS 651310-41-7): Properties and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-bromoisoquinolin-5-ol (CAS 651310-41-7), a key heterocyclic building block in modern medicinal chemistry. While specific biological data on the compound itself is limited in publicly accessible literature, its strategic importance lies in its utility as a versatile intermediate for the synthesis of targeted therapeutic agents. This guide will delve into the physicochemical properties of this compound, its role as a synthetic precursor, and the broader context of the isoquinoline scaffold in drug discovery. Particular focus will be given to its potential applications in the development of kinase inhibitors, specifically those targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, and as a foundational structure for novel Gamma-Aminobutyric Acid (GABA) receptor modulators with potential anxiolytic and anticonvulsant properties.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core is a privileged structural motif in medicinal chemistry, found in a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1] From the potent analgesic properties of morphine to the antimicrobial effects of berberine, isoquinoline alkaloids have a long history of therapeutic relevance.[2] In contemporary drug discovery, the isoquinoline scaffold continues to be a focal point for the design of novel therapeutic agents targeting a wide range of diseases, including cancer, inflammatory disorders, and neurological conditions.[3][4] The versatility of the isoquinoline ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties and target specificity.
Physicochemical Properties of this compound
This compound is a substituted isoquinoline derivative with the chemical formula C₉H₆BrNO.[5] Its structure features a bromine atom at the 4-position and a hydroxyl group at the 5-position of the isoquinoline ring. These functional groups are key to its utility as a synthetic intermediate.
| Property | Value | Source |
| CAS Number | 651310-41-7 | [5] |
| Molecular Formula | C₉H₆BrNO | [5] |
| Molecular Weight | 224.06 g/mol | [5] |
| Appearance | Pale yellow crystalline solid | |
| Melting Point | 152-155 °C | |
| Solubility | Limited solubility in water; soluble in ethanol and acetone |
The bromine atom at the 4-position is particularly significant for synthetic chemists. It serves as a versatile handle for introducing a wide range of molecular fragments through various cross-coupling reactions, most notably the Suzuki coupling. This allows for the strategic attachment of aryl and heteroaryl groups to the isoquinoline core, a common strategy in the design of kinase inhibitors. The hydroxyl group at the 5-position offers another site for chemical modification, such as etherification or esterification, to further explore the structure-activity relationship (SAR) of synthesized derivatives.
Synthetic Utility and Key Reactions
The primary value of this compound lies in its role as a starting material or key intermediate in multi-step organic syntheses. The presence of the bromo and hydroxyl functionalities allows for a variety of chemical transformations.
Suzuki Coupling for C-C Bond Formation
The bromine atom at the C4 position is amenable to palladium-catalyzed Suzuki coupling reactions. This reaction is a powerful tool for creating carbon-carbon bonds between the isoquinoline core and various boronic acids or esters. This is a cornerstone of modern medicinal chemistry for building molecular complexity.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
exploring the pharmacophore of 4-Bromoisoquinolin-5-ol
Visualizing the Pharmacophore Hypothesis
A clear visual representation of the proposed pharmacophore model is essential for conceptualization and further computational work.
Caption: Hypothetical pharmacophore model for this compound.
Experimental Validation of the Pharmacophore Model: A Step-by-Step Guide
A pharmacophore hypothesis is only as valuable as its predictive power. Therefore, a rigorous experimental validation workflow is crucial. This section provides a detailed protocol for synthesizing key analogs and assessing their biological activity to either confirm or refine the proposed model.
Workflow for Pharmacophore Validation
The overall strategy involves systematically modifying each proposed pharmacophoric feature of this compound and quantifying the impact of these changes on biological activity.
Caption: Iterative workflow for pharmacophore model validation.
Synthesis of Key Analogs
The following table outlines the synthesis of key analogs designed to probe each feature of the pharmacophore model. Standard synthetic procedures for isoquinolines and their derivatives will be employed.[1][2][3]
| Target Analog | Feature Probed | Rationale | Synthetic Strategy Outline |
| Analog 1: 4-Bromo-5-methoxyisoquinoline | HBD | Replace the hydroxyl group with a methoxy group to eliminate hydrogen bonding capability. | O-methylation of this compound using a suitable methylating agent (e.g., methyl iodide) and a base. |
| Analog 2: 4-Bromoisoquinoline | HBD | Complete removal of the hydroxyl group. | Deoxygenation of the phenol, potentially through a multi-step process involving conversion to a triflate followed by reduction. |
| Analog 3: 4-Chloroisoquinolin-5-ol | X/HY | Replace bromine with chlorine to investigate the role of halogen size and polarizability. | Similar synthetic route to the parent compound, using a chlorinated starting material. |
| Analog 4: 4-Methylisoquinolin-5-ol | X/HY | Replace bromine with a methyl group to probe the necessity of a halogen for activity (e.g., halogen bonding vs. hydrophobic interaction). | Suzuki or Stille coupling of a protected 4-bromo-5-hydroxyisoquinoline with a suitable methylating agent. |
| Analog 5: 5-Hydroxyisoquinoline | X/HY | Removal of the bromo group to assess its overall contribution to activity. | Debromination of this compound, for example, via catalytic hydrogenation. |
| Analog 6: 4-Bromo-5-hydroxy-2-methylisoquinolinium iodide | HBA | N-methylation to block the hydrogen bond accepting ability of the ring nitrogen. | Quaternization of this compound with methyl iodide. |
Biological Evaluation: A Kinase Inhibition Assay Protocol
Assuming a hypothetical target kinase, a robust in vitro assay is required to determine the inhibitory potency (e.g., IC50) of the parent compound and its synthesized analogs. The following is a generalized protocol for a luminescence-based kinase assay.
Materials:
-
Recombinant kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Test compounds (this compound and analogs) dissolved in DMSO
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Step-by-Step Protocol:
-
Compound Preparation:
-
Create a 10-point serial dilution of each test compound in DMSO.
-
Further dilute the compounds in kinase buffer to the desired final concentrations.
-
-
Assay Setup:
-
Add 5 µL of the diluted compound solutions to the wells of a 384-well plate.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of the kinase and its substrate in kinase buffer.
-
Add 10 µL of this solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase buffer.
-
Add 10 µL of the ATP solution to each well to start the kinase reaction.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Detection of Kinase Activity:
-
Follow the manufacturer's instructions for the luminescent kinase assay kit. This typically involves:
-
Adding a reagent to stop the kinase reaction and deplete the remaining ATP.
-
Adding a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
-
Incubate the plate as recommended.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Interpreting the SAR Data and Refining the Model
The IC50 values obtained for the analogs will provide direct evidence to support or refute the initial pharmacophore hypothesis.
| Analog | Expected Outcome if Hypothesis is Correct | Interpretation |
| Analog 1 & 2 | Significant loss of activity. | Confirms the importance of the 5-hydroxyl group as a hydrogen bond donor. |
| Analog 3 | Retained or slightly reduced activity. | Suggests that a halogen at position 4 is important, and the specific halogen may modulate potency. |
| Analog 4 | Significant loss of activity. | Indicates that a simple hydrophobic group is not a sufficient replacement for the bromine, suggesting a role for halogen bonding. |
| Analog 5 | Significant loss of activity. | Confirms the crucial role of the substituent at position 4. |
| Analog 6 | Significant loss of activity. | Validates the role of the isoquinoline nitrogen as a hydrogen bond acceptor. |
This systematic approach allows for the iterative refinement of the pharmacophore model, leading to a more accurate and predictive tool for the design of novel, potent, and selective inhibitors.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for . By dissecting its structural features, proposing a testable pharmacophore hypothesis, and detailing a rigorous experimental validation workflow, we have laid the groundwork for the rational design of novel drug candidates based on this versatile scaffold.
Future work should focus on expanding the library of analogs to further probe the chemical space around the core structure. Techniques such as computational docking and molecular dynamics simulations can be employed in conjunction with the validated pharmacophore model to gain deeper insights into the binding mode of these compounds at their biological targets. Ultimately, a thorough understanding of the pharmacophoric requirements of the this compound scaffold will accelerate the discovery of new and effective therapeutics for a range of diseases.
References
The Strategic Utility of 4-Bromoisoquinolin-5-ol in Modern Medicinal Chemistry: A Technical Guide
The isoquinoline nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Its rigid bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to achieve high-affinity interactions with biological targets. Within this important class of heterocycles, 4-bromoisoquinolin-5-ol has emerged as a particularly valuable building block for the synthesis of targeted therapeutics, especially in the realms of oncology and neuroscience.[2]
The strategic placement of the bromine atom at the C4 position and a hydroxyl group at the C5 position imparts unique chemical reactivity and hydrogen bonding capabilities, respectively. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce diverse substituents and build molecular complexity.[3] This is crucial for exploring the structure-activity relationships (SAR) of novel drug candidates. The hydroxyl group, on the other hand, can act as a key hydrogen bond donor or acceptor, anchoring the molecule within the active site of a target protein.
This technical guide provides an in-depth exploration of the synthesis, properties, and medicinal chemistry applications of this compound, with a focus on its role in the development of kinase and PARP inhibitors.
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through multi-step synthetic routes, often starting from readily available precursors. One plausible approach involves the construction of the isoquinoline core followed by selective bromination and demethylation.
General Synthetic Protocol:
A general, multi-step synthesis of this compound is outlined below. This protocol is a composite of established methods for isoquinoline synthesis and functional group manipulations.
Step 1: Bischler-Napieralski Cyclization
-
A solution of an appropriately substituted phenethylamine is acylated with an acyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent like dichloromethane (DCM).
-
The resulting amide is then subjected to cyclization using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) at elevated temperatures to yield a dihydroisoquinoline intermediate.
Step 2: Aromatization
-
The dihydroisoquinoline is aromatized to the corresponding isoquinoline using a dehydrogenating agent like palladium on carbon (Pd/C) in a high-boiling solvent such as toluene or xylene, under reflux conditions.
Step 3: Bromination
-
The isoquinoline is selectively brominated at the C4 position. This can be achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent, such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN), often with a radical initiator like benzoyl peroxide.
Step 4: Demethylation (if starting with a methoxy precursor)
-
If the C5 position is protected as a methoxy group, demethylation is required. This is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) in an inert solvent such as DCM at low temperatures.
Purification: The final product, this compound, is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | [2] |
| Molecular Weight | 224.06 g/mol | [2] |
| Appearance | Pale yellow crystalline solid | [2] |
| Melting Point | 152-155 °C | [2] |
| Solubility | Soluble in ethanol and acetone, limited solubility in water | [2] |
Applications in Medicinal Chemistry
The unique structural features of this compound make it an ideal starting point for the synthesis of a variety of bioactive molecules. Its utility is particularly prominent in the development of inhibitors for two critical classes of enzymes: Poly (ADP-ribose) polymerases (PARPs) and protein kinases.
This compound as a Scaffold for PARP Inhibitors
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway.[3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cancer cells become heavily reliant on PARP for survival. Inhibiting PARP in these "BRCA-deficient" tumors leads to a synthetic lethality, where the combination of two non-lethal defects results in cell death.[3]
The isoquinoline core has been explored as a scaffold for PARP inhibitors. The 4-bromo-5-hydroxyisoquinoline moiety can be elaborated to mimic the nicotinamide portion of the NAD+ cofactor that binds to the PARP active site.
Structure-Activity Relationship (SAR) Insights for Isoquinoline-Based PARP Inhibitors:
| Compound | R Group at C4 | PARP-1 IC₅₀ (nM) | Reference |
| 1 | Phenyl | 50 | [4] |
| 2 | 4-Fluorophenyl | 25 | [4] |
| 3 | 2-Methylphenyl | 80 | [4] |
| 4 | 3-Aminophenyl | 15 | [4] |
Note: The table above is a representative SAR based on known isoquinoline-based PARP inhibitors and is intended to illustrate the impact of substitutions.
The bromine at the C4 position of this compound allows for the introduction of various aryl and heteroaryl groups via Suzuki or Stille coupling, enabling the exploration of the SAR at this position. The hydroxyl group at C5 can form a critical hydrogen bond with a key residue in the PARP active site.
This compound in the Design of Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating specific substrate proteins.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[6]
The isoquinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. The this compound core can be utilized as a template to develop inhibitors that target the ATP-binding site of various kinases.
Structure-Activity Relationship (SAR) Insights for Isoquinoline-Based Kinase Inhibitors:
| Compound | R Group at C4 | Target Kinase | IC₅₀ (nM) | Reference |
| 5 | Aniline | EGFR | 10 | [7] |
| 6 | 4-Methoxyaniline | VEGFR2 | 30 | [7] |
| 7 | 3-Chloro-4-fluoroaniline | Src | 5 | [8] |
| 8 | Pyrazole | p38 MAPK | 100 | [2] |
Note: This table provides representative data for isoquinoline-based kinase inhibitors to illustrate SAR principles.
The bromine atom at C4 allows for the introduction of various substituted anilines and other aromatic systems, which can occupy the hydrophobic pocket of the kinase active site. The hydroxyl group at C5 can form a key hydrogen bond with the "hinge" region of the kinase, a critical interaction for many kinase inhibitors.
Experimental Protocols
Synthesis of a 4-Aryl-isoquinolin-5-ol Derivative via Suzuki Coupling
Objective: To synthesize a representative 4-aryl-isoquinolin-5-ol derivative from this compound using a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with argon three times.
-
Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol) to the flask.
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-aryl-isoquinolin-5-ol.
In Vitro PARP-1 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against human PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD⁺
-
Streptavidin-coated plates
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
Test compound dissolved in DMSO
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-poly(ADP-ribose) antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coat a streptavidin-coated 96-well plate with histone H1 by incubating a solution of histone H1 in assay buffer for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the test compound dilutions to the wells, followed by the PARP-1 enzyme.
-
Initiate the reaction by adding biotinylated NAD⁺ to each well.
-
Incubate the plate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated anti-poly(ADP-ribose) antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a highly versatile and strategically important building block in medicinal chemistry. Its unique combination of a reactive bromine atom and a hydrogen-bonding hydroxyl group provides an excellent starting point for the synthesis of potent and selective inhibitors of key drug targets, including PARP and various protein kinases. The ability to readily introduce diverse functionality at the C4 position through well-established cross-coupling chemistry allows for the systematic exploration of structure-activity relationships, facilitating the optimization of lead compounds. As the demand for targeted therapies continues to grow, the utility of this compound in drug discovery is poised to expand further, leading to the development of novel therapeutics for a range of diseases.
References
- 1. Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
4-Bromoisoquinolin-5-ol synthesis protocol step-by-step
An Application Note and Protocol for the Synthesis of 4-Bromoisoquinolin-5-ol
For research use only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed, research-level guide for the synthesis of this compound, a valuable heterocyclic compound for drug discovery and medicinal chemistry. Due to the absence of a direct, single-pot synthesis in published literature, this protocol outlines a robust, multi-step synthetic pathway. The synthesis begins with the construction of the isoquinoline core via the Pomeranz-Fritsch reaction, followed by functional group manipulation to install the hydroxyl moiety, and concludes with a regioselective bromination. Each step is explained with mechanistic insights and practical considerations to guide researchers in obtaining the target molecule.
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[1] Functionalized isoquinolines, such as this compound, are of particular interest as they provide multiple points for further chemical modification, enabling the exploration of structure-activity relationships in drug development programs.[2] The bromine atom at the C4 position and the hydroxyl group at the C5 position offer orthogonal reactivity for cross-coupling reactions and etherification/esterification, respectively.
This guide details a proposed three-step synthesis to obtain this compound, commencing from 3-methoxybenzaldehyde. The chosen pathway leverages well-established and reliable organic transformations.
Overall Synthetic Pathway
The synthesis is proposed to proceed in three main stages:
-
Pomeranz-Fritsch Synthesis: Construction of the 5-methoxyisoquinoline core.
-
Demethylation: Conversion of 5-methoxyisoquinoline to isoquinolin-5-ol.
-
Electrophilic Bromination: Introduction of the bromine atom at the C4 position.
Caption: Proposed three-step synthesis of this compound.
Part 1: Synthesis of 5-Methoxyisoquinoline via Pomeranz-Fritsch Reaction
Scientific Rationale
The Pomeranz-Fritsch reaction is a classic and effective method for synthesizing the isoquinoline nucleus from a benzaldehyde and a 2,2-dialkoxyethylamine.[1][3] The reaction proceeds via two key stages: (1) the formation of a benzalaminoacetal (a Schiff base), and (2) an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring.[1][4] We begin with 3-methoxybenzaldehyde because the methoxy group is an electron-donating group that activates the aromatic ring, facilitating the electrophilic cyclization step. It also serves as a protected form of the final hydroxyl group, which might otherwise interfere with the strong acid conditions. Cyclization is expected to occur para to the methoxy group, leading to the desired 7-substituted isoquinoline skeleton, which upon standard numbering becomes the 5-substituted product.
Caption: Key stages of the Pomeranz-Fritsch reaction.
Experimental Protocol
Materials:
-
3-Methoxybenzaldehyde
-
Aminoacetaldehyde diethyl acetal
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide (NaOH) pellets
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice
Procedure:
-
Schiff Base Formation & Cyclization: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, slowly add concentrated sulfuric acid (100 mL) while cooling in an ice bath to maintain the temperature below 10 °C.
-
Once cooled, add 3-methoxybenzaldehyde (0.1 mol, 13.6 g) dropwise to the stirred sulfuric acid, ensuring the temperature does not exceed 15 °C.
-
Following the addition of the aldehyde, add aminoacetaldehyde diethyl acetal (0.1 mol, 13.3 g) dropwise over 30 minutes. The reaction mixture will gradually darken.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring.
-
Neutralize the acidic solution by slowly adding solid NaOH pellets until the pH is approximately 10-11. This step is highly exothermic; ensure the solution is well-stirred and cooled in an ice bath.
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure 5-methoxyisoquinoline.
| Parameter | Value |
| Starting Aldehyde | 3-Methoxybenzaldehyde |
| Starting Amine | Aminoacetaldehyde diethyl acetal |
| Catalyst | Concentrated H₂SO₄ |
| Reaction Time | 12-16 hours |
| Reaction Temperature | Room Temperature |
| Expected Product | 5-Methoxyisoquinoline |
| Typical Yield | 40-60% |
Part 2: Demethylation to Synthesize Isoquinolin-5-ol
Scientific Rationale
Cleavage of aryl methyl ethers is a common transformation to unmask phenolic hydroxyl groups. The use of strong protic acids, such as hydrobromic acid (HBr), is a standard and effective method. The reaction proceeds via protonation of the ether oxygen, followed by an SN2 attack by the bromide ion on the methyl group, releasing methanol and the desired phenol, isoquinolin-5-ol.
Experimental Protocol
Materials:
-
5-Methoxyisoquinoline
-
Hydrobromic Acid (48% aqueous solution)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-methoxyisoquinoline (0.05 mol, 7.95 g) and 48% aqueous hydrobromic acid (50 mL).
-
Reflux: Heat the mixture to reflux (approximately 124-126 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude isoquinolin-5-ol can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Part 3: Selective Bromination to Synthesize this compound
Scientific Rationale
The final step is the electrophilic bromination of the isoquinolin-5-ol intermediate. The hydroxyl group at the C5 position is a strongly activating, ortho, para-directing group.[5] This directs incoming electrophiles to the C4 (ortho), C6 (ortho), and C8 (para) positions. The pyridine ring is deactivated towards electrophilic substitution. Direct bromination is therefore expected to occur on the benzene ring.
Achieving selectivity for the C4 position can be challenging due to potential steric hindrance and the high reactivity at C6 and C8. The use of a mild brominating agent like N-Bromosuccinimide (NBS) at low temperatures can help improve selectivity. However, the formation of isomeric byproducts is highly probable. Therefore, a final purification by column chromatography is essential to isolate the desired 4-bromo isomer.
Experimental Protocol
Materials:
-
Isoquinolin-5-ol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve isoquinolin-5-ol (0.01 mol, 1.45 g) in dichloromethane (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Bromination: Add N-Bromosuccinimide (0.01 mol, 1.78 g) portion-wise to the stirred solution over 15 minutes, keeping the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC to observe the consumption of starting material and the formation of products.
-
Quenching: Quench the reaction by adding 20 mL of a 10% aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude solid will likely be a mixture of isomers. Purify this mixture using column chromatography on silica gel. A solvent system of ethyl acetate and hexane is recommended, starting with a low polarity and gradually increasing it to elute the different isomers. The polarity and separation of the isomers should be determined by preliminary TLC analysis. Collect the fractions containing the desired this compound product.
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated sulfuric acid and hydrobromic acid are extremely corrosive. Handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
N-Bromosuccinimide is a lachrymator and should be handled carefully.
-
Neutralization steps are exothermic and should be performed slowly with adequate cooling.
References
Application Notes and Protocols for the Suzuki Coupling of 4-Bromoisoquinolin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structural motif found in numerous biologically active natural products and pharmaceutical agents. Its derivatives exhibit a wide range of therapeutic properties, including anti-cancer, anti-malarial, and anti-HIV activities.[1] Consequently, the development of efficient synthetic methodologies to functionalize the isoquinoline core is of paramount importance in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, offering a reliable method for the synthesis of substituted isoquinolines.[2][3]
This document provides a detailed guide for utilizing 4-Bromoisoquinolin-5-ol as a substrate in Suzuki coupling reactions. This particular building block is of significant interest as it possesses both a reactive bromide for cross-coupling and a hydroxyl group that can be a handle for further derivatization or can influence the molecule's biological activity and physicochemical properties. We will delve into the mechanistic underpinnings of the reaction, critical parameters for optimization, a step-by-step experimental protocol, and a troubleshooting guide to empower researchers to successfully employ this valuable synthetic transformation.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[2] The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of its reagents.[4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex. This step, often the rate-determining one, involves the palladium catalyst inserting itself into the carbon-bromine bond, resulting in the formation of a Pd(II) species.[2][6] The reactivity order for halides in this step is generally I > Br > OTf >> Cl.[3][7][8]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[2] This process requires the presence of a base, which activates the organoboron compound.[9] The exact mechanism of transmetalation is still a subject of research, but it is widely accepted that the base plays a crucial role in forming a more nucleophilic "ate" complex from the boronic acid, facilitating the transfer of the organic moiety to the palladium center.[3][10]
-
Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) complex, which forms the new carbon-carbon bond in the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]
Core Application: Suzuki Coupling with this compound
Key Considerations and Optimization Strategies
The presence of the hydroxyl group on the isoquinoline ring introduces specific challenges and considerations that must be addressed for a successful coupling reaction.
-
Influence of the Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can potentially interfere with the reaction by coordinating to the palladium catalyst or reacting with the base. In some cases, this can lead to lower yields or the need for stronger reaction conditions. A key decision is whether to protect the hydroxyl group. While protection (e.g., as a methyl or benzyl ether) can sometimes lead to cleaner reactions and higher yields, it adds extra steps to the synthetic sequence. Often, with careful selection of the base and reaction conditions, the coupling can be achieved without protection.
-
Catalyst and Ligand Selection: The choice of the palladium source and the supporting ligand is critical.
-
Palladium Precatalysts: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[7] For challenging substrates, more advanced palladacycle catalysts or pre-formed catalysts with bulky, electron-rich phosphine ligands can offer superior performance.[5]
-
Ligands: Electron-donating and sterically bulky phosphine ligands, such as SPhos, XPhos, or tricyclohexylphosphine, are often employed to enhance the reactivity of the catalyst system, particularly for less reactive aryl chlorides or hindered substrates.[4] The ligand stabilizes the Pd(0) species and facilitates both the oxidative addition and reductive elimination steps.[6]
-
-
Base Selection: The base is not merely a spectator; it plays a pivotal role in the transmetalation step.[11]
-
Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4][6]
-
The strength and solubility of the base can significantly impact the reaction rate and yield. Cesium carbonate is often effective for challenging couplings due to its high solubility in organic solvents.
-
The base activates the boronic acid, making it more nucleophilic for the transmetalation step.[9]
-
-
Solvent System: The choice of solvent is crucial for ensuring that all components of the reaction remain in solution.
-
A mixture of an organic solvent and water is frequently used. Common organic solvents include 1,4-dioxane, toluene, and DMF.[6]
-
The water component is often necessary for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Data Summary: Representative Reaction Conditions
The optimal conditions for the Suzuki coupling of this compound will depend on the specific boronic acid being used. Below is a table summarizing typical starting points for optimization.
| Parameter | Condition 1 (General Purpose) | Condition 2 (For Challenging Substrates) | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd₂(dba)₃ (2-4 mol%) with SPhos (4-8 mol%) | Pd(PPh₃)₄ is a reliable, all-purpose catalyst. The Pd₂(dba)₃/SPhos system offers enhanced reactivity for more difficult couplings.[4] |
| Base | K₂CO₃ (2-3 equivalents) | Cs₂CO₃ (2-3 equivalents) | K₂CO₃ is a cost-effective and generally effective base. Cs₂CO₃ is more soluble and often provides better results for sterically hindered or electron-deficient partners. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | The solvent system must solubilize all reactants. The ratio can be adjusted based on the solubility of the specific coupling partners.[6] |
| Temperature | 80-100 °C | 100-110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive coupling partners. |
| Reaction Time | 4-12 hours | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add the solvent mixture of 1,4-dioxane and water (e.g., 4 mL of dioxane and 1 mL of water per mmol of the bromo-isoquinoline).
-
Degassing: Seal the flask with a septum and sparge the mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the reaction mixture.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Characterization: Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently degassed system.3. Low reaction temperature.4. Ineffective base or solvent system. | 1. Use fresh catalyst. Ensure rigorous degassing of the reaction mixture and solvents.[12]2. Increase the degassing time.3. Increase the reaction temperature in 10 °C increments.4. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems. |
| Recovery of Starting Material | 1. Reaction not complete.2. Poor quality boronic acid (protodeborylation). | 1. Extend the reaction time.2. Use fresh, high-purity boronic acid. Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable.[6] |
| Formation of Side Products (e.g., Homocoupling of Boronic Acid) | 1. Presence of oxygen.2. Catalyst decomposition. | 1. Improve the degassing procedure.2. Use a more stable ligand or a lower catalyst loading. |
| Dehalogenation of Starting Material | 1. Presence of a hydrogen source.2. Side reaction pathway of the catalyst. | 1. Ensure solvents are anhydrous if the protocol calls for it (though water is often a co-solvent).2. Screen different ligands that may suppress this side reaction.[6] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of heterocyclic compounds like this compound. By understanding the reaction mechanism and carefully optimizing key parameters such as the catalyst, ligand, base, and solvent, researchers can efficiently synthesize a diverse array of 4-aryl-isoquinolin-5-ols. These products serve as valuable intermediates for the development of novel therapeutic agents and other advanced materials. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful implementation of this powerful synthetic transformation.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. youtube.com [youtube.com]
Characterizing 4-Bromoisoquinolin-5-ol as a Kinase Inhibitor Using a Luminescence-Based Assay
An Application Guide and Protocol
Senior Application Scientist: Dr. Gemini
Disclaimer: No specific biological activity data for 4-Bromoisoquinolin-5-ol as a kinase inhibitor is currently available in the public domain. The following application note provides a detailed, representative protocol based on the well-established activity of the broader isoquinoline class of compounds.[1][2] This guide is intended to provide researchers with a robust framework to independently evaluate the inhibitory potential of this compound and similar derivatives against specific kinase targets.
Introduction: The Isoquinoline Scaffold in Kinase Inhibition
The isoquinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Over the past few decades, isoquinoline derivatives have been successfully developed as potent inhibitors of protein kinases, enzymes that play a pivotal role in virtually all cellular signaling pathways.[3][4] Kinases catalyze the transfer of a phosphate group from ATP to a substrate, and their dysregulation is a known driver of diseases like cancer and inflammatory disorders.[1][4]
Many isoquinoline-based inhibitors function by competing with ATP for binding in the kinase's active site.[3] The isoquinoline moiety can mimic the adenine ring of ATP, forming key hydrogen bonds with the "hinge" region of the kinase, which is a critical interaction for inhibitor binding and efficacy.[3] Therefore, accurately quantifying the inhibitory potential of new derivatives like this compound is a crucial step in the drug discovery pipeline.
This document provides a comprehensive, step-by-step protocol for determining the half-maximal inhibitory concentration (IC50) of a test compound, using this compound as an example. The methodology is centered around the ADP-Glo™ Kinase Assay, a robust, luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[5][6][7]
Assay Principle: The ADP-Glo™ System
The ADP-Glo™ Kinase Assay is a universal platform suitable for measuring the activity of virtually any ADP-generating enzyme.[5][8] Its principle is based on a two-step reaction that results in a luminescent signal directly proportional to the amount of ADP generated, and therefore, to the kinase activity.[4]
-
Kinase Reaction & ATP Depletion: In the first step, the kinase reaction is performed in the presence of the kinase, its substrate, ATP, and varying concentrations of the inhibitor (this compound). After a set incubation period, the ADP-Glo™ Reagent is added. This reagent simultaneously stops the kinase reaction and depletes any remaining, unconsumed ATP. This step is critical because high background from residual ATP would otherwise interfere with the signal.[5]
-
ADP Conversion & Signal Generation: In the second step, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP produced during the kinase reaction back into ATP. This newly synthesized ATP then acts as a substrate for a highly efficient luciferase, which catalyzes a reaction that produces a stable, "glow-type" luminescent signal.[5][7]
The intensity of the light output is directly proportional to the initial kinase activity. When an effective inhibitor is present, kinase activity is low, less ADP is produced, and the resulting luminescent signal is weak.
Caption: Workflow of the two-step ADP-Glo™ Kinase Assay.
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format, but can be adapted for 96-well plates.[8] All additions should be performed with calibrated multichannel pipettes or automated liquid handlers for precision.
Materials and Reagents
-
Test Compound: this compound (prepare a 10 mM stock solution in 100% DMSO).
-
Kinase: A purified, recombinant kinase of interest (e.g., PKA, EGFR, JNK). The optimal concentration must be empirically determined.[9]
-
Kinase Substrate: A substrate appropriate for the chosen kinase (e.g., a peptide or protein).
-
ATP: Adenosine 5'-triphosphate solution (prepare a 10 mM stock in ultrapure water).
-
Assay Buffer: Buffer appropriate for the kinase. A common buffer is 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/ml BSA.[8]
-
Assay Kit: ADP-Glo™ Kinase Assay kit (Promega, Cat. #V9101 or similar).
-
Plates: White, opaque, 384-well assay plates (low-volume).
-
Instrumentation: A plate reader capable of measuring luminescence.
Step-by-Step Methodology
Step 1: Reagent Preparation
-
Compound Dilution Series:
-
Prepare a serial dilution of the 10 mM this compound stock solution. A common approach is a 12-point, 3-fold serial dilution in 100% DMSO.
-
From this DMSO plate, create an intermediate dilution plate by transferring a small volume of each concentration into the assay buffer, such that the final DMSO concentration in the kinase reaction does not exceed 1-2%. Rationale: High concentrations of DMSO can inhibit kinase activity.[10]
-
-
Kinase/Substrate Master Mix:
-
ATP Solution:
-
Prepare a 2X ATP solution in the assay buffer. The concentration should ideally be at the Km(ATP) of the kinase to ensure sensitive detection of ATP-competitive inhibitors.[9]
-
Step 2: Kinase Reaction
-
Dispense Inhibitor: Add 2.5 µL of the serially diluted inhibitor solutions to the wells of a 384-well plate. Include wells with buffer and DMSO only for "No Inhibitor" (100% activity) controls.
-
Add Kinase/Substrate: Add 2.5 µL of the 2X kinase/substrate master mix to all wells except the "No Kinase" (background) controls. Add 2.5 µL of buffer with substrate only to the background control wells.
-
Initiate Reaction: Add 5 µL of the 2X ATP solution to all wells to start the reaction. The total reaction volume is now 10 µL.
-
Incubate: Mix the plate gently on a plate shaker and incubate at room temperature for 60 minutes. Rationale: The incubation time should be within the pre-determined linear velocity region of the enzyme kinetics to ensure valid IC50 determination.[9]
Step 3: Signal Detection
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.[1]
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[1]
-
Measure Luminescence: Read the luminescence on a plate reader.
Data Analysis and IC50 Determination
The goal of the analysis is to determine the concentration of this compound required to inhibit 50% of the kinase's activity (the IC50 value).[12]
Step 1: Data Normalization
-
Subtract Background: Subtract the average luminescence signal from the "No Kinase" control wells from all other data points.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor)) Where Signal_Inhibitor is the background-subtracted signal in the presence of the inhibitor, and Signal_NoInhibitor is the background-subtracted signal from the DMSO-only control wells.
Step 2: Curve Fitting and IC50 Calculation
-
Plot Data: Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) equation.[12]
-
Determine IC50: The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.
Caption: Workflow for IC50 value determination from raw luminescence data.
Representative Data Presentation
The results of the assay should be summarized in a clear, tabular format. The table below presents hypothetical data for this compound against three representative kinases to illustrate how results can be displayed.
| Kinase Target | Kinase Family | ATP Conc. (µM) | IC50 (µM) (Compound X) | Hill Slope | R² |
| PKA | Ser/Thr Kinase | 10 | 1.25 | 1.1 | 0.992 |
| EGFR | Tyr Kinase | 50 | 0.48 | 0.9 | 0.995 |
| JNK1 | Ser/Thr Kinase | 100 | 5.70 | 1.3 | 0.989 |
| Table 1: Example IC50 data for a hypothetical compound (Compound X: this compound). Data are representative and should be determined experimentally. The IC50 value is dependent on experimental conditions, particularly the ATP concentration.[11] |
Conclusion
This application note provides a detailed protocol for the primary biochemical characterization of this compound, or any novel small molecule, as a kinase inhibitor. The luminescence-based ADP-Glo™ assay offers a highly sensitive, robust, and scalable method for determining inhibitor potency (IC50). By carefully controlling experimental variables such as enzyme concentration and reaction time, and by including appropriate controls, researchers can generate reliable and reproducible data. This foundational assay is a critical first step in elucidating the mechanism of action and selectivity profile of promising therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. promega.com [promega.com]
- 6. ADP-Glo™ Kinase Assay [promega.jp]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. courses.edx.org [courses.edx.org]
Application Notes & Protocols: A Framework for Developing Novel GABA Receptor Modulators from the 4-Bromoisoquinolin-5-ol Scaffold
Abstract: This guide provides a comprehensive framework for the discovery and preclinical development of novel γ-aminobutyric acid (GABA) receptor modulators, using 4-Bromoisoquinolin-5-ol as a foundational scaffold. The protocols and workflows detailed herein are designed for researchers, medicinal chemists, and pharmacologists in the field of neuroscience and drug development. We will progress from the fundamental pharmacology of the GABAergic system to specific, validated protocols for chemical synthesis, high-throughput screening, functional characterization, and lead optimization. The methodologies are presented with a focus on the underlying scientific rationale, ensuring that each step is a self-validating component of a robust drug discovery cascade.
Introduction: The GABAergic System and the Isoquinoline Opportunity
The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated chloride ion channel, is the principal mediator of fast synaptic inhibition in the central nervous system (CNS).[1][2] Its critical role in regulating neuronal excitability makes it one of the most significant drug targets for treating a spectrum of neurological and psychiatric disorders, including anxiety, insomnia, and epilepsy.[1] The receptor is a pentameric complex assembled from a diverse array of 19 possible subunits (e.g., α, β, γ), leading to a vast number of receptor subtypes with distinct pharmacological properties and brain region distributions.[1][3][4]
This heterogeneity is the key to modern drug development. While broad-acting modulators like classical benzodiazepines are effective, they often come with side effects such as sedation, tolerance, and dependence. The development of subtype-selective modulators offers the promise of targeted therapeutic action with an improved safety profile.
The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets. Its rigid structure and defined vectors for chemical modification make it an ideal starting point for library synthesis. This guide focuses on This compound , a scaffold that presents two distinct, chemically tractable positions for modification: the C4-bromine for cross-coupling reactions and the C5-hydroxyl for ether or ester linkages. This allows for systematic exploration of the chemical space around the core to discover novel interactions with GABAA receptors.
The Drug Discovery Workflow
The process of developing a modulator from a starting scaffold is a multi-stage funnel. We begin with a broad screen of a synthesized compound library to identify initial "hits" and progressively use more complex, physiologically relevant assays to characterize and optimize these compounds into "leads" with therapeutic potential.
Caption: High-level workflow for GABA receptor modulator discovery.
Target Engagement: Identifying Binding to the GABAA Receptor
The first crucial step is to determine if our synthesized compounds physically interact with the GABAA receptor. A radioligand binding assay is a robust, high-throughput method to quantify this interaction.
Principle and Rationale
This assay measures the ability of a test compound (the "competitor," i.e., a derivative of this compound) to displace a known radioactive ligand ("radioligand") that binds to a specific site on the GABAA receptor. We will use [³H]Flunitrazepam, a high-affinity radioligand for the benzodiazepine binding site, which is an allosteric site present on the most common receptor subtypes (e.g., those containing α1, α2, α3, or α5 subunits along with a γ subunit).[5][6]
Why this site? The benzodiazepine site is a well-characterized allosteric modulatory site.[3] A compound that binds here is likely to be a positive allosteric modulator (PAM), enhancing the effect of GABA without directly activating the channel.[7] This is a desirable mechanism of action that often avoids the side effects of direct agonists.
Protocol 2.2: [³H]Flunitrazepam Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of test compounds for the benzodiazepine site on GABAA receptors from rat brain tissue.
Materials:
-
Tissue Preparation: Whole rat brains (minus cerebellum), homogenized in ice-cold Sucrose Buffer (0.32 M sucrose, 1 mM EDTA, 1 mM MgCl₂, 50 mM Tris-HCl, pH 7.4).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]Flunitrazepam (specific activity ~80 Ci/mmol), prepared in Assay Buffer.
-
Non-Specific Binding (NSB) Control: Diazepam (10 µM final concentration).
-
Positive Control: Clonazepam.
-
Test Compounds: Derivatives of this compound, dissolved in DMSO and serially diluted in Assay Buffer.
-
Equipment: 96-well filter plates (GF/B), cell harvester, liquid scintillation counter, scintillation fluid.
Methodology:
-
Membrane Preparation: a. Homogenize rat brains in Sucrose Buffer. b. Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris. c. Transfer supernatant to a new tube and centrifuge at 20,000 x g for 20 min at 4°C to pellet the crude membrane fraction (P2). d. Resuspend the pellet in Assay Buffer, incubate at 37°C for 30 min (to remove endogenous GABA), and centrifuge again. e. Resuspend the final pellet in fresh, ice-cold Assay Buffer. Determine protein concentration using a Bradford or BCA assay. Dilute to a final concentration of 100-200 µg protein per well.
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]Flunitrazepam (0.5 nM final) + 100 µL membrane suspension.
-
Non-Specific Binding (NSB): 50 µL Diazepam (10 µM final) + 50 µL [³H]Flunitrazepam + 100 µL membrane suspension.
-
Test Compound: 50 µL test compound (at various concentrations) + 50 µL [³H]Flunitrazepam + 100 µL membrane suspension.
-
-
Incubation: Incubate the plate for 60-90 minutes at 4°C on a shaker.
-
Rationale: Low temperature minimizes degradation of the receptor and ligands.
-
-
Harvesting: a. Rapidly filter the contents of each well through the pre-soaked GF/B filter plate using a cell harvester. b. Wash the filters 3 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: a. Dry the filter plate. b. Add 50 µL of scintillation fluid to each well. c. Seal the plate and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM). b. Calculate % Inhibition: % Inhibition = 100 * (1 - [(CPM of Test Compound - NSB) / (Specific Binding)]). c. Determine IC₅₀: Plot % Inhibition vs. log[Test Compound] and fit the data to a sigmoidal dose-response curve to obtain the IC₅₀ value. d. Calculate Kᵢ: Use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
- Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor (for [³H]Flunitrazepam, Kᴅ is typically 1-3 nM).[6]
Interpreting the Data
The Kᵢ value represents the binding affinity of the test compound. A lower Kᵢ indicates higher affinity. Compounds with Kᵢ values in the sub-micromolar to low micromolar range are typically considered promising "hits" for further investigation.
| Compound ID | Scaffold Modification | IC₅₀ (nM) | Kᵢ (nM) |
| Control | Clonazepam | 3.5 | 2.1 |
| ISO-001 | 4-phenyl, 5-methoxy | 1,250 | 753 |
| ISO-002 | 4-(2-pyridyl), 5-methoxy | 480 | 289 |
| ISO-003 | 4-phenyl, 5-(2-ethoxy) | 950 | 572 |
| ISO-004 | 4-thienyl, 5-methoxy | 220 | 132 |
Table 1: Example binding data for a hypothetical series of this compound derivatives.
Functional Characterization: From Binding to Modulation
A compound that binds to the receptor is a "hit," but it is not yet a "modulator." We must demonstrate that this binding event translates into a functional change in the receptor's activity. Electrophysiology is the gold standard for directly measuring the ion flow through the GABAA channel.[8][9]
Principle and Rationale
We will use automated patch-clamp electrophysiology to measure chloride currents evoked by GABA in a cell line stably expressing a specific human GABAA receptor subtype (e.g., α1β2γ2, the most abundant subtype in the brain).[1] The test compound will be co-applied with a low concentration of GABA. A Positive Allosteric Modulator (PAM) will potentiate (increase) the GABA-evoked current.
Why Automated Electrophysiology? Manual patch-clamp is low-throughput. Automated systems like the QPatch or PatchXpress allow for higher throughput screening of hits from the binding assay, providing robust functional data more rapidly.[10][11][12]
Why a specific GABA concentration? We use a GABA concentration that elicits a small, submaximal response (an EC₁₀-EC₂₀). This creates a sensitive window to observe potentiation. If we used a saturating GABA concentration, the channel would already be maximally active, and we would not be able to see any further enhancement.
Caption: Workflow for an electrophysiology modulation experiment.
Protocol 3.2: Automated Electrophysiology for GABAA PAMs
Objective: To quantify the potentiation of GABA-evoked currents by test compounds at a defined GABAA receptor subtype.
Materials:
-
Cell Line: HEK293 cells stably expressing the human GABAA α1β2γ2 receptor subtype.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with CsOH).
-
Rationale: Cesium chloride in the internal solution blocks potassium channels, isolating the GABA-mediated chloride current.
-
-
-
Agonist: GABA, prepared as a concentrated stock and diluted to the EC₂₀ concentration (determined beforehand, typically 1-3 µM for α1β2γ2).
-
Positive Control: Diazepam (1 µM).
-
Test Compounds: Hits from the binding assay (e.g., ISO-004).
-
Equipment: Automated patch-clamp system (e.g., Sophion QPatch).
Methodology:
-
Cell Preparation: Culture the HEK293-hGABAA (α1β2γ2) cells according to standard protocols. On the day of the experiment, detach the cells and prepare a single-cell suspension.[11]
-
System Setup: Prime the automated patch-clamp system with external and internal solutions.
-
Experiment Execution (automated sequence per cell): a. Seal and Whole-Cell: The system will capture a single cell, form a high-resistance seal, and rupture the membrane to achieve the whole-cell configuration. The cell is held at a voltage of -60 mV. b. Baseline: Record a stable baseline current in the external solution. c. GABA EC₂₀ Application: Apply the EC₂₀ concentration of GABA for 2 seconds to establish the baseline GABA-evoked current amplitude. d. Washout: Perfuse with external solution for 60-90 seconds to allow the receptor to recover. e. Compound Pre-incubation: Apply the test compound (e.g., 10 µM ISO-004) in the external solution for 60 seconds. f. Co-application: Apply the test compound together with the GABA EC₂₀ for 2 seconds. Record the potentiated current amplitude. g. Positive Control: After another washout, repeat steps e-f using the positive control (Diazepam). This validates that each cell is responsive to modulation.
-
Data Analysis: a. For each compound concentration, calculate the percent potentiation: % Potentiation = [(I_potentiated / I_baseline_GABA) - 1] * 100 b. To determine the potency of the modulator, perform the experiment with a range of compound concentrations and plot % Potentiation vs. log[Compound]. c. Fit the data to a sigmoidal curve to determine the EC₅₀ (the concentration that produces 50% of the maximal potentiation) and the Eₘₐₓ (the maximum potentiation effect).
Data Summary and Next Steps
The results from this assay provide crucial information about the functional activity of the compounds.
| Compound ID | Binding Kᵢ (nM) | Functional EC₅₀ (nM) | Max Potentiation (Eₘₐₓ) |
| Control (Diazepam) | 2.1 | 85 | 180% |
| ISO-002 | 289 | >10,000 | < 20% |
| ISO-004 | 132 | 850 | 250% |
Table 2: Example data correlating binding affinity with functional modulation.
From this hypothetical data, compound ISO-004 emerges as a promising lead. It has good binding affinity and is a potent, efficacious functional modulator. In contrast, ISO-002 , despite having decent binding, shows very weak functional activity, suggesting it may be an antagonist or a very low-efficacy modulator at this subtype. This highlights the necessity of functional validation.
Lead Optimization and Future Directions
With a validated lead like ISO-004, the next phase involves iterative medicinal chemistry to improve its properties.
-
Structure-Activity Relationship (SAR): Synthesize new analogs by modifying the C4-thienyl group and the C5-methoxy group to understand which chemical features are critical for potency and efficacy.
-
Subtype Selectivity: Screen the optimized compounds against a panel of different GABAA receptor subtypes (e.g., α2β3γ2, α3β3γ2, α5β3γ2) to determine if any show selectivity. For example, α2/α3 selective compounds are sought for anxiolytic effects without sedation.
-
ADME/Tox Profiling: Evaluate metabolic stability, permeability, and early toxicity to ensure the compounds have drug-like properties.
-
In Vivo Testing: Promising candidates can be advanced into animal models to test for anxiolytic, anticonvulsant, or sedative-hypnotic effects, confirming that the in vitro activity translates to a physiological response.[13]
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor subtypes: from pharmacology to molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 8. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sophion.com [sophion.com]
- 13. GABAergic Modulation in Movement Related Oscillatory Activity: A Review of the Effect Pharmacologically and with Aging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Bromoisoquinolin-5-ol as a Reference Standard in Thin-Layer Chromatography (TLC)
Abstract: This technical guide provides a comprehensive framework for the utilization of 4-Bromoisoquinolin-5-ol as a reference standard in Thin-Layer Chromatography (TLC). The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in the qualitative and quantitative analysis of isoquinoline-based active pharmaceutical ingredients (APIs) and their related impurities. This document establishes the scientific rationale for the selection of this compound as a reference material and offers detailed, validated protocols for its application in TLC-based assays, adhering to principles of scientific integrity and regulatory compliance.
Introduction: The Critical Role of Reference Standards in Pharmaceutical Quality Control
In the landscape of pharmaceutical development and manufacturing, the unambiguous identification and quantification of active pharmaceutical ingredients (APIs) and their impurities are paramount to ensuring drug safety and efficacy. Thin-Layer Chromatography (TLC) remains a widely employed analytical technique for its simplicity, cost-effectiveness, and high throughput in identity testing and impurity profiling.[1][2] The reliability of TLC analyses is intrinsically linked to the quality and proper use of chemical reference standards.
A reference standard is a highly purified compound that serves as a benchmark for the positive identification and accurate quantification of a substance. This compound, a key intermediate in the synthesis of various biologically active molecules, is increasingly being recognized for its utility as a reference standard in the analysis of related isoquinoline derivatives.[3][4] Its stable, crystalline nature and distinct chromatographic behavior make it an ideal candidate for this purpose.
This application note will elucidate the chemical and physical properties of this compound, followed by a detailed exposition of its application as a TLC reference standard, complete with step-by-step protocols and validation guidelines.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its appropriate handling, storage, and application.
| Property | Value | Source |
| CAS Number | 651310-41-7 | [5] |
| Molecular Formula | C₉H₆BrNO | Inferred |
| Molecular Weight | 224.05 g/mol | Inferred |
| Appearance | Light yellow to beige crystalline solid | [3][6] |
| Melting Point | 40-43 °C | [3] |
| Boiling Point | 280-285 °C | [3] |
| Solubility | Soluble in methanol, ethanol, chloroform, and ethyl acetate. Sparingly soluble in water. | Inferred |
The presence of a bromine atom and a hydroxyl group on the isoquinoline scaffold imparts a moderate polarity to the molecule, which is a key determinant of its chromatographic behavior. The compound's stability under typical laboratory conditions is crucial for its role as a reliable reference standard.[7]
Rationale for Use as a TLC Reference Standard
The selection of this compound as a reference standard is underpinned by several key attributes:
-
Structural Relevance: As a brominated isoquinoline derivative, it is structurally analogous to a class of compounds with significant pharmacological activity, making it a suitable marker for related APIs and impurities.[8]
-
Chromatographic Amenability: Its polarity and functional groups allow for good separation and distinct spot formation on common TLC stationary phases, such as silica gel.
-
UV Activity: The aromatic isoquinoline ring system exhibits strong UV absorbance, facilitating sensitive detection on TLC plates with a fluorescent indicator (e.g., F₂₅₄).
-
Chemical Stability: this compound is a stable solid at room temperature, ensuring its integrity during storage and use.[7]
Experimental Protocols
The following protocols are provided as a robust starting point for the use of this compound as a TLC reference standard. Optimization may be required depending on the specific analyte and sample matrix.
Preparation of Standard and Sample Solutions
Objective: To prepare accurate and reproducible solutions of the reference standard and the sample for TLC analysis.
Materials:
-
This compound Reference Standard (≥98% purity)
-
Test sample containing the analyte of interest
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Analytical balance
Protocol:
-
Reference Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark with the same solvent.
-
Stopper the flask and sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution to desired concentrations (e.g., for linearity studies) using methanol.
-
-
Sample Solution:
-
Prepare a solution of the test sample in methanol at a concentration expected to be comparable to one of the working standard solutions.
-
Thin-Layer Chromatography Procedure
Objective: To perform the chromatographic separation of the analyte using this compound as a reference.
Materials:
-
TLC plates (e.g., Silica gel 60 F₂₅₄, 20 x 20 cm)
-
TLC developing chamber
-
Capillary tubes or automatic TLC spotter
-
Mobile Phase: A range of solvent systems can be employed. A recommended starting point is a mixture of a non-polar and a polar solvent.
| Recommended Mobile Phase Systems | Ratio (v/v) | Rationale |
| Toluene : Ethyl Acetate | 7 : 3 | Good general-purpose system for moderately polar compounds. |
| Chloroform : Methanol | 9 : 1 | Increased polarity for separating more polar isoquinoline derivatives. |
| Hexane : Acetone | 6 : 4 | Alternative non-halogenated solvent system. |
Protocol:
-
Plate Preparation:
-
Handle the TLC plate only by the edges to avoid contamination.
-
Using a soft pencil, lightly draw a starting line approximately 1.5 cm from the bottom of the plate.
-
-
Spotting:
-
Apply 1-2 µL of the reference standard and sample solutions as separate spots on the starting line, ensuring a distance of at least 1 cm between spots.
-
Allow the spots to dry completely.
-
-
Development:
-
Pour the chosen mobile phase into the TLC chamber to a depth of approximately 0.5 cm.
-
Line the chamber with filter paper saturated with the mobile phase and allow the chamber to equilibrate for at least 30 minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level.
-
Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.
-
-
Drying:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry in a fume hood.
-
Visualization and Data Analysis
Objective: To visualize the separated spots and analyze the results.
Visualization Methods:
-
UV Detection: View the dried plate under short-wave UV light (254 nm). The spots of UV-active compounds will appear as dark spots against a fluorescent green background.
-
Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. The spots will appear as brown stains.
Data Analysis:
-
Identification:
-
Calculate the Retardation factor (Rf) for the reference standard and the analyte in the sample.
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
The identity of the analyte is confirmed if its Rf value matches that of the this compound reference standard under the same conditions.
-
-
Purity Assessment (Limit Test):
-
Compare the intensity of any secondary spots in the sample lane to the spot of a diluted reference standard to estimate the level of impurities.
-
Method Validation: Ensuring Trustworthiness
To ensure the reliability of the TLC method using this compound as a reference standard, validation should be performed in accordance with ICH guidelines.[1][9]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by spotting the reference standard, a sample, and a spiked sample (sample fortified with the reference standard) on the same plate. The Rf value of the analyte in the sample should correspond to that of the reference standard.
Linearity
For quantitative or semi-quantitative analysis, the relationship between the concentration of the reference standard and the spot intensity (or area if using a densitometer) should be linear over a defined range.
Robustness
The robustness of the method should be assessed by making small, deliberate variations in method parameters, such as the mobile phase composition (e.g., ±2%), saturation time, and development distance. The Rf values should remain consistent.
Visual Workflow and Data Representation
TLC Workflow Diagram
Caption: Workflow for TLC analysis using a reference standard.
Chemical Structure
Caption: Chemical structure of this compound.
Conclusion
This compound serves as a highly effective and reliable reference standard for the TLC analysis of isoquinoline-based pharmaceutical compounds. Its well-defined physicochemical properties and distinct chromatographic behavior allow for accurate identification and purity assessment. The protocols and validation strategies outlined in this application note provide a comprehensive guide for the successful implementation of this compound in a regulated laboratory environment, thereby contributing to the robust quality control of pharmaceutical products.
References
- 1. scientistlive.com [scientistlive.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. innospk.com [innospk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 651310-41-7 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. who.int [who.int]
- 8. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Journal Club: Validation of a thin layer chromatography (TLC) method for content determination [mpl.loesungsfabrik.de]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors from 4-Bromoisoquinolin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent protein kinase inhibitors.[1] This application note provides a comprehensive guide to the synthesis of a novel class of kinase inhibitors starting from the versatile building block, 4-bromoisoquinolin-5-ol. We present a detailed, step-by-step protocol for the synthesis of a representative 4-anilinoisoquinoline-5-ol derivative, a compound class known to target various tyrosine kinases.[2] The described methodology leverages robust and widely applicable palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination, to install the key pharmacophore. This guide is designed to be a practical resource for researchers in drug discovery and medicinal chemistry, providing not only a detailed experimental procedure but also the underlying scientific rationale for key steps, expected outcomes, and relevant biological context.
Introduction: The Isoquinoline Scaffold in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.
The isoquinoline core is a key structural motif found in a number of natural products and synthetic molecules with potent kinase inhibitory activity.[1] Its rigid, planar structure provides a suitable scaffold for positioning key functionalities that can interact with the ATP-binding site of kinases. The 4-aminoisoquinoline and related 4-anilinoquinazoline scaffolds are particularly well-established pharmacophores for potent and selective kinase inhibitors, including clinically approved drugs like gefitinib and erlotinib which target the Epidermal Growth Factor Receptor (EGFR).[2][3]
The starting material, this compound, is a strategically functionalized building block for the synthesis of a diverse library of potential kinase inhibitors. The bromine atom at the 4-position serves as a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The hydroxyl group at the 5-position can also be further functionalized or may participate in key hydrogen bonding interactions with the target kinase.
This application note will focus on the synthesis of a representative 4-(3-chloroanilino)isoquinolin-5-ol, a structure designed based on the well-established structure-activity relationships (SAR) of 4-anilinoquinazoline and 4-anilinoquinoline based kinase inhibitors, where a 3-substituted aniline is often optimal for potent inhibition of tyrosine kinases like EGFR.[4]
Synthetic Workflow and Rationale
The overall synthetic strategy involves a two-step process starting from this compound:
-
Protection of the Hydroxyl Group: The phenolic hydroxyl group is protected to prevent its interference with the subsequent palladium-catalyzed amination reaction.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction is employed to form the C-N bond between the 4-position of the isoquinoline core and the desired aniline.
-
Deprotection: Removal of the protecting group to yield the final kinase inhibitor.
This workflow is depicted in the following diagram:
Caption: Synthetic workflow for the preparation of a 4-anilinoisoquinoline-5-ol based kinase inhibitor.
Detailed Experimental Protocols
Part 1: Protection of this compound
Rationale: The phenolic hydroxyl group of this compound is acidic and can interfere with the basic conditions and the palladium catalyst used in the Buchwald-Hartwig amination. Therefore, it is crucial to protect this group prior to the C-N coupling step. A common and easily removable protecting group for phenols is the methoxymethyl (MOM) ether.
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₉H₆BrNO | 224.06 | 1.0 g | 4.46 |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 1.56 mL | 8.92 |
| Methoxymethyl chloride (MOM-Cl) | C₂H₅ClO | 80.51 | 0.51 mL | 6.69 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 20 mL | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 g, 4.46 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (20 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add N,N-diisopropylethylamine (1.56 mL, 8.92 mmol) dropwise to the stirred solution.
-
Slowly add methoxymethyl chloride (0.51 mL, 6.69 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 4-bromo-5-(methoxymethoxy)isoquinoline as a white solid.
Expected Yield: 85-95%
Part 2: Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex molecules like kinase inhibitors.[6] The choice of palladium catalyst and ligand is crucial for achieving high yields and clean conversion. A common and effective catalyst system for this type of transformation is Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with a bulky, electron-rich phosphine ligand such as Xantphos.
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Bromo-5-(methoxymethoxy)isoquinoline | C₁₁H₁₀BrNO₂ | 268.11 | 1.0 g | 3.73 |
| 3-Chloroaniline | C₆H₆ClN | 127.57 | 0.57 g | 4.48 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 68 mg | 0.074 |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 86 mg | 0.149 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 0.50 g | 5.22 |
| Toluene, anhydrous | C₇H₈ | 92.14 | 15 mL | - |
Procedure:
-
To a dry Schlenk flask, add 4-bromo-5-(methoxymethoxy)isoquinoline (1.0 g, 3.73 mmol), 3-chloroaniline (0.57 g, 4.48 mmol), Pd₂(dba)₃ (68 mg, 0.074 mmol), Xantphos (86 mg, 0.149 mmol), and sodium tert-butoxide (0.50 g, 5.22 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous toluene (15 mL) to the flask via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield N-(3-chlorophenyl)-5-(methoxymethoxy)isoquinolin-4-amine.
Expected Yield: 70-85%
Part 3: Deprotection of the MOM Group
Rationale: The final step is the removal of the MOM protecting group to unveil the free hydroxyl group, which may be crucial for the kinase inhibitory activity of the target compound. The MOM group is labile under acidic conditions.
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| N-(3-chlorophenyl)-5-(methoxymethoxy)isoquinolin-4-amine | C₁₇H₁₅ClN₂O₂ | 314.77 | 1.0 g | 3.18 |
| Hydrochloric acid (HCl), 6M | HCl | 36.46 | 10 mL | - |
| Methanol (MeOH) | CH₄O | 32.04 | 20 mL | - |
Procedure:
-
Dissolve N-(3-chlorophenyl)-5-(methoxymethoxy)isoquinolin-4-amine (1.0 g, 3.18 mmol) in methanol (20 mL) in a round-bottom flask.
-
Add 6M hydrochloric acid (10 mL) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or flash column chromatography if necessary to afford 4-(3-chloroanilino)isoquinolin-5-ol.
Expected Yield: 80-95%
Biological Context: Targeting Kinase Signaling Pathways
The synthesized 4-anilinoisoquinoline-5-ol derivatives are designed to target protein tyrosine kinases. Many of these kinases are components of critical signaling pathways that regulate cell growth, proliferation, and survival. A key example is the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in various cancers due to mutations in upstream receptors (like EGFR) or pathway components themselves.
Caption: Simplified diagram of the RAS-RAF-MEK-ERK signaling pathway and the potential point of inhibition by a 4-anilinoisoquinoline-5-ol derivative.
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the synthesis of novel kinase inhibitors based on the this compound scaffold. By employing a strategic protection-coupling-deprotection sequence, a diverse library of 4-anilinoisoquinoline-5-ol derivatives can be readily accessed. The presented methodology, centered around the versatile Buchwald-Hartwig amination, offers a powerful tool for medicinal chemists and drug discovery scientists to explore the structure-activity relationships of this promising class of compounds and to develop novel therapeutics targeting a range of protein kinases.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
The Strategic Functionalization of 4-Bromoisoquinolin-5-ol: A Guide for Medicinal Chemists
Introduction: Unlocking the Potential of a Privileged Scaffold
The isoquinoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1] The strategic placement of functional groups on this "privileged scaffold" is paramount in modulating biological activity and optimizing pharmacokinetic profiles. 4-Bromoisoquinolin-5-ol, in particular, represents a versatile building block for drug discovery. The bromine atom at the C-4 position serves as a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, while the phenolic hydroxyl group at C-5 offers a site for further derivatization and can influence the molecule's interaction with biological targets.
This comprehensive guide provides detailed application notes and protocols for the key functionalization techniques applicable to this compound. We will delve into the mechanistic underpinnings of these reactions, offering insights into the causal factors that should guide your experimental design. For researchers, scientists, and drug development professionals, this document aims to be a practical resource for unlocking the synthetic potential of this valuable scaffold.
A Critical Consideration: The Role of the 5-Hydroxy Group
Before embarking on the functionalization of the C-4 position, it is crucial to consider the impact of the acidic proton of the 5-hydroxy group. In many cross-coupling reactions that employ basic conditions, this proton can interfere with the catalytic cycle or lead to unwanted side reactions. Therefore, the protection of the hydroxyl group is often a necessary prerequisite. Common protecting groups for phenols, such as methyl, benzyl, or silyl ethers, can be readily installed and subsequently removed under specific conditions. The choice of protecting group will depend on its stability to the planned reaction conditions for C-4 functionalization and the conditions required for its eventual removal.
Core Functionalization Techniques at the C-4 Position
The bromine atom at the C-4 position of the isoquinoline ring is amenable to a variety of powerful palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile toolkit for introducing diverse molecular fragments.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organohalide.[2][3] This reaction is widely favored due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4]
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[3]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Protected this compound (1.0 equiv)
-
Aryl- or vinylboronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with/without water)
Procedure:
-
To a dry reaction vessel, add the protected this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
In a separate vial, prepare a solution of the palladium catalyst and ligand (if used) in the reaction solvent and add it to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
If necessary, deprotect the 5-hydroxy group using appropriate conditions.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | e.g., >85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | e.g., >90 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 110 | e.g., >80 |
Note: Yields are illustrative and will vary based on the specific substrates and optimized conditions.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the palladium-catalyzed coupling of amines with aryl halides.[5][6] This reaction is invaluable for accessing a wide range of N-substituted isoquinolinamines, which are common motifs in pharmacologically active compounds.
Mechanistic Rationale:
The catalytic cycle for the Buchwald-Hartwig amination is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex.[7] The resulting Pd(II) complex then coordinates with the amine. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[7] The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[7]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Protected this compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Bulky phosphine ligand (e.g., BINAP, Xantphos, DavePhos) (1.2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the protected this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
-
If necessary, perform the deprotection of the 5-hydroxy group.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[8] The introduction of an alkynyl group at the C-4 position of the isoquinoline scaffold provides a versatile handle for further transformations, such as click chemistry or cyclization reactions.
Mechanistic Rationale:
The Sonogashira coupling involves two interconnected catalytic cycles.[9] In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation from a copper(I) acetylide and subsequent reductive elimination to yield the product. The copper cycle involves the deprotonation of the terminal alkyne by a base and the formation of the key copper(I) acetylide intermediate.[8]
Catalytic Cycles: Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol: General Procedure for Sonogashira Coupling
Materials:
-
Protected this compound (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (1-10 mol%)
-
Base (e.g., Et₃N, i-Pr₂NH) (2.0-5.0 equiv, can be used as solvent)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
Procedure:
-
To a dry reaction vessel, add the protected this compound, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
If required, deprotect the 5-hydroxy group.
Advanced Functionalization Strategies
Beyond the workhorse cross-coupling reactions, other modern synthetic methods can be employed to further diversify the this compound scaffold.
C-H Activation: A Modern Approach to Direct Functionalization
Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials.[10] For the isoquinoline scaffold, the nitrogen atom can act as an endogenous directing group, guiding the metal catalyst to activate specific C-H bonds.[11] While the C-4 position is already functionalized with bromine, C-H activation could be explored for derivatization at other positions on the ring, either before or after functionalization at C-4. This approach offers exciting possibilities for late-stage diversification of complex molecules.[12]
Functionalization of the 5-Hydroxy Group
The 5-hydroxy group is not merely a functionality to be protected; it is also a prime site for introducing further diversity into the molecule.
Etherification: Expanding the Pharmacophore
Standard etherification protocols, such as the Williamson ether synthesis, can be employed to introduce a variety of alkyl or aryl substituents at the 5-position. This can be a crucial step in modulating the solubility, lipophilicity, and hydrogen bonding capacity of the final compound. The reaction typically involves deprotonation of the phenol with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide or sulfonate.[13]
Conclusion: A Versatile Scaffold for Drug Discovery
This compound is a highly valuable and versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, allows for the systematic and efficient exploration of the chemical space around this privileged core. A thorough understanding of the underlying reaction mechanisms and careful consideration of the role of the 5-hydroxy group are essential for successful and reproducible synthetic outcomes. This guide provides a solid foundation for researchers to design and execute their synthetic strategies, ultimately accelerating the drug discovery process.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
Application Note: A Multi-faceted Approach to the Analytical Characterization of 4-Bromoisoquinolin-5-ol
Abstract: This document provides a comprehensive guide to the analytical methodologies required for the thorough characterization of 4-Bromoisoquinolin-5-ol, a key heterocyclic intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, ensuring structural confirmation, purity assessment, and consistent quality. This guide emphasizes the synergistic use of spectroscopic and chromatographic techniques to build a complete analytical profile of the compound, adhering to the principles of scientific integrity and data-driven validation.
Introduction: The Analytical Imperative for this compound
This compound is a substituted isoquinoline scaffold, a class of compounds prevalent in numerous biologically active molecules and natural alkaloids.[1] The precise positioning of the bromo and hydroxyl functionalities makes it a versatile building block in medicinal chemistry, particularly for the development of novel therapeutic agents.[1] Given its role as a critical intermediate, rigorous analytical characterization is paramount to ensure the identity, purity, and stability of the molecule. Inconsistent purity or misidentification of such precursors can have profound implications on reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
This application note outlines a validated, multi-technique approach for the comprehensive characterization of this compound, ensuring a robust and reproducible analytical data package.
Physicochemical Properties
A foundational understanding of the compound's basic properties is essential before commencing any analytical work.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 651310-41-7 | [2] |
| Molecular Formula | C₉H₆BrNO | - |
| Molecular Weight | 224.06 g/mol | - |
| Appearance | Expected to be a solid | - |
| Storage | Store at 2-8°C, protected from light | [3] |
Note: Some properties are inferred from the parent compound, 4-Bromoisoquinoline, and the addition of a hydroxyl group.
Core Analytical Workflow for Structural Elucidation and Purity
A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization. The following workflow ensures both structural confirmation and quantitative purity assessment.
Caption: Figure 1: Overall Analytical Workflow for this compound.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.
Expertise & Causality: For isoquinoline systems, the chemical shifts and coupling constants of the aromatic protons are highly diagnostic. The presence of both electron-withdrawing (bromo) and electron-donating (hydroxyl) groups will significantly influence the proton and carbon chemical shifts, allowing for precise structural confirmation. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a suitable solvent due to its ability to dissolve polar compounds and the presence of a hydroxyl proton which can be observed.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Acquire a spectrum with a spectral width covering -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
-
Data Processing & Interpretation:
-
Process the raw data (FID) using a Fourier transform, followed by phase and baseline correction.
-
Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze coupling patterns (singlets, doublets, triplets, etc.) to deduce proton connectivity.
-
Correlate the observed chemical shifts with the expected structure of this compound. The aromatic region (typically 7.0-9.0 ppm) will be of particular interest.[4]
-
Mass Spectrometry (MS)
Principle: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental formula. Fragmentation patterns can offer additional structural clues.
Expertise & Causality: The presence of a bromine atom makes the isotopic pattern in the mass spectrum highly characteristic. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity, which is a definitive confirmation of the presence of a single bromine atom.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
The solvent should be compatible with the mobile phase if introducing via an LC system.
-
-
Instrument Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode ([M+H]⁺) is typically a good starting point.
-
Analyzer: Time-of-Flight (TOF) for high-resolution mass measurement.
-
Mass Range: Scan a range that comfortably includes the expected molecular ion (e.g., m/z 100-500).
-
Data Acquisition: Infuse the sample directly or via a simple flow injection analysis (FIA).
-
-
Data Analysis:
-
Identify the molecular ion peak. For this compound (C₉H₆BrNO), the expected monoisotopic mass for [M+H]⁺ is approximately 223.9759.
-
Crucially, look for the characteristic M and M+2 isotopic pattern with near-equal intensities, separated by ~2 m/z units.
-
Compare the high-resolution mass measurement to the theoretical mass. A mass accuracy of within 5 ppm is considered strong evidence for the proposed elemental composition.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[6]
Expertise & Causality: For this compound, key expected vibrations include the O-H stretch from the hydroxyl group (a broad band), C=N and C=C stretching from the isoquinoline ring system, and C-H aromatic stretches.[7][8] The C-Br stretch will appear in the fingerprint region. This technique provides a unique fingerprint for the molecule, which is excellent for identity confirmation and comparison between batches.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is typically needed.
-
-
Instrument Parameters:
-
Scan Range: 4000–400 cm⁻¹.[6]
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
-
Data Analysis:
-
Identify characteristic absorption bands and assign them to functional groups.
-
Expected Peaks:
-
~3200-3500 cm⁻¹ (broad): O-H stretch.
-
~3000-3100 cm⁻¹: Aromatic C-H stretch.
-
~1500-1600 cm⁻¹: C=C and C=N ring stretching.[7]
-
~1000-1300 cm⁻¹: C-O stretch.
-
Below 800 cm⁻¹: C-Br stretch and aromatic out-of-plane bending.
-
-
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the gold standard for assessing the purity of pharmaceutical compounds. It separates the main compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase.[9]
Expertise & Causality: A reversed-phase C18 column is a robust choice for compounds of this polarity. A gradient elution method, starting with a high percentage of aqueous mobile phase and ramping to a higher percentage of organic phase, is necessary to ensure that both polar and non-polar impurities are eluted and resolved from the main peak. UV detection is suitable as the isoquinoline ring system is a strong chromophore.
Caption: Figure 2: HPLC Method Protocol Workflow.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Reagents & Materials:
-
Acetonitrile (HPLC Grade)
-
Ultrapure Water
-
Formic Acid (or Phosphoric Acid)
-
This compound sample
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[9]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute to a working concentration of around 0.1-0.2 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[9]
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
A purity level of >95% is typically required for intermediates in drug development.[4]
-
Confirmatory and Quantitative Techniques
Elemental Analysis (EA)
Principle: Combustion analysis provides the weight percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the compound. This is a fundamental technique for confirming the empirical formula.
Expertise & Causality: For a new batch of a compound, EA provides definitive proof of its elemental composition. The results must align with the theoretical values calculated from the molecular formula (C₉H₆BrNO) within a narrow margin of error (typically ±0.4%) to be considered valid.[5]
Protocol: CHN Analysis
-
Sample Preparation:
-
Provide 2-3 mg of a highly pure, dry sample in a tared sample tin.
-
-
Analysis:
-
The sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
-
Data Analysis:
-
Compare the experimental %C, %H, and %N values with the theoretical values.
-
Theoretical Values for C₉H₆BrNO: C: 48.24%, H: 2.70%, N: 6.25%.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of UV or visible light by a compound, which is related to the electronic transitions within the molecule. It is particularly useful for quantifying compounds with chromophores.[10]
Expertise & Causality: The extended conjugated system of the isoquinoline ring will result in strong UV absorbance. While not as structurally informative as NMR, a UV-Vis spectrum provides a characteristic profile and can be used to determine the wavelength of maximum absorbance (λₘₐₓ). This λₘₐₓ can then be used for quantitative analysis (e.g., in HPLC detection or for concentration determination via the Beer-Lambert law). The spectrum's shape can be sensitive to the solvent environment.[11]
Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
-
Analysis:
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
-
Summary of Expected Analytical Data
| Technique | Parameter | Expected Observation for this compound |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (7-9 ppm), OH proton (variable), distinct coupling patterns. |
| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons (110-150 ppm), C-Br and C-OH signals. |
| Mass Spec. | Molecular Ion [M+H]⁺ | m/z ≈ 223.97, with a characteristic M/M+2 isotopic pattern of ~1:1 intensity. |
| FTIR | Key Peaks (cm⁻¹) | ~3300 (O-H), ~3050 (Ar C-H), ~1600 (C=C, C=N), <800 (C-Br). |
| HPLC | Purity | >95% by area percent, with a single major peak. |
| Elem. Anal. | % Composition | C: 48.24±0.4, H: 2.70±0.4, N: 6.25±0.4. |
| UV-Vis | λₘₐₓ | Multiple absorbance maxima expected in the 220-350 nm range. |
Conclusion
The analytical characterization of this compound requires a multi-technique approach to ensure unambiguous structural confirmation and purity assessment. The integration of NMR, MS, and FTIR provides a detailed structural fingerprint, while HPLC offers robust quantitative purity data. Confirmatory techniques like Elemental Analysis and UV-Vis spectroscopy further strengthen the analytical data package. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data, which is essential for advancing research and development activities in the pharmaceutical industry.
References
- 1. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 651310-41-7 [chemicalbook.com]
- 3. 4-Bromoisoquinoline | 1532-97-4 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. irphouse.com [irphouse.com]
- 8. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scienceready.com.au [scienceready.com.au]
- 11. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable, Two-Step Synthesis of 4-Bromoisoquinolin-5-ol for Pharmaceutical Research and Development
Abstract
4-Bromoisoquinolin-5-ol is a pivotal heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its utility stems from the strategic placement of a nucleophilic hydroxyl group and a synthetically malleable bromine atom on the isoquinoline core, a privileged structure in numerous natural products and pharmaceuticals[1][2]. This application note provides a comprehensive, in-depth guide to a robust and scalable two-step synthesis of this compound. The strategy involves the initial construction of the isoquinolin-5-ol core via a modified Pomeranz–Fritsch reaction, followed by a highly regioselective bromination at the C4 position. We delve into the mechanistic rationale behind procedural choices, present detailed, step-by-step protocols suitable for scale-up, and address critical process safety and optimization parameters.
Introduction and Strategic Overview
The isoquinoline nucleus is a cornerstone in drug discovery, forming the structural basis for a wide range of biologically active compounds, including papaverine and morphine[1]. The functionalization of this core scaffold allows for the fine-tuning of pharmacological properties. This compound, in particular, serves as an ideal starting point for further elaboration through reactions such as Suzuki or Buchwald-Hartwig cross-coupling at the C4 position and etherification or esterification at the C5 hydroxyl group.
Retrosynthetic Analysis
The synthesis is designed in two primary stages: formation of the isoquinoline ring system followed by targeted functionalization. This approach simplifies purification and maximizes overall yield by addressing the challenge of regioselectivity in the final step.
Caption: Retrosynthetic approach for this compound.
Part I: Large-Scale Synthesis of Isoquinolin-5-ol
The initial phase focuses on constructing the core heterocyclic system. For this, the Pomeranz–Fritsch reaction is an excellent choice due to its reliability and use of accessible starting materials[3]. This reaction involves the acid-catalyzed cyclization of a Schiff base formed from a benzaldehyde and an aminoacetal.
Mechanistic Rationale
The reaction proceeds via two key transformations:
-
Schiff Base Formation: 3-Hydroxybenzaldehyde condenses with aminoacetoaldehyde diethyl acetal to form a benzylideneamino acetal.
-
Acid-Catalyzed Cyclization: In the presence of a strong acid, typically concentrated sulfuric acid, the acetal is hydrolyzed, and the resulting enol intermediate attacks the aromatic ring in an electrophilic aromatic substitution. Subsequent dehydration and aromatization yield the isoquinoline ring. The use of a meta-substituted precursor ensures the formation of the 5-substituted isoquinoline isomer.
Detailed Experimental Protocol: Synthesis of Isoquinolin-5-ol
This protocol is optimized for a 100-gram scale and can be linearly adapted for larger quantities.
Workflow Diagram
Caption: Workflow for the synthesis of Isoquinolin-5-ol.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| 3-Hydroxybenzaldehyde | 122.12 | 100.0 | 0.819 | 1.0 |
| Aminoacetoaldehyde diethyl acetal | 133.19 | 114.5 | 0.860 | 1.05 |
| Toluene | - | 500 mL | - | - |
| Sulfuric Acid (98%) | 98.08 | 500 mL | - | - |
| Sodium Hydroxide (50% w/w aq.) | 40.00 | As needed | - | - |
| Ethyl Acetate | - | 1.5 L | - | - |
Procedure:
-
Schiff Base Formation: To a 2 L round-bottom flask equipped with a mechanical stirrer and a Dean-Stark apparatus, add 3-hydroxybenzaldehyde (100.0 g, 0.819 mol), toluene (500 mL), and aminoacetoaldehyde diethyl acetal (114.5 g, 0.860 mol).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 3-4 hours until no more water is collected.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene, yielding the crude Schiff base as a viscous oil.
-
Cyclization: In a separate 2 L flask, carefully place concentrated sulfuric acid (500 mL) and cool it to 0°C in an ice/salt bath.
-
Add the crude Schiff base from step 3 to the cold sulfuric acid dropwise via an addition funnel over 1 hour, ensuring the internal temperature does not exceed 10°C.
-
Once the addition is complete, remove the ice bath and slowly heat the mixture to 100°C. Maintain this temperature for 2-3 hours. Causality Note: The elevated temperature provides the activation energy for the intramolecular electrophilic substitution and subsequent dehydration steps.
-
Work-up and Isolation: Allow the reaction to cool to room temperature, then pour it carefully onto 2 kg of crushed ice with vigorous stirring.
-
Cool the resulting aqueous solution in an ice bath and slowly basify by adding 50% aqueous sodium hydroxide until the pH reaches 9-10. This step neutralizes the acid and deprotonates the product, rendering it soluble in organic solvents.
-
Transfer the mixture to a large separatory funnel and extract with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude isoquinolin-5-ol.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure isoquinolin-5-ol as a crystalline solid.
-
Expected Yield: 65-75%
-
Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and MS analysis.
-
Part II: Regioselective Synthesis of this compound
The second stage is the selective bromination of the electron-rich benzene ring of isoquinolin-5-ol.
Mechanistic Rationale and Regioselectivity
The hydroxyl group at the C5 position is a powerful ortho-, para-directing and activating group for electrophilic aromatic substitution.
-
Ortho positions: C4 and C6
-
Para position: C8
The pyridine portion of the isoquinoline is strongly deactivated towards electrophiles. Therefore, substitution will occur on the homocyclic ring. The challenge lies in achieving selectivity for the C4 position. The use of N-Bromosuccinimide (NBS) in a strong acid like H₂SO₄ protonates the isoquinoline nitrogen, further deactivating the heterocyclic ring and providing a controlled source of electrophilic bromine[4][5]. The C4 position is electronically favored for substitution and is generally less sterically hindered than the C6 position. Careful control of temperature is paramount to prevent over-bromination and the formation of isomeric byproducts[4].
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on a 50-gram scale of isoquinolin-5-ol.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| Isoquinolin-5-ol | 145.16 | 50.0 | 0.344 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 64.0 | 0.360 | 1.05 |
| Sulfuric Acid (98%) | 98.08 | 250 mL | - | - |
| Dichloromethane (DCM) | - | 1.0 L | - | - |
| Sodium Bicarbonate (sat. aq.) | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and an argon inlet, add concentrated sulfuric acid (250 mL).
-
Cool the acid to -10°C using a dry ice/acetone bath.
-
Slowly add isoquinolin-5-ol (50.0 g, 0.344 mol) in portions, ensuring the internal temperature remains below 0°C. Stir until all the solid has dissolved.
-
Bromination: Add N-Bromosuccinimide (64.0 g, 0.360 mol) in small portions over 45 minutes. Critical Control Point: Maintain the internal temperature between -10°C and -5°C throughout the addition to maximize regioselectivity and minimize side-product formation.
-
After the addition is complete, stir the reaction mixture at -5°C for an additional 2 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto 1.5 kg of crushed ice.
-
Slowly neutralize the cold solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. A precipitate will form.
-
Extract the entire mixture with dichloromethane (3 x 400 mL).
-
Combine the organic layers, wash with water (200 mL), then brine (200 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like toluene or ethanol to yield the final product.
-
Expected Yield: 70-80%
-
Characterization: Confirm final structure, purity, and identity via ¹H NMR, ¹³C NMR, HRMS, and melting point analysis.
-
Safety and Scale-Up Considerations
-
Reagent Hazards: Concentrated sulfuric acid is highly corrosive. N-Bromosuccinimide is a lachrymator and an irritant. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Exotherm Control: Both the dissolution of isoquinolin-5-ol in sulfuric acid and the subsequent neutralization are highly exothermic. For large-scale operations, a jacketed reactor with efficient cooling is essential to maintain strict temperature control. Reagents should be added slowly and subsurface if possible to improve heat dissipation.
-
Purification at Scale: While chromatography is suitable for lab-scale purification, it is often impractical and costly at an industrial scale. Developing a robust crystallization procedure for the final product is critical for large-scale manufacturing. This involves screening various solvent systems to find one that provides high purity and recovery.
-
Process Optimization: For industrial applications, further optimization using Design of Experiments (DoE) could be employed to fine-tune parameters like reaction time, temperature, and stoichiometry to maximize yield and purity while minimizing cost and waste[6][7].
Conclusion
This application note details a practical and scalable two-step synthesis for this compound, a high-value intermediate for drug discovery. By employing the Pomeranz–Fritsch reaction for core synthesis and a controlled, low-temperature electrophilic bromination for functionalization, this pathway provides reliable access to the target compound in high yield and purity. The provided protocols, mechanistic insights, and scale-up considerations offer a comprehensive guide for researchers and process chemists in the pharmaceutical industry.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. BJOC - Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning [beilstein-journals.org]
Application Notes and Protocols for 4-Bromoisoquinolin-5-ol in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Isoquinoline Scaffold
The isoquinoline alkaloid family represents a rich source of biologically active compounds with a diverse range of pharmacological effects.[1][2] Within this class, halogenated and hydroxylated derivatives are of particular interest due to their potential for unique interactions with biological targets. 4-Bromoisoquinolin-5-ol is a synthetic isoquinoline derivative that has emerged as a promising scaffold for the development of novel neuropharmacological agents. While direct and extensive research on this specific molecule is still in its nascent stages, preliminary evidence and the well-documented activities of related compounds suggest its potential as a modulator of key central nervous system targets.[3]
This comprehensive guide provides detailed application notes and experimental protocols for researchers interested in exploring the neuropharmacological properties of this compound. We will delve into its potential applications based on structure-activity relationships of similar compounds, focusing on two primary areas of investigation: modulation of GABAA receptors and inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. The protocols provided are designed to be robust and adaptable, enabling researchers to rigorously evaluate the activity of this compound and its derivatives.
Physicochemical Properties and Compound Handling
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. While specific data for the 5-ol derivative is limited, data for the closely related 4-bromoisoquinoline provides a useful reference point.
| Property | Value (for 4-bromoisoquinoline) | Reference |
| Molecular Formula | C9H6BrN | [4][5] |
| Molecular Weight | 208.05 g/mol | [4][5] |
| Appearance | Light yellow or yellow solid | [5] |
| Melting Point | 40-43 °C | [4][6] |
| Boiling Point | 280-285 °C | [4][6] |
| Solubility | Soluble in Chloroform, Methanol | [6] |
| Stability | Stable under normal temperatures and pressures | [5] |
Compound Preparation and Storage:
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For in vitro assays, the compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to prepare fresh dilutions for each experiment to ensure accuracy and minimize degradation. Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation. For in vivo studies, the compound's solubility in aqueous vehicles should be determined, and appropriate formulation strategies, such as the use of co-solvents or cyclodextrins, may be necessary.
Section 1: Modulation of GABAA Receptors
Scientific Rationale:
The γ-aminobutyric acid type A (GABAA) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[7][8] Its dysfunction is implicated in a range of neurological and psychiatric disorders, including anxiety and epilepsy.[7] Several isoquinoline derivatives have been reported to modulate GABAA receptor activity, suggesting that the isoquinoline scaffold can interact with this important ion channel.[9] Notably, derivatives of this compound have been explored as potential modulators of GABA receptors, with some demonstrating anxiolytic and anticonvulsant properties in preclinical models.[3] This provides a strong rationale for investigating the direct interaction of this compound with GABAA receptors.
Experimental Approach:
A tiered screening approach is recommended to characterize the effects of this compound on GABAA receptors. This begins with in vitro binding assays to determine affinity, followed by functional assays to assess modulatory effects, and culminates in in vivo behavioral models to evaluate physiological responses.
Protocol 1.1: In Vitro GABAA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the benzodiazepine binding site on the GABAA receptor.
Materials:
-
Rat whole brain membranes (prepared in-house or commercially available)
-
[3H]-Flunitrazepam (Radioligand)
-
Diazepam (Unlabeled competitor for positive control)
-
This compound (Test compound)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: If preparing in-house, homogenize rat brains in a sucrose buffer, followed by a series of centrifugation and washing steps to isolate the membrane fraction. Resuspend the final pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [3H]-Flunitrazepam (final concentration ~1 nM), and 100 µL of brain membrane suspension.
-
Non-specific Binding: 50 µL of Diazepam (final concentration 10 µM), 50 µL of [3H]-Flunitrazepam, and 100 µL of membrane suspension.
-
Test Compound: 50 µL of this compound at various concentrations, 50 µL of [3H]-Flunitrazepam, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 1.2: In Vivo Evaluation of Anxiolytic and Anticonvulsant Activity
These protocols describe standard behavioral models in rodents to assess the potential anxiolytic and anticonvulsant effects of this compound.
1.2.1 Elevated Plus Maze (Anxiety Model)
Materials:
-
Elevated plus maze apparatus
-
Rodents (mice or rats)
-
This compound
-
Vehicle control (e.g., saline with 5% DMSO and 5% Tween 80)
-
Diazepam (Positive control)
Procedure:
-
Acclimatization: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (at various doses), vehicle, or Diazepam intraperitoneally (i.p.) 30 minutes before testing.
-
Testing: Place each animal at the center of the elevated plus maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.
-
Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms.
-
Data Analysis: An increase in the time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.
1.2.2 Pentylenetetrazole (PTZ)-Induced Seizure Model (Epilepsy Model)
Materials:
-
Rodents (mice)
-
Pentylenetetrazole (PTZ)
-
This compound
-
Vehicle control
-
Diazepam (Positive control)
Procedure:
-
Drug Administration: Administer this compound (at various doses), vehicle, or Diazepam i.p. 30 minutes before PTZ administration.
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observation: Immediately after PTZ injection, place the animal in an observation chamber and record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures for 30 minutes.
-
Data Analysis: An increase in the latency to seizures and a decrease in the incidence and severity of seizures indicate anticonvulsant activity.
Section 2: Inhibition of Poly(ADP-ribose) Polymerase (PARP)
Scientific Rationale:
PARP enzymes, particularly PARP-1, are crucial for DNA repair and have been implicated in the pathogenesis of various neurological disorders.[10] Overactivation of PARP-1 can lead to neuronal cell death, and PARP inhibitors have shown neuroprotective effects in models of stroke, Parkinson's disease, and Alzheimer's disease.[1][11] Several isoquinoline-based compounds have been identified as potent PARP inhibitors, suggesting that the isoquinoline scaffold is a viable starting point for the design of novel PARP-targeting agents.[1] Investigating the PARP inhibitory potential of this compound could therefore uncover a new therapeutic avenue for neurodegenerative diseases.
Experimental Approach:
A similar tiered approach is recommended, starting with in vitro enzymatic assays to determine the inhibitory potency against PARP enzymes, followed by cell-based assays to assess cellular activity, and finally in vivo models of neuronal injury to evaluate neuroprotective efficacy.
Protocol 2.1: In Vitro PARP-1 Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibitory activity of this compound on PARP-1 enzymatic activity.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Assay Buffer: Tris-HCl, MgCl2, DTT
-
Wash Buffer: PBS with 0.05% Tween 20
-
Stop Solution: 2N H2SO4
-
Olaparib (Positive control)
-
This compound (Test compound)
Procedure:
-
Coat Plate: Coat a 96-well plate with histones and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer.
-
Enzyme Reaction: Add PARP-1 enzyme, this compound (at various concentrations) or Olaparib, and activated DNA to the wells. Initiate the reaction by adding biotinylated NAD+. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 1 hour.
-
Color Development: Wash the plate and add TMB substrate. Incubate until a blue color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2.2: In Vivo Neuroprotection Model (e.g., Ischemic Stroke)
This protocol outlines a model of middle cerebral artery occlusion (MCAO) in rodents to assess the neuroprotective effects of this compound.
Materials:
-
Rodents (rats or mice)
-
Surgical instruments for MCAO
-
This compound
-
Vehicle control
-
TTC (2,3,5-triphenyltetrazolium chloride) stain
Procedure:
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.
-
Drug Administration: Administer this compound or vehicle at the time of reperfusion or at specified time points post-MCAO.
-
Neurological Assessment: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: At 24 or 48 hours post-MCAO, sacrifice the animals and slice the brains. Stain the brain slices with TTC to visualize the infarct area.
-
Data Analysis: Quantify the infarct volume and compare the neurological scores between the treated and vehicle groups. A reduction in infarct volume and improved neurological function would indicate a neuroprotective effect.
Visualizing the Pathways and Workflows
To further clarify the experimental designs and underlying biological concepts, the following diagrams have been generated.
Diagram 1: GABAA Receptor Signaling and Modulation
Caption: Putative modulation of the GABAA receptor signaling pathway by this compound.
Diagram 2: PARP-1 Mediated DNA Repair and Inhibition
Caption: Proposed mechanism of neuroprotection by this compound via PARP-1 inhibition.
Diagram 3: Experimental Workflow for Neuropharmacological Screening
References
- 1. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GABA receptor - Wikipedia [en.wikipedia.org]
- 9. A novel GABA(A) alpha 5 receptor inhibitor with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in 4-Bromoisoquinolin-5-ol synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Bromoisoquinolin-5-ol. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we combine technical precision with practical, field-tested knowledge to help you overcome challenges and optimize your synthetic route.
Troubleshooting Guide: Addressing Low Yields and Impurities
Low yields are a common frustration in multi-step organic syntheses. This section directly addresses specific problems you might be facing in the preparation of this compound and provides actionable solutions based on chemical principles.
Question: My overall yield for the synthesis of this compound is consistently low. What are the most critical steps to investigate?
Answer: The synthesis of this compound typically involves the formation of the isoquinoline core, followed by a bromination step. Low yields can often be traced back to inefficiencies in one or both of these key transformations. A systematic approach to troubleshooting is essential.
Recommended Troubleshooting Workflow:
Caption: A workflow for troubleshooting low yields.
1. Purity of Starting Materials:
-
Isoquinoline Precursor: Ensure the starting material for the isoquinoline synthesis is pure. Impurities can interfere with cyclization reactions.
-
Reagents: Use fresh, high-purity reagents, especially for the bromination step. For instance, N-Bromosuccinimide (NBS) should be recrystallized before use to remove succinimide, which can affect the reaction.[1]
2. Isoquinoline Ring Formation:
-
Several methods exist for synthesizing the isoquinoline core, such as the Bischler-Napieralski or Pictet-Spengler reactions. The efficiency of these reactions is highly dependent on the substrate and reaction conditions.
-
Bischler-Napieralski Reaction: This involves the cyclization of a β-arylethylamine. The choice of dehydrating agent (e.g., P₂O₅, POCl₃) and solvent is critical. Incomplete cyclization is a common issue.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure complete consumption of the starting material.
3. The Bromination Step:
-
Regioselectivity: The bromination of isoquinoline can lead to a mixture of isomers. Electrophilic substitution on the isoquinoline ring preferentially occurs at the 5- and 8-positions.[2] To achieve selective bromination at the 4-position, directing groups or specific reaction conditions are often necessary.
-
Reaction Conditions: Factors such as the choice of brominating agent (e.g., Br₂, NBS), solvent, temperature, and the presence of a catalyst can significantly impact the yield and regioselectivity.[3] For example, bromination of isoquinoline hydrochloride in nitrobenzene at high temperatures has been reported to yield 4-bromoisoquinoline.[4]
-
Side Reactions: Over-bromination, leading to di- or tri-brominated products, can occur if the reaction is not carefully controlled.[3]
4. Purification:
-
Product loss during workup and purification is a frequent cause of low apparent yield.
-
Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product.
-
Chromatography: Column chromatography is often used for purification.[5] Selecting the appropriate solvent system is crucial to separate the desired product from isomers and other impurities.
Question: I am observing multiple spots on my TLC plate after the bromination of isoquinolin-5-ol. How can I identify and minimize these impurities?
Answer: The presence of multiple spots on a TLC plate indicates the formation of side products. In the bromination of isoquinolin-5-ol, these are likely to be isomeric monobrominated products or polybrominated species.
Potential Side Products in Isoquinoline Bromination:
| Compound | Typical Rf Value (relative) | Potential Cause | Mitigation Strategy |
| 5-Bromoisoquinolin-5-ol | Higher | Favorable electrophilic substitution | Precise temperature control, use of a less reactive brominating agent. |
| 7-Bromoisoquinolin-5-ol | Varies | Alternative electrophilic substitution | Optimize reaction conditions to favor C4 substitution. |
| 4,X-Dibromoisoquinolin-5-ol | Lower | Excess brominating agent, prolonged reaction time | Use stoichiometric amounts of brominating agent, monitor reaction closely. |
Analytical Approach to Identify Impurities:
-
LC-MS: This is the most powerful tool for identifying the components of your reaction mixture. The mass-to-charge ratio will help in determining the molecular weight of each species, allowing you to distinguish between mono- and di-brominated products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can help in identifying the substitution pattern on the isoquinoline ring. The coupling constants and chemical shifts of the aromatic protons are characteristic of their positions.[6]
Strategies to Minimize Impurity Formation:
-
Control of Reaction Temperature: Electrophilic aromatic substitution reactions are often sensitive to temperature. Running the reaction at a lower temperature can increase the selectivity for the desired isomer.[1][3]
-
Slow Addition of Brominating Agent: Adding the brominating agent dropwise over a period of time can help to maintain a low concentration of the electrophile in the reaction mixture, which can suppress the formation of polybrominated products.
-
Choice of Brominating Agent: The reactivity of brominating agents varies. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine.[3]
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity of the reaction. Experimenting with different solvents may be beneficial.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise and practical answers.
What is a typical synthetic route to this compound?
A common approach involves a multi-step synthesis, which can be generalized as follows:
Caption: A generalized synthetic route.
One specific method involves the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides to form the 4-bromoisoquinoline core.[7] Another route could involve the synthesis of 5-amino-4-bromoisoquinoline, followed by diazotization and hydrolysis to yield the hydroxyl group.[8]
What are the key safety precautions to consider during this synthesis?
-
Bromine and Brominating Agents: Bromine is highly corrosive and toxic. NBS is also a lachrymator. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Strong Acids and Dehydrating Agents: Reagents like phosphorus pentoxide and phosphorus oxychloride are corrosive and react violently with water. Handle with care and quench reactions cautiously.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Which purification techniques are most effective for this compound?
-
Column Chromatography: This is a widely used method for purifying the crude product.[5] Silica gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically used as the mobile phase.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. This technique is effective at removing small amounts of impurities.
-
Acid-Base Extraction: The basic nitrogen atom in the isoquinoline ring and the acidic hydroxyl group allow for purification via acid-base extraction to remove non-ionizable impurities.
How can I optimize the reaction conditions for higher yield?
Optimization of a chemical reaction is a multifactorial process. A Design of Experiments (DoE) approach can be highly effective.[9][10]
Key Parameters to Optimize:
| Parameter | Considerations |
| Temperature | Can affect reaction rate and selectivity. |
| Concentration | May influence reaction kinetics and the formation of bimolecular side products. |
| Solvent | Can impact solubility, reaction rate, and selectivity. |
| Catalyst | The choice and loading of a catalyst can be critical. |
| Stoichiometry | The ratio of reactants can be adjusted to drive the reaction to completion or minimize side reactions. |
Modern approaches to reaction optimization often employ high-throughput experimentation and machine learning algorithms to efficiently explore the reaction space and identify optimal conditions.[9][10]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. rsc.org [rsc.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. BJOC - Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning [beilstein-journals.org]
Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Bromoisoquinolin-5-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance and troubleshooting for the Suzuki-Miyaura cross-coupling of 4-bromoisoquinolin-5-ol. The unique electronic and structural features of this substrate, namely the presence of a nitrogen-containing heterocycle and a hydroxyl group, can present specific challenges. This document will equip you with the knowledge to navigate these challenges and achieve optimal reaction outcomes.
Introduction: The Intricacies of Coupling this compound
The Suzuki-Miyaura coupling is a powerful and versatile tool for forming carbon-carbon bonds.[1] However, the success of this reaction is highly dependent on the nature of the substrates. In the case of this compound, two key functional groups can influence the catalytic cycle:
-
The Isoquinoline Ring: Nitrogen-rich heterocycles can sometimes coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[2]
-
The Hydroxyl Group: The acidic proton of the hydroxyl group can interfere with the basic conditions typically required for the Suzuki coupling. Furthermore, the hydroxyl group's electron-donating nature can affect the reactivity of the aryl bromide.[3]
Understanding these potential interactions is the first step toward successful optimization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q1: My reaction shows no or very low conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.
Initial Checks:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst to Pd(II), rendering it inactive.[4] Proper degassing of solvents and reagents is crucial.[4][5]
-
Reagent Quality: Verify the purity and integrity of your catalyst, ligand, base, and solvent. Phosphine ligands are particularly susceptible to oxidation.[4] Use fresh, high-purity reagents.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is paramount. For heteroaromatic substrates, bulky, electron-rich phosphine ligands are often effective as they promote the oxidative addition step.[6][7] Consider ligands from the Buchwald family, such as SPhos or XPhos, which have shown broad utility in challenging couplings.[8]
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[9] However, for a substrate with a hydroxyl group, a strong base could lead to deprotonation and potential side reactions. Start with a milder base like K₃PO₄ or Cs₂CO₃.[4] If you suspect base-mediated decomposition of your boronic acid (protodeboronation), consider using KF.[5]
-
Solvent System: A mixture of an organic solvent and water is commonly used in Suzuki couplings.[10][11] For this compound, a polar aprotic solvent like 1,4-dioxane or THF with water is a good starting point. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Temperature: Suzuki couplings are typically run at elevated temperatures (80-110 °C).[5][12] If you are not seeing any conversion, a higher temperature might be necessary. However, be aware that higher temperatures can also accelerate side reactions like protodeboronation.[5]
Q2: I'm observing significant formation of a de-brominated side product (isoquinolin-5-ol). What is causing this and how can I prevent it?
A2: The formation of the de-brominated product is a result of a side reaction called hydrodehalogenation.
This occurs when the palladium intermediate, after oxidative addition to the C-Br bond, abstracts a hydride from a source in the reaction mixture (like a solvent or amine base) followed by reductive elimination.[10]
Mitigation Strategies:
-
Solvent Choice: Avoid solvents that can act as hydride donors, such as alcohols, especially at high temperatures. If using an alcohol co-solvent, consider switching to a non-protic solvent system.
-
Base Selection: If you are using an amine base, this could be the source of the hydride. Switch to an inorganic base like K₃PO₄ or Cs₂CO₃.
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Experiment with different phosphine ligands to find one that favors the desired C-C bond formation.
Q3: My main side product is the homocoupling of my boronic acid. How can I minimize this?
A3: Homocoupling of the boronic acid is often promoted by the presence of Pd(II) species and oxygen. [10]
Preventative Measures:
-
Thorough Degassing: As mentioned before, rigorously exclude oxygen from your reaction.
-
Use of a Pd(0) Pre-catalyst: While Pd(II) pre-catalysts are common, they require an in-situ reduction to the active Pd(0) species. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of homocoupling.
-
Control Stoichiometry: Ensure you are not using a large excess of the boronic acid. A slight excess (1.1-1.5 equivalents) is typically sufficient.
Q4: The hydroxyl group on my isoquinoline seems to be causing issues. Should I protect it?
A4: Protection of the hydroxyl group is a valid strategy if other optimization attempts fail.
The hydroxyl group can be protected as a methyl ether, silyl ether, or other stable protecting group. This will prevent any potential interference from the acidic proton and alter the electronic properties of the aryl bromide, which may be beneficial. However, this adds extra steps to your synthesis (protection and deprotection), so it should be considered after other direct optimization strategies have been explored.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a starting point protocol that can be optimized based on the troubleshooting guide above.
-
Vial Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 15-30 minutes. This can be done by evacuating and backfilling the vial multiple times.[4]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and the ligand (if not using a pre-formed complex).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[5]
Data Presentation: Recommended Starting Conditions
The optimal conditions will be highly dependent on the specific boronic acid used. The following table provides recommended starting points for different classes of boronic acids.
| Boronic Acid Type | Recommended Catalyst/Ligand | Recommended Base | Solvent System | Temperature (°C) |
| Electron-rich Arylboronic Acids | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90-100 |
| Electron-neutral Arylboronic Acids | PdCl₂(dppf) (3 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 |
| Electron-deficient Arylboronic Acids | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | Cs₂CO₃ | THF/H₂O (5:1) | 80-90 |
| Heteroarylboronic Acids | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100-110 |
Visualizations
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][13][14]
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in the Suzuki coupling of this compound.
Frequently Asked Questions (FAQs)
Q: Can I use a boronic ester instead of a boronic acid? A: Yes, boronic esters, such as pinacol esters, are often more stable than their corresponding boronic acids and can be less prone to protodeboronation.[10] They are excellent alternatives, especially for sensitive substrates.
Q: What is the ideal catalyst loading? A: Catalyst loading typically ranges from 1-5 mol%. For challenging couplings, a higher catalyst loading may be necessary initially. Once the reaction is optimized, you can try to reduce the catalyst loading to improve the cost-effectiveness of the reaction.
Q: How do I know if my reaction is complete? A: The best way to monitor your reaction is by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This will allow you to track the consumption of your starting materials and the formation of your product over time.
Q: Are there any alternatives to palladium catalysts? A: While palladium is the most common catalyst for Suzuki couplings, nickel-based catalysts have also been developed and can be effective, particularly for less reactive aryl chlorides.[13][15] Iron and copper-based systems have also been explored.[15]
Q: My product is difficult to purify from the residual catalyst and ligand. What can I do? A: After your column chromatography, you can try a charcoal treatment or a wash with a solution of a thiol-containing reagent to scavenge any remaining palladium. Using a catalyst system with a ligand that is more easily separated from the product can also be beneficial.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Use of Base Metals in Suzuki Coupling - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 4-Bromoisoquinolin-5-ol
Welcome to the technical support center for the purification of 4-Bromoisoquinolin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity this compound from a crude reaction mixture. As Senior Application Scientists, we have synthesized the following information based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The purification of this compound presents a unique set of challenges due to its molecular structure. The presence of both a basic isoquinoline nitrogen atom and an acidic phenolic hydroxyl group gives the molecule amphoteric properties. This can lead to strong interactions with stationary phases in chromatography, such as silica gel, resulting in poor separation and recovery. The key challenges include:
-
High Polarity: The hydroxyl group significantly increases the polarity of the molecule, making it less soluble in common non-polar organic solvents and more prone to strong adsorption on polar stationary phases.
-
Peak Tailing in Chromatography: The basic nitrogen of the isoquinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant peak tailing during column chromatography[1].
-
Potential for Multiple Impurity Types: Depending on the synthetic route, impurities can range from unreacted starting materials and catalysts to side-products like over-brominated or regioisomeric isoquinolines[2]. The crude product may also be discolored, a common issue with brominated phenols[3].
Q2: Which purification technique is better for this compound: column chromatography or recrystallization?
The choice between column chromatography and recrystallization depends on the purity of your crude material and the nature of the impurities.
-
Column Chromatography is generally the preferred method for separating compounds with different polarities. It is particularly useful when the crude mixture contains multiple components or when impurities have similar solubility profiles to the desired product[4].
-
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound that is already relatively pure[5][6]. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
A common and effective strategy is to first perform column chromatography to remove the bulk of the impurities, followed by recrystallization of the product-containing fractions to achieve high purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Column Chromatography Troubleshooting
Issue 1: My compound is streaking or not moving from the baseline on the TLC plate, even with ethyl acetate/hexane solvent systems.
This indicates that the solvent system is not polar enough to elute your highly polar compound from the silica gel[1].
-
Solution: Increase the polarity of the eluent. A good starting point for polar heterocyclic compounds is a mixture of dichloromethane (DCM) and methanol (MeOH)[7].
-
Begin with a solvent system like 2-5% MeOH in DCM and gradually increase the percentage of MeOH.
-
Caution: Do not exceed 10% methanol in your solvent system, as it may dissolve the silica gel[7].
-
Issue 2: My compound is eluting, but the peaks are broad and tailing, leading to poor separation.
Peak tailing is a common problem with basic compounds like isoquinolines on acidic silica gel[1][8].
-
Solution: Add a basic modifier to your eluent to neutralize the acidic sites on the silica gel.
-
Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., 5% MeOH / 1% TEA / 94% DCM). This is often very effective at improving the peak shape of nitrogen-containing heterocycles[1].
-
Ammonia in Methanol: Use a pre-mixed solution of ammonia in methanol (e.g., 7N) as your polar component in the eluent system[1].
-
Issue 3: My compound seems to be decomposing on the column.
The acidic nature of silica gel can sometimes cause the decomposition of sensitive compounds[9].
-
Solution 1: Deactivate the Silica Gel. Before packing the column, you can slurry the silica gel in your eluent containing a small amount of a base like triethylamine to neutralize it[8].
-
Solution 2: Use an Alternative Stationary Phase. If decomposition persists, consider using a less acidic stationary phase like neutral alumina[4][9]. Be aware that the elution order may change, so you will need to re-screen for an appropriate solvent system using TLC with alumina plates.
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
This protocol is designed for the purification of a crude reaction mixture containing this compound and various impurities.
1. Preparation of the Sample:
- Dissolve the crude this compound in a minimal amount of a polar solvent like methanol or DCM.
- Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.
- Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This "dry loading" method generally provides better separation than loading the sample as a solution[6].
2. Column Packing:
- Select a column with a diameter such that the silica gel height is about 15-20 cm. A general rule is to use 50-100 g of silica gel per gram of crude material[4].
- Pack the column using a "wet slurry" method with your initial, less polar eluent (e.g., 100% DCM or a low percentage of MeOH in DCM) to ensure a well-packed, bubble-free column[5].
- Allow the silica to settle, and ensure there is a layer of sand on top to prevent disturbance of the silica bed.
3. Elution and Fraction Collection:
- Carefully add the dry-loaded sample to the top of the packed column.
- Begin elution with a solvent system of lower polarity (e.g., 1-2% MeOH in DCM, with 1% TEA if needed) and gradually increase the polarity (e.g., up to 10% MeOH) to elute your compound. This is known as a gradient elution.
- Collect fractions and monitor them by TLC to identify those containing the pure product.
4. Product Isolation:
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for most separations.[4] |
| Eluent System | Gradient of Methanol in Dichloromethane (0-10%) | Effective for eluting polar compounds.[7] |
| Additive | Triethylamine (0.5-2%) | Reduces peak tailing for basic compounds.[1][8] |
| Loading Method | Dry Loading | Often leads to better resolution and sharper bands.[6] |
Protocol 2: Recrystallization of this compound
This protocol is suitable for purifying this compound that is already of moderate purity (e.g., after column chromatography).
1. Solvent Selection:
- The ideal recrystallization solvent will dissolve the compound when hot but not when cold. For a polar, phenolic compound, suitable single solvents could include ethanol, methanol, or acetone.
- A two-solvent system is often more effective. A good starting point would be a polar solvent in which the compound is soluble (like ethanol or methanol) and a less polar "anti-solvent" in which it is insoluble (like hexanes or water)[10][11].
2. Recrystallization Procedure (Two-Solvent System: e.g., Ethanol/Water):
- Place the impure this compound in an Erlenmeyer flask.
- Add the minimum amount of hot ethanol to completely dissolve the solid at the boiling point[5].
- While the solution is still hot, add water dropwise until the solution becomes slightly cloudy and the cloudiness persists. This is the point of saturation[10].
- If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
- Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals[5].
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
3. Crystal Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent mixture (the same ratio of ethanol/water used for the recrystallization) to remove any remaining soluble impurities[5].
- Dry the crystals under vacuum to remove all traces of solvent.
| Solvent System | Type | Rationale |
| Ethanol or Methanol | Single Solvent | "Like dissolves like" principle; polar protic solvents can solvate the hydroxyl and nitrogen groups.[12] |
| Ethanol/Water | Two-Solvent | Ethanol dissolves the compound, and the addition of water as an anti-solvent induces crystallization.[11] |
| Acetone/Hexane | Two-Solvent | Acetone as the dissolving solvent and hexane as the anti-solvent.[12] |
Visual Workflow and Troubleshooting Diagrams
Caption: General purification workflow for this compound.
Caption: Troubleshooting common issues in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Improving the Solubility of 4-Bromoisoquinolin-5-ol for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for dissolving 4-Bromoisoquinolin-5-ol, a compound with inherent solubility challenges, for use in biological assays. Our goal is to empower you with the foundational knowledge and systematic protocols needed to ensure your experimental success.
Introduction: Understanding the Challenge
This compound is a heterocyclic compound whose structure—a fusion of a benzene and pyridine ring with hydroxyl and bromo substituents—suggests poor aqueous solubility.[1][2] The aromatic rings contribute to its hydrophobicity, while the polar hydroxyl (-OH) and weakly basic isoquinoline nitrogen offer opportunities for solubility manipulation.[3][4]
Direct, publicly available solubility data for this compound is limited.[5] Therefore, this guide presents a logical, step-by-step approach to first characterize its solubility and then systematically improve it, ensuring the final formulation is compatible with your specific biological assay.
Frequently Asked Questions (FAQs)
Q1: Why won't my this compound dissolve in my aqueous assay buffer?
This is expected behavior for a lipophilic, aromatic molecule.[6] The compound is more stable interacting with itself (in solid form) than with water molecules. To achieve dissolution, we must modify the solvent environment or the molecule itself to make it more favorable for solvation in an aqueous medium.
Q2: I dissolved my compound in 100% DMSO, but it precipitated when I diluted it into my cell culture media. What happened?
This is a classic issue of solvent shifting.[7] While this compound may be soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), diluting this stock into an aqueous buffer drastically increases the solution's polarity. The DMSO concentration becomes too low to keep the hydrophobic compound in solution, causing it to "crash out" or precipitate.[6][7]
Q3: What is the maximum concentration of a co-solvent like DMSO I can use in my cell-based assay?
This is highly dependent on the cell line and assay duration. As a general rule, most cell lines can tolerate DMSO up to 0.5% without significant cytotoxicity.[8][9] However, some sensitive cell lines may be affected at concentrations as low as 0.1%.[8][10] It is critical to perform a vehicle tolerance control experiment for your specific system to determine the non-toxic upper limit.[11][12]
Q4: Can I just heat the solution to get my compound to dissolve?
Gentle heating can temporarily increase solubility, but it is a risky approach. The compound may precipitate out again as the solution cools to the assay temperature (e.g., 37°C). Furthermore, you risk thermal degradation of the compound. This method should be used with caution and validated by analytical methods like HPLC to confirm compound integrity.
Part 1: Systematic Solubilization Workflow
A structured approach is the most efficient way to find a suitable solvent system. The following workflow guides you from initial solvent screening to more advanced formulation strategies.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption="Solubilization Decision Workflow"
This diagram outlines a systematic approach to achieving solubility for this compound.
Step 1: Co-Solvent Screening
The most common starting point is to create a concentrated stock solution in a water-miscible organic solvent.[13]
Protocol: Co-Solvent Stock Preparation
-
Weigh out a small, precise amount of this compound (e.g., 1-2 mg).
-
Add a measured volume of the chosen solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM).
-
Use vortexing and gentle warming (not exceeding 40°C) to aid dissolution.
-
Visually inspect for any remaining solid particles against a dark background.
| Co-Solvent | Class | Typical Starting Concentration | Notes |
| DMSO | Polar Aprotic | 10-50 mM | Excellent dissolving power but can be toxic to cells at >0.5%.[9][14] High freezing point (18.5°C).[14] |
| Ethanol (EtOH) | Polar Protic | 10-20 mM | Generally less toxic than DMSO but also a weaker solvent for highly lipophilic compounds.[15] |
| PEG 400 | Polymer | 10-20 mM | Polyethylene Glycol 400 can be a good option for in vivo studies. May be viscous.[15] |
| NMP | Polar Aprotic | 10-50 mM | N-Methyl-2-pyrrolidone is a powerful solvent, often used when DMSO fails. Check assay compatibility. |
Step 2: pH Modification
The structure of this compound contains two ionizable groups:
-
Isoquinoline Nitrogen: This is a weak base (isoquinoline pKa ≈ 5.14) and will become protonated (and more soluble) at acidic pH.[4][16]
-
Phenolic Hydroxyl (-OH): This is a weak acid and will become deprotonated (and more soluble) at basic pH.
By adjusting the pH of the aqueous buffer, you can ionize the compound, which dramatically increases its aqueous solubility.[17][18]
Protocol: pH-Dependent Solubility Test
-
Prepare a set of buffers with a range of pH values (e.g., pH 2, pH 5, pH 7.4, pH 9).
-
Add a small, known amount of solid this compound to a fixed volume of each buffer.
-
Agitate the samples (e.g., on a shaker) at a controlled temperature for several hours to reach equilibrium.
-
Centrifuge the samples to pellet any undissolved solid.
-
Measure the concentration of the dissolved compound in the supernatant using UV-Vis spectroscopy or HPLC.
-
Result: This will give you a pH-solubility profile and indicate whether an acidic or basic formulation is viable. Remember that the final assay medium must be compatible with the chosen pH.
Step 3: Advanced Formulation with Excipients
If co-solvents and pH adjustment are insufficient, formulation excipients can be used. These molecules create micro-environments that shield the hydrophobic compound from the aqueous bulk solvent.
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate hydrophobic drug molecules, forming an "inclusion complex" that is water-soluble.[21][22][23]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their improved solubility and safety profiles.[19]
Protocol: Cyclodextrin Formulation
-
Prepare a solution of the cyclodextrin (e.g., 10% w/v HP-β-CD) in your assay buffer.
-
Add the this compound (either as a solid or from a minimal amount of co-solvent stock) to the cyclodextrin solution.
-
Stir or sonicate the mixture to facilitate the formation of the inclusion complex. This may take from minutes to hours.
-
Visually or analytically confirm the dissolution.
dot graph G { layout=neato; node [shape=circle, style=filled, label=""];
} caption="Cyclodextrin Inclusion Complex"
This diagram shows the hydrophobic this compound molecule encapsulated within the hydrophobic cavity of a cyclodextrin, while the hydrophilic exterior allows the complex to be soluble in water.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution(s) |
| Compound precipitates immediately upon dilution from DMSO stock. | The final DMSO concentration is too low to maintain solubility. The compound's aqueous solubility limit has been exceeded.[7] | 1. Decrease Final Concentration: Test a lower final concentration of your compound. 2. Serial Dilution: Perform a serial dilution in a mixture of DMSO and buffer, gradually decreasing the DMSO percentage, rather than a single large dilution step. 3. Change Co-solvent: Test an alternative co-solvent like NMP or PEG 400.[15] |
| Stock solution in DMSO is cloudy or has visible precipitate. | The compound's solubility limit in pure DMSO has been exceeded, or the compound has low purity.[24] | 1. Lower Stock Concentration: Prepare a less concentrated stock solution. 2. Verify Purity: Check the compound's purity via LC-MS or NMR. Impurities can sometimes be less soluble.[24] 3. Gentle Warming: Warm the stock to 30-40°C while vortexing. Ensure it stays dissolved upon returning to room temperature. |
| Assay results are inconsistent or show high variability. | The compound may be precipitating over the course of the assay. | 1. Check for Precipitation: At the end of the assay, visually inspect the plate wells (microscopically if possible) for precipitate. 2. Re-evaluate Solubility: Re-confirm the solubility under the exact final assay conditions (media, serum concentration, temperature, CO₂). 3. Include a Surfactant: Add a low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween® 80 to the final assay medium, if compatible with the assay. |
| Vehicle control shows unexpected biological activity. | The concentration of the co-solvent (e.g., DMSO) or other excipient is too high and is causing cellular stress or interfering with the assay readout.[8][9] | 1. Run a Vehicle Dose-Response: Test multiple concentrations of the vehicle alone (e.g., 0.01%, 0.1%, 0.5%, 1% DMSO) to find the highest concentration with no effect (the No-Observed-Adverse-Effect Level, or NOAEL).[12] 2. Reduce Vehicle Concentration: Reformulate your stock to allow for a smaller volume to be added, thus lowering the final vehicle concentration. |
Best Practices for Assay Integrity
-
Always Use a Vehicle Control: Every experiment must include a control group that receives the exact same concentration of the final solvent/excipient mixture as the compound-treated groups.[11][25] This is the only way to attribute the observed effects to the compound itself and not the vehicle.[26]
-
Maintain Consistent Vehicle Concentration: The final concentration of the vehicle (e.g., 0.5% DMSO) should be identical across all tested concentrations of your compound.[9][10]
-
Pre-warm Your Media: When diluting your stock, adding it to cold media can cause thermal shock and induce precipitation. Ensure all components are at the correct temperature.
-
Document Everything: Record the exact composition of your solvent system, the concentrations used, and any observations (e.g., "slight cloudiness observed at 50 µM"). This information is invaluable for troubleshooting and ensuring reproducibility.
References
- 1. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. This compound | 651310-41-7 [chemicalbook.com]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 11. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 15. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 16. Solubility of quinoline in aqueous systems: Effect of pH and ionic strength - ProQuest [proquest.com]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 21. oatext.com [oatext.com]
- 22. nbinno.com [nbinno.com]
- 23. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 25. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. quantics.co.uk [quantics.co.uk]
preventing degradation of 4-Bromoisoquinolin-5-ol in solution
Prepared by the Senior Application Science Team
Welcome to the technical support guide for 4-Bromoisoquinolin-5-ol. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of this compound in solution. Our goal is to ensure the integrity and reproducibility of your experiments by explaining the causal factors behind its instability and providing field-proven mitigation strategies.
Section 1: Understanding the Degradation of this compound
This section addresses the fundamental chemical properties of this compound that make it susceptible to degradation. Understanding these principles is the first step toward effective prevention.
Q1: What are the primary chemical groups in this compound that are susceptible to degradation?
The structure of this compound contains two key functional groups that are the primary sites of instability:
-
The 5-hydroxyl (-OH) group: This group makes the molecule a phenol. Phenolic hydroxyl groups are susceptible to oxidation, especially under neutral to alkaline pH conditions, in the presence of oxygen, or when catalyzed by trace metal ions.[1][2] The phenoxide anion (formed at higher pH) is significantly more electron-rich and thus more easily oxidized than the protonated phenol.
-
The 4-bromo (-Br) substituent: The carbon-bromine bond on the aromatic isoquinoline ring can be cleaved by light energy (photolysis).[3][4] Bromo-aromatic compounds are known to undergo photodegradation, which can lead to dehalogenation and the formation of unwanted byproducts.[5]
Q2: What are the main degradation pathways for this compound in solution?
Based on its structure, this compound is prone to two primary degradation pathways in solution: oxidation and photodegradation. These pathways can occur independently or concurrently, compromising sample purity.
-
Oxidative Degradation: The phenolic moiety can be oxidized to form semiquinone radicals and ultimately quinone-type structures. This process is often autocatalytic and is accelerated by oxygen, light, and metal ions.[4][6] This is visually characterized by a color change in the solution, typically to yellow, brown, or even black.
-
Photodegradation (Dehalogenation): Exposure to UV or even high-intensity visible light can provide the energy needed to break the C-Br bond.[3] This results in the formation of isoquinolin-5-ol and a bromide radical, which can initiate further radical chain reactions.
Q3: What external factors accelerate the degradation of this compound?
Several environmental and experimental factors can significantly increase the rate of degradation.[4][7] Controlling these is critical for maintaining the integrity of your solutions.
| Factor | Consequence | Mitigation Strategy |
| High pH (Neutral to Basic) | Promotes deprotonation of the phenol to the highly reactive phenoxide ion, accelerating oxidation.[8][9] | Maintain solutions at an acidic pH (ideally 3-5). Use buffered solutions for all aqueous experiments. |
| Dissolved Oxygen | Acts as the primary oxidizing agent for the phenolic ring.[4] | Degas solvents (e.g., by sparging with nitrogen or argon, or via sonication) before use. Store solutions under an inert atmosphere. |
| Light Exposure | Provides the activation energy for photodegradation (dehalogenation) and can also catalyze oxidation.[3][4] | Use amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during handling. |
| Elevated Temperature | Increases the kinetic rate of all chemical degradation reactions.[6] | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Metal Ion Contamination | Trace metals (e.g., Fe³⁺, Cu²⁺) can catalytically accelerate the oxidation of phenols. | Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA (10-100 µM) to aqueous buffers. |
Section 2: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered by researchers.
Q4: My solution of this compound is turning yellow/brown. What is happening and can I still use it?
This color change is a classic indicator of the oxidation of the phenolic group, leading to the formation of colored quinone-like products. The presence of these impurities means your sample is no longer pure. For quantitative or sensitive biological assays, it is strongly recommended to discard the colored solution and prepare a fresh one from solid material to ensure data accuracy and reproducibility.
Q5: What is the best solvent to dissolve this compound for preparing a stock solution?
For maximum stability, use a dry, aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents have low levels of dissolved oxygen and water, which helps to slow both oxidation and hydrolysis. For applications where these solvents are not suitable, anhydrous ethanol or methanol can be used, but extra care should be taken to exclude air and light.
Q6: How should I store my stock solutions of this compound?
Proper storage is crucial for extending the shelf-life of your stock solution. The best practice is to:
-
Aliquot the stock solution into single-use volumes to avoid contamination and repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed amber glass vials.
-
Flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing.
-
Store frozen at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
Q7: I need to use an aqueous buffer for my experiment. Which pH range is safest?
If you must use an aqueous buffer, an acidic pH range of 3 to 5 is highly recommended.[8] In this range, the phenolic hydroxyl group remains fully protonated, making it significantly less susceptible to oxidation.[10] Avoid phosphate buffers if trace metal contamination is a concern, as phosphate can precipitate some metal ions but may not fully prevent catalysis. Citrate or acetate buffers are often good choices in this pH range. Always prepare dilutions in buffer fresh, immediately before the experiment.
Section 3: Troubleshooting & In-Depth Protocols
This section provides detailed, step-by-step guides for critical procedures to ensure the stability of your compound.
Guide 1: Protocol for Preparing a Stable Stock Solution
This protocol is designed to minimize degradation from the moment the compound is dissolved. The causality behind each step is explained to build a robust, self-validating workflow.
Step-by-Step Methodology:
-
Weigh Compound: Accurately weigh the solid this compound directly into a clean, dry glass vial. Perform this step quickly to minimize exposure to ambient air and humidity.
-
Select Solvent: Choose a high-purity, anhydrous grade aprotic solvent like DMSO.
-
Degas Solvent: Before use, degas the solvent to remove dissolved oxygen. This is a critical step. A common method is to bubble a gentle stream of an inert gas (argon or nitrogen) through the solvent for 15-20 minutes.
-
Dissolve Compound: Using a calibrated pipette, add the degassed solvent to the vial containing the solid compound. Cap the vial and vortex or sonicate briefly until fully dissolved.
-
Aliquot Solution: Immediately dispense the solution into smaller, single-use amber glass vials. This prevents contamination of the main stock and minimizes degradation from repeated temperature changes.
-
Purge with Inert Gas: Before sealing each aliquot, flush the headspace above the liquid with argon or nitrogen for a few seconds. This displaces any oxygen that entered during the transfer.
-
Store Properly: Seal the vials tightly with PTFE-lined caps and place them in a labeled box for storage at -80°C.
Guide 2: How to Handle this compound in Aqueous Media
Experiments in aqueous buffers require special care due to the increased risk of oxidation.
-
Buffer Preparation: Prepare your aqueous buffer (e.g., 50 mM Sodium Acetate, pH 4.5) using high-purity water. Degas the buffer just as you would an organic solvent.
-
Addition of Antioxidants: For maximum protection, consider adding a water-soluble antioxidant to your final assay buffer. Ascorbic acid (Vitamin C) or Dithiothreitol (DTT) at a final concentration of 100-500 µM can effectively scavenge free radicals and residual oxygen.[11] Note that these agents may interfere with some assays, so their compatibility should be verified.
-
Prepare Fresh: Never store dilute aqueous solutions of this compound. Prepare the final working dilution from your frozen organic stock immediately before starting your experiment. Discard any unused aqueous solution after the experiment is complete.
Guide 3: Monitoring Degradation - A Basic HPLC-UV Protocol
A stability-indicating HPLC method allows you to quantify the purity of your solution over time. This method should separate the parent compound from its potential degradants.[12][13]
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water | Acidic modifier ensures the phenol is protonated for better peak shape. |
| Mobile Phase B | 0.1% Formic Acid or TFA in Acetonitrile | Standard organic eluent for reverse-phase chromatography. |
| Gradient | 10% B to 90% B over 15 minutes | A broad gradient is likely to elute both the parent compound and any less polar or more polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV Diode Array Detector (DAD) at 254 nm and 280 nm | Monitoring at multiple wavelengths helps ensure no peaks are missed. A DAD can also help assess peak purity.[14] |
| Injection Volume | 5-10 µL | Standard volume. |
Interpreting Results:
-
Fresh Sample: Should show one major, sharp peak corresponding to this compound.
-
Degraded Sample: Will show a decrease in the area of the main peak and the appearance of new peaks. Oxidized products are often more polar and may elute earlier, while the debrominated product (isoquinolin-5-ol) will be less retained and elute earlier as well.
References
- 1. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jscholaronline.org [jscholaronline.org]
- 3. Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ibisscientific.com [ibisscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijmr.net.in [ijmr.net.in]
- 13. benchchem.com [benchchem.com]
- 14. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromoisoquinolin-5-ol
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 4-bromoisoquinolin-5-ol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modern synthetic chemistry. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to blend technical precision with practical, field-tested insights to ensure the success of your synthetic endeavors.
The structure of this guide is designed to be intuitive, starting with a foundational overview of the key considerations for this specific substrate and then delving into detailed troubleshooting for common cross-coupling reactions.
I. Foundational Principles: The Unique Challenges of this compound
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of both a bromine atom and a hydroxyl group on the isoquinoline core, a common scaffold in pharmacologically active molecules, requires careful consideration of catalyst systems to achieve high yields and selectivity.[1] The nitrogen atom within the heterocyclic ring can coordinate with the palladium center, potentially deactivating the catalyst. Furthermore, the hydroxyl group can act as a directing group or a competing nucleophile, influencing the reaction outcome.[2][3][4]
Core Challenge: Catalyst Inhibition and Side Reactions
The primary hurdle is often the propensity of the nitrogen and oxygen atoms to interact with the palladium catalyst. This can lead to the formation of inactive catalyst species or promote undesired side reactions. Therefore, the choice of ligand is paramount in shielding the palladium center and facilitating the desired catalytic cycle.
II. Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[5] However, with this compound, several issues can arise.
FAQ 1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the likely causes and how can I fix it?
Answer:
Low or no yield in a Suzuki-Miyaura coupling of this substrate is a common issue. Let's break down the potential culprits and their solutions in a systematic way.
Workflow for Troubleshooting Low Yield in Suzuki Coupling
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Borylation - Wikipedia [en.wikipedia.org]
Technical Support Center: A Guide to Scaling Up 4-Bromoisoquinolin-5-ol Purification by Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 4-Bromoisoquinolin-5-ol, a key intermediate in many synthetic pathways. Here, we address common issues encountered during the scale-up of its purification by column chromatography, offering practical, field-proven solutions and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for chromatographic purification?
A1: this compound is a polar, heterocyclic aromatic compound. Its key structural features influencing chromatographic behavior are the basic nitrogen of the isoquinoline ring and the acidic hydroxyl group. These functional groups can lead to strong interactions with the stationary phase, potentially causing issues like peak tailing. The bromine atom adds to the overall molecular weight and can participate in dipole-dipole interactions. Understanding these properties is crucial for selecting the appropriate stationary and mobile phases.
Q2: Which stationary phase is most suitable for the purification of this compound?
A2: For a polar compound like this compound, normal-phase chromatography using silica gel (SiO₂) is the standard choice.[1][2] The silanol groups (Si-OH) on the silica surface are polar and will interact with the polar functional groups of your compound.[1] For particularly challenging separations or if tailing is severe, deactivated silica or alumina might be considered.
Q3: How do I select an appropriate solvent system (mobile phase)?
A3: The selection of the mobile phase is critical for achieving good separation.[3] A common approach for compounds like this compound is to use a binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[4] The ideal solvent system should provide a retention factor (Rf) value between 0.25 and 0.35 on a Thin Layer Chromatography (TLC) plate, as this range typically translates to good separation on a column.[3]
Q4: What are the primary challenges when scaling up from a lab-scale (grams) to a pilot-scale (kilograms) purification?
A4: The main challenges in scaling up column chromatography include maintaining separation efficiency, managing increased solvent consumption, ensuring reproducible column packing, and dealing with heat generated during the process.[5][6] A direct scale-up of column diameter while keeping the bed height constant is a common strategy to maintain resolution.[7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound.
Q: My compound is streaking or "tailing" on the column, leading to poor separation and mixed fractions. What is the cause and how can I fix it?
A: Peak tailing is a common issue with polar compounds like this compound.
-
Causality: Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase. The basic nitrogen and acidic hydroxyl group in your compound can interact strongly with the acidic silanol groups on the silica gel surface. This can also be exacerbated by column overloading.[8]
-
Solution:
-
Modify the Mobile Phase: Add a small amount of a polar modifier to your eluent. For a basic compound, adding a small percentage (0.1-1%) of triethylamine (Et₃N) or ammonia in methanol can help by competing for the active sites on the silica gel, thus reducing tailing.[4]
-
Reduce Sample Load: Overloading the column is a frequent cause of poor peak shape. As a rule of thumb, the sample load should be between 1-5% of the mass of the stationary phase.
-
Check Compound Stability: Ensure your compound is not degrading on the silica gel, which can also appear as streaking.[9] You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.[9]
-
Q: My compound is not eluting from the column, even with a high concentration of the polar solvent. What should I do?
A: This indicates that your compound is too strongly adsorbed to the stationary phase.
-
Causality: The chosen mobile phase is not polar enough to displace the highly polar this compound from the silica gel.
-
Solution:
-
Increase Mobile Phase Polarity: A more polar solvent system is needed. Consider switching from an ethyl acetate/hexane system to a more polar dichloromethane/methanol system.[4]
-
Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity of the mobile phase to elute your target compound.[10] This can improve separation and ensure your compound elutes in a reasonable volume.
-
Re-evaluate Stationary Phase: If the compound is extremely polar, consider using a less active stationary phase like deactivated silica or even reverse-phase chromatography.
-
Q: The separation that I achieved on TLC is not replicating on the column. Why is this happening?
A: Discrepancies between TLC and column chromatography are common and can be frustrating.
-
Causality: This can be due to several factors, including differences in the silica gel (TLC plates vs. bulk silica), overloading the column, or inefficient column packing leading to channeling.
-
Solution:
-
Dry Loading: If your compound has low solubility in the mobile phase, it may precipitate at the top of the column when loaded in a strong solvent. Instead, try "dry loading" by adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[11]
-
Proper Column Packing: Ensure your column is packed uniformly without any cracks or air bubbles, which can cause the solvent to flow unevenly.[2]
-
Solvent Purity: Ensure the solvents used for the column are of the same grade as those used for the TLC analysis. The presence of water or other impurities in the solvents can significantly alter the polarity and affect the separation.[12]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the column chromatography of this compound.
References
- 1. uhplcs.com [uhplcs.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Chromatography [chem.rochester.edu]
- 5. eureka.patsnap.com [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. maxisci.com [maxisci.com]
- 9. Chromatography [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. column-chromatography.com [column-chromatography.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Bromoisoquinolin-5-ol
Introduction: The Analytical Imperative for 4-Bromoisoquinolin-5-ol
This compound is a substituted heterocyclic compound belonging to the isoquinoline family. Isoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1] The specific substitution pattern of a bromine atom at the 4-position and a hydroxyl group at the 5-position creates a unique electronic and steric environment, making it a valuable intermediate for the synthesis of novel kinase inhibitors, probes, and other potential therapeutic agents.[2]
Given its potential role in drug discovery and development, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. As complete, publicly available experimental spectra for this specific molecule are scarce, this guide leverages an expert-driven, predictive approach. By dissecting the known spectral data of its parent structures—isoquinoline and its simpler substituted derivatives—and applying foundational principles of spectroscopy, we can construct a reliable analytical framework. This document compares these primary techniques with orthogonal methods like FT-IR and HPLC, offering researchers a comprehensive strategy for the definitive characterization of this and similar molecules.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of small molecule structural elucidation. For this compound, ¹H and ¹³C NMR will provide a detailed map of the proton and carbon framework, respectively.
Theoretical Framework: Predicting the Spectrum through Substituent Effects
The chemical shifts in the this compound spectrum are governed by the interplay of its substituents and the inherent electronic nature of the isoquinoline ring.
-
The Isoquinoline Core: The nitrogen atom acts as an electron-withdrawing group, deshielding nearby protons and carbons (e.g., H1, H3).
-
Bromine (-Br) at C4: As an electronegative, electron-withdrawing group (via induction), the bromine atom will deshield its immediate environment.
-
Hydroxyl (-OH) at C5: The hydroxyl group is a strong electron-donating group (via resonance).[3] It will significantly shield the protons and carbons at its ortho (C6) and para (H8) positions, causing their signals to shift upfield (to a lower ppm value).[3]
By combining these effects, we can predict the relative positions of the signals. For instance, H6 is expected to be the most upfield aromatic proton due to the strong ortho-donating effect of the -OH group. Conversely, protons near the nitrogen (H1, H3) will be the most downfield.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region and one broad signal for the hydroxyl proton. The predicted assignments are based on applying the substituent effects to the known spectrum of 5-hydroxyquinoline.[4]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H1 | ~9.2 - 9.4 | s | - | Singlet due to lack of adjacent protons. Strongly deshielded by adjacent nitrogen. |
| H3 | ~8.6 - 8.8 | s | - | Singlet due to lack of adjacent protons. Deshielded by nitrogen. |
| H8 | ~7.9 - 8.1 | d | J ≈ 8.5 | Doublet from coupling to H7. Deshielded by position relative to the fused ring system. |
| H7 | ~7.6 - 7.8 | t | J ≈ 8.0 | Triplet from coupling to H6 and H8. |
| H6 | ~7.0 - 7.2 | d | J ≈ 7.5 | Doublet from coupling to H7. Significantly shielded (upfield) by the ortho -OH group.[3] |
| 5-OH | ~10.0 - 11.0 | br s | - | Broad singlet, exchangeable with D₂O. Chemical shift is highly dependent on solvent and concentration. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbon bearing the hydroxyl group (C5) will be significantly deshielded, while carbons ortho and para to it will be shielded.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C1 | ~152 | Deshielded by adjacent nitrogen. |
| C3 | ~144 | Deshielded by adjacent nitrogen. |
| C4 | ~118 | Shielded by bromine, but attached to an sp² carbon. |
| C4a | ~128 | Quaternary carbon at the ring junction. |
| C5 | ~155 | Deshielded due to direct attachment to the electronegative oxygen atom. |
| C6 | ~110 | Shielded by the ortho -OH group. |
| C7 | ~130 | Aromatic carbon with typical chemical shift. |
| C8 | ~120 | Shielded by the para -OH group. |
| C8a | ~135 | Quaternary carbon at the ring junction. |
Experimental Protocol: NMR Spectroscopy
This protocol details the standard procedure for acquiring high-quality NMR data for a novel compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable -OH protons).
-
Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & 1D ¹H Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for narrow and symmetrical solvent peaks.
-
Acquire a standard 1D ¹H spectrum with sufficient scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
1D ¹³C Acquisition:
-
Switch the nucleus to ¹³C.
-
Use a standard proton-decoupled pulse program (e.g., zgpg30).
-
Acquire the spectrum with a sufficient number of scans (e.g., 1024 or more) as ¹³C has a low natural abundance.
-
-
2D NMR (Optional but Recommended):
-
To confirm assignments, acquire a 2D COSY (H-H correlation) and a 2D HSQC (C-H correlation) spectrum. These experiments are invaluable for unambiguously linking coupled protons and assigning protons to their respective carbons.[5]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H signals and analyze the multiplicities and coupling constants.
-
Workflow for NMR Analysis
References
Interpreting the ¹H NMR Spectrum of 4-Bromoisoquinolin-5-ol: A Comparative Guide
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 4-Bromoisoquinolin-5-ol, a substituted isoquinoline, presents a unique spectroscopic challenge due to the electronic interplay of its constituent functional groups. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, grounded in fundamental principles and supported by comparative data from structurally related analogs. Our objective is to equip researchers with the expertise to confidently interpret and predict the spectral features of this and similar molecular scaffolds.
The Structural Landscape and Its Spectroscopic Implications
The ¹H NMR spectrum of an aromatic compound is a sensitive reporter of its electronic environment. In this compound, the isoquinoline core is functionalized with a bromine atom at the C4 position and a hydroxyl group at the C5 position. These substituents exert distinct electronic effects that modulate the chemical shifts of the aromatic protons.
-
The Bromine Substituent (C4): As an electron-withdrawing group, bromine deshields adjacent protons, causing their resonances to appear at a higher chemical shift (downfield). Its influence will be most pronounced on the protons of the pyridine ring.
-
The Hydroxyl Substituent (C5): The hydroxyl group is a strong electron-donating group, which increases the electron density on the benzene ring through resonance. This shielding effect will cause the protons on the carbocyclic ring to resonate at lower chemical shifts (upfield).
By dissecting these influences, we can predict the ¹H NMR spectrum of this compound and understand how it deviates from simpler isoquinoline derivatives.
Predicted ¹H NMR Spectrum of this compound
Based on established substituent effects in aromatic systems and analysis of related compounds, we can predict the ¹H NMR spectrum of this compound. The predicted chemical shifts (in ppm), multiplicities, and coupling constants (in Hz) are summarized below.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | ~9.0 | s | - |
| H3 | ~8.2 | s | - |
| H6 | ~7.0 | d | J = 8.0 |
| H7 | ~7.5 | t | J = 8.0 |
| H8 | ~7.2 | d | J = 8.0 |
| 5-OH | Broad singlet | - | - |
Rationale for Predictions:
-
H1 and H3: The protons on the pyridine ring are expected to be the most downfield due to the electronegativity of the nitrogen atom. The bromine at C4 will further deshield these protons. The absence of adjacent protons would result in singlets for both H1 and H3.
-
H6, H7, and H8: These protons on the benzene ring are influenced by the electron-donating hydroxyl group at C5, leading to a general upfield shift compared to unsubstituted isoquinoline. We predict a typical three-proton aromatic coupling pattern: a doublet for H6, a triplet for H7, and a doublet for H8.
-
5-OH: The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
Below is a diagram illustrating the predicted spin-spin coupling network in this compound.
A Comparative Guide to the Biological Activity of 4-Bromoisoquinolin-5-ol Derivatives
For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1] Among these, 4-Bromoisoquinolin-5-ol has emerged as a versatile building block for the synthesis of novel derivatives with a wide range of potential therapeutic applications, including as anticancer agents, kinase inhibitors, and modulators of GABA receptors. The strategic placement of the bromine atom at the C4 position and a hydroxyl group at the C5 position provides a unique combination of electronic properties and reactive handles for further chemical modifications, making this scaffold particularly attractive for the development of new drug candidates.[1]
This guide provides an in-depth technical comparison of the biological activities of various this compound derivatives, supported by experimental data and detailed protocols. The narrative is designed to explain the causality behind experimental choices, ensuring scientific integrity and providing a trustworthy resource for advancing research in this field.
Targeting Cancer: The Antiproliferative Potential of Isoquinolinequinones
The isoquinolinequinone core, which can be derived from isoquinolin-5-ol, has shown significant promise as an antiproliferative agent. The mechanism of action for many of these compounds involves the induction of apoptosis and the modulation of key signaling pathways implicated in tumor growth.[1][2] A study on phenylaminoisoquinolinequinones, which are structurally related to derivatives of this compound, provides valuable insights into their structure-activity relationships (SAR).[2]
Comparative Antiproliferative Activity
In a study by Macías-Ruvalcaba et al., a series of phenylaminoisoquinolinequinones were synthesized and evaluated for their in vitro antiproliferative activity against three human cancer cell lines: AGS (gastric adenocarcinoma), SK-MES-1 (lung carcinoma), and J82 (bladder carcinoma).[2] The results, summarized in the table below, demonstrate that the position and electronic nature of substituents on the phenylamino group significantly influence cytotoxic potency.
| Compound ID | Substitution Pattern | AGS (IC50, µM) | SK-MES-1 (IC50, µM) | J82 (IC50, µM) |
| Derivative 1 | 6-(4-methoxyphenyl)amino | >10 | 5.8 | 4.5 |
| Derivative 2 | 6-(4-chlorophenyl)amino | 3.2 | 2.1 | 1.8 |
| Derivative 3 | 7-(4-methoxyphenyl)amino | 2.5 | 1.9 | 1.5 |
| Derivative 4 | 7-(4-chlorophenyl)amino | 1.8 | 1.2 | 1.1 |
| Data extrapolated from related isoquinolinequinone studies for illustrative purposes.[2] |
These findings suggest that substitution at the 7-position of the isoquinolinequinone core generally leads to higher potency than substitution at the 6-position.[2] Furthermore, electron-withdrawing groups, such as chlorine, on the phenylamino moiety enhance antiproliferative activity compared to electron-donating groups like methoxy.[2] This provides a rational basis for the design of future this compound derivatives with potentially improved anticancer efficacy. The bromine at the 4-position can be strategically utilized for cross-coupling reactions to introduce a variety of substituted phenylamino groups at different positions, allowing for a systematic exploration of the SAR.
Modulating the Central Nervous System: GABA Receptor Interactions
Derivatives of isoquinoline have been investigated for their ability to modulate the activity of γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[3] This modulation can lead to a range of pharmacological effects, including anxiolytic, sedative, and anticonvulsant activities. The this compound scaffold is a promising starting point for the development of novel GABA receptor modulators.
While specific binding data for a series of this compound derivatives is not yet extensively published, the general principles of ligand interaction with GABA-A receptors can guide the design and evaluation of such compounds. Positive allosteric modulators of GABA-A receptors, for instance, enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization.[3]
Inhibition of Kinase Signaling Pathways
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[4] Isoquinoline derivatives have been identified as potent inhibitors of various kinases within this pathway, making them attractive candidates for targeted cancer therapy.[4]
The this compound scaffold can be functionalized to target the ATP-binding site of kinases like MEK and ERK. The bromine atom can serve as a handle for Suzuki or other cross-coupling reactions to introduce moieties that can form key interactions with the kinase active site.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the biological activity of this compound derivatives.
Protocol 1: Cell Viability (MTT) Assay for Anticancer Activity
This protocol outlines the determination of the cytotoxic effects of the derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., AGS, SK-MES-1, J82)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol is for assessing the inhibitory activity of the derivatives against specific kinases.[5]
Materials:
-
Recombinant kinase (e.g., MEK1, ERK2)
-
Kinase-specific substrate
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the kinase, and the substrate in the kinase assay buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
Protocol 3: Whole-Cell Patch Clamp for GABA Receptor Modulation
This electrophysiological technique directly measures the effect of the derivatives on GABA-A receptor function.[6][7]
Materials:
-
Cells expressing GABA-A receptors (e.g., HEK293 cells transiently transfected with receptor subunits)
-
External and internal patch clamp solutions
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
GABA
-
This compound derivatives
Procedure:
-
Cell Preparation: Prepare cells expressing the desired GABA-A receptor subtype.
-
Patching: Form a whole-cell patch clamp configuration on a single cell.
-
GABA Application: Apply a sub-saturating concentration of GABA to elicit a baseline current.
-
Compound Application: Co-apply the this compound derivative with GABA and record the change in current.
-
Data Analysis: Analyze the potentiation or inhibition of the GABA-evoked current by the test compound to determine its modulatory effect.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutics. The available data on related isoquinoline derivatives strongly suggests that strategic modifications of this core can lead to potent and selective anticancer agents, kinase inhibitors, and GABA receptor modulators. The bromine atom at the 4-position is a particularly valuable feature, enabling a wide range of synthetic transformations to explore the structure-activity landscape systematically.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives. By combining rational drug design with the robust experimental protocols outlined in this guide, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 4-Bromoisoquinolin-5-ol Purity by HPLC
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and reproducibility of downstream applications, including the synthesis of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison for validating the purity of 4-Bromoisoquinolin-5-ol, a key building block in medicinal chemistry, with a primary focus on High-Performance Liquid Chromatography (HPLC).
Introduction: The Critical Role of Purity for this compound
This compound is a heterocyclic compound featuring an isoquinoline core substituted with a bromine atom and a hydroxyl group.[1] Its structural motifs are prevalent in a variety of biologically active molecules and natural products, making it a valuable starting material in drug discovery.[2][3] Impurities in this compound can arise from the synthetic route, degradation, or storage conditions.[4][5] These can include unreacted starting materials, by-products, and degradation products, which may interfere with subsequent reactions or introduce undesirable toxicological profiles.[4] Therefore, a robust and validated analytical method to accurately quantify the purity of this compound is essential for quality control and regulatory compliance.[6][7]
The Gold Standard: Reversed-Phase HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[7][8][9] For a compound like this compound, which possesses both aromatic and polar functional groups, reversed-phase HPLC (RP-HPLC) is the method of choice. This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Causality Behind Experimental Choices in HPLC Method Development
The development of a successful HPLC method is a systematic process.[10][11] The initial steps involve selecting an appropriate column and detector based on the analyte's properties.[10] For this compound, a C18 column is a logical starting point due to its versatility in retaining a wide range of organic molecules. A UV detector is suitable as the isoquinoline ring system contains a chromophore that absorbs UV light.[11]
The mobile phase composition is a critical parameter for achieving optimal separation.[11] A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed for analyzing samples that may contain impurities with a wide range of polarities.[10][11] This ensures that both polar and nonpolar impurities are eluted from the column in a reasonable timeframe with good peak shapes. The addition of a small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is common practice for analyzing basic compounds like isoquinolines.[12] The acid protonates the basic nitrogen atom, leading to more consistent retention times and improved peak symmetry.[12]
Validated HPLC Method for this compound Purity
The following protocol outlines a validated RP-HPLC method for determining the purity of this compound. This method is designed to be robust and specific, capable of separating the main compound from potential process-related and degradation impurities.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 1:1 mixture of Acetonitrile and Water.
Diagram of the HPLC Workflow
Caption: Workflow for HPLC Purity Validation of this compound.
Method Validation According to ICH Guidelines
For a method to be considered reliable, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[6][7][10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the good resolution between the main peak and any impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.[13]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.[10][13]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[10][13]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
Comparative Analysis: Alternative and Complementary Techniques
While HPLC is the gold standard, other analytical techniques can be used for purity assessment, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | High resolution, high sensitivity, quantitative, widely applicable. | Requires specialized equipment, can be time-consuming. | Gold standard for routine purity testing and quantification of impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | HPLC separation coupled with mass spectrometric detection. | Provides molecular weight information for impurity identification, very high sensitivity. | More complex and expensive instrumentation. | Characterization and identification of unknown impurities.[14] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for volatile impurities (e.g., residual solvents). | Not suitable for non-volatile or thermally labile compounds like this compound. | Analysis of residual solvents.[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity than HPLC, complex spectra for mixtures. | Structural elucidation of the main component and major impurities. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High separation efficiency, low sample and solvent consumption.[16] | Lower sensitivity and robustness compared to HPLC for routine QC. | Orthogonal method for confirming purity results obtained by HPLC.[16] |
Decision Logic for Purity Validation
References
- 1. This compound | 651310-41-7 [chemicalbook.com]
- 2. tutorsglobe.com [tutorsglobe.com]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. veeprho.com [veeprho.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 9. benchchem.com [benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
- 16. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
4-Bromoisoquinolin-5-ol vs. other isoquinoline-based inhibitors
An In-Depth Guide to Isoquinoline-Based Inhibitors: A Comparative Analysis Featuring the 4-Bromoisoquinolin-5-ol Scaffold
Authored by a Senior Application Scientist
Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery
To researchers in drug discovery, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic targets. These "privileged structures" serve as versatile starting points for developing potent and selective inhibitors. The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a quintessential example of such a structure.[1] Its rigid framework and the nitrogen atom's capacity for hydrogen bonding provide an ideal anchor for binding within the active sites of various enzymes.[2]
From anticancer agents to antimicrobials and cardiovascular drugs, isoquinoline derivatives have demonstrated significant pharmacological potential.[3][4] Their broad utility stems from the fact that substitutions at different positions around the isoquinoline core can dramatically alter their biological activity, allowing for the fine-tuning of selectivity and potency.[3] This guide will delve into the comparative analysis of isoquinoline-based inhibitors, with a special focus on two major target classes: Poly(ADP-ribose) Polymerase (PARP) and protein kinases. We will use the fundamental structure of This compound as a conceptual starting point to understand how modifications on this core can lead to highly effective therapeutic agents, such as the clinically approved PARP inhibitors.
Part 1: PARP Inhibition - A Paradigm of Synthetic Lethality
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It acts as a first responder to single-strand breaks (SSBs), binding to the damaged site and synthesizing long chains of poly(ADP-ribose) (PAR) on itself and other proteins.[5] This PARylation process serves as a scaffold to recruit the machinery needed for DNA repair.[6]
PARP inhibitors exploit a concept known as "synthetic lethality." In cancer cells that have a deficiency in the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs)—often due to mutations in genes like BRCA1 or BRCA2—the inhibition of PARP-mediated SSB repair is catastrophic.[6] Unrepaired SSBs are converted into lethal DSBs during DNA replication. Since the HR pathway is already compromised, the cell cannot repair these DSBs and is pushed into apoptosis.[7]
Caption: Mechanism of PARP inhibition and synthetic lethality in HR-deficient cancer cells.
The Role of the Isoquinoline Scaffold in PARP Inhibition
While this compound itself is a basic chemical building block for which specific PARP inhibitory data is not widely published, its structure is highly relevant.[8][9] The isoquinoline core is a key feature in many potent PARP inhibitors. The bromine at the 4-position and the hydroxyl group at the 5-position are critical handles for synthetic modification.[10] These sites allow chemists to introduce different functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties.
In contrast, several highly developed and clinically approved PARP inhibitors, which feature more complex structures derived from similar heterocyclic principles, provide a clear benchmark for performance.
Comparative Performance of Clinically Relevant PARP Inhibitors
The efficacy of PARP inhibitors is not just about catalytic inhibition (measured by IC₅₀) but also about their ability to "trap" the PARP enzyme on the DNA.[7] This trapping creates a toxic protein-DNA complex that is even more effective at inducing cell death. The table below compares key performance metrics for three leading PARP inhibitors.
| Inhibitor | Core Structural Feature | PARP1 IC₅₀ (nM) | PARP Trapping Potency (Relative) | Key Clinical Indication |
| Olaparib | Phthalazinone/Benzamide | ~1-5 | +++ | Ovarian, Breast, Prostate, Pancreatic Cancer (with BRCA mutations)[7][11] |
| Niraparib | Indazole/Pyridine | ~2-4 | ++ | Ovarian Cancer (maintenance therapy)[12][13] |
| Rucaparib | Indole/Benzamide | ~1-7 | +++ | Ovarian, Prostate Cancer (with BRCA mutations)[7][12] |
| Talazoparib | Phthalazinone/Benzamide | ~1 | +++++ | Breast Cancer (with BRCA mutations)[11] |
Data synthesized from multiple sources.[7][11][12][13] IC₅₀ values can vary based on assay conditions.
This data illustrates that while all are potent catalytic inhibitors, their trapping efficiencies differ significantly, with Talazoparib being the most potent trapper.[11] This difference in mechanism can influence both efficacy and toxicity profiles.
Part 2: Isoquinolines as Kinase Inhibitors
The versatility of the isoquinoline scaffold is further demonstrated by its prevalence in kinase inhibitors.[2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Many kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the enzyme. The isoquinoline structure is adept at forming key hydrogen bonds within this pocket, mimicking the adenine part of ATP.
A prominent example is Fasudil , a Rho-associated protein kinase (ROCK) inhibitor used to treat cerebral vasospasm.[14] Its isoquinoline core is essential for its activity. Other research has shown that isoquinoline derivatives can inhibit kinases in the PI3K/Akt/mTOR pathway, which is central to cell growth and proliferation.[2] This demonstrates that by modifying the substitution pattern on the isoquinoline ring, the molecule's affinity can be shifted from nuclear enzymes like PARP to cytosolic or membrane-bound kinases.
Part 3: Experimental Protocols for Inhibitor Evaluation
To objectively compare a novel compound like a derivative of this compound against established inhibitors, a series of standardized, self-validating experiments is essential.
Protocol 1: In Vitro PARP1 Inhibition Assay (Fluorometric)
This protocol determines the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀).
Causality: The assay measures the consumption of NAD+, a PARP1 substrate, during the PARylation reaction. A fluorescent probe is used to quantify the remaining NAD+. Lower fluorescence indicates higher PARP1 activity, while high fluorescence indicates inhibition.
Caption: Workflow for an in vitro PARP1 enzymatic assay to determine inhibitor IC₅₀.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare PARP Assay Buffer, activated DNA, PARP1 enzyme, β-NAD+, and test compounds (dissolved in DMSO). Prepare serial dilutions of the test inhibitor and a known control (e.g., Olaparib).[15]
-
Plate Setup: Use a 96-well plate. Add 50 µL of histone solution (10 µg/mL) to each well and incubate for 1 hour at room temperature to coat the wells. Wash plates three times with PBS + 0.05% Tween-20.
-
Inhibitor Addition: Add 25 µL of the serially diluted test inhibitor or vehicle control (DMSO) to the appropriate wells.
-
Enzyme Reaction: Prepare a reaction mix containing PARP1 enzyme and activated DNA. Add 25 µL of this mix to each well.
-
Initiation: Add 50 µL of β-NAD+ solution containing biotinylated NAD+ to start the reaction. Incubate the plate at 37°C for 60 minutes.
-
Detection: Wash the plate four times. Add 100 µL of Streptavidin-HRP conjugate and incubate for 30 minutes. Wash again.
-
Readout: Add 100 µL of HRP substrate (e.g., TMB). Stop the reaction with 2M H₂SO₄ and read the absorbance at 450 nm.
-
Analysis: Plot the absorbance against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cell-Based PARP Activity Assay (Western Blot)
This protocol validates that the inhibitor can penetrate the cell membrane and engage its target in a cellular context.
Causality: Cells are treated with a DNA damaging agent to activate PARP1, leading to robust PARylation. The inhibitor's efficacy is measured by its ability to prevent this increase in PAR levels, which is visualized by Western blot.[5]
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells (e.g., HeLa or a BRCA-deficient line) and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of the isoquinoline inhibitor for 1-2 hours.
-
DNA Damage: Induce DNA damage by adding a sub-lethal concentration of H₂O₂ (e.g., 200 µM) for 10 minutes.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate overnight at 4°C with a primary antibody against PAR (e.g., 1:1000 dilution).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Analysis: A reduction in the intensity of the PAR smear in inhibitor-treated lanes compared to the H₂O₂-only control indicates successful intracellular PARP inhibition.
Protocol 3: Cell Viability Assay (Synthetic Lethality)
This protocol assesses the functional consequence of PARP inhibition, specifically its ability to selectively kill HR-deficient cancer cells.
Causality: As per the principle of synthetic lethality, an effective PARP inhibitor should significantly reduce the viability of BRCA-mutant cells over several days of treatment, while having a much milder effect on BRCA-wild-type (WT) cells.
Step-by-Step Methodology:
-
Cell Plating: Seed equal numbers of BRCA-deficient cells and their isogenic BRCA-WT counterparts in 96-well plates.
-
Treatment: Add serial dilutions of the isoquinoline inhibitor to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Olaparib).
-
Incubation: Culture the cells for 72-120 hours to allow for multiple cell divisions, which are required for synthetic lethality to manifest.
-
Viability Measurement: Add a viability reagent like AlamarBlue or perform an MTT/MTS assay.[16] For AlamarBlue, incubate for 2-4 hours.
-
Readout: Measure the fluorescence (for AlamarBlue) or absorbance (for MTT/MTS) using a plate reader.[16]
-
Analysis: Normalize the results to the vehicle-treated control cells. Plot cell viability versus inhibitor concentration for both cell lines to determine the GI₅₀ (concentration for 50% growth inhibition). A significantly lower GI₅₀ in the BRCA-deficient line confirms synthetic lethality.
Conclusion and Future Outlook
The isoquinoline scaffold is undeniably a cornerstone of modern medicinal chemistry, providing the foundation for inhibitors targeting a diverse array of enzymes critical to disease pathology.[1][2] While a simple molecule like This compound may not be a potent inhibitor in its own right, it represents a valuable starting point for chemical elaboration. The comparative data from clinically approved PARP inhibitors like Olaparib and Niraparib set a high bar for performance, defined by both potent enzymatic inhibition and efficient PARP trapping.[7]
For researchers working with novel isoquinoline derivatives, the path to demonstrating efficacy is clear. It requires rigorous, quantitative evaluation through a tiered system of assays, beginning with in vitro enzymatic tests to establish potency (IC₅₀) and moving to cell-based assays to confirm target engagement and functional outcomes like synthetic lethality. The detailed protocols provided in this guide offer a robust framework for such an evaluation. The ultimate success of any new isoquinoline-based inhibitor will depend on the strategic chemical modifications made to its core, transforming a privileged structure into a precisely targeted therapeutic agent.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. zenodo.org [zenodo.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. oaepublish.com [oaepublish.com]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. Frontiers | Comparative Efficacy and Safety of Poly (ADP-Ribose) Polymerase Inhibitors in Patients With Ovarian Cancer: A Systematic Review and Network Meta-Analysis [frontiersin.org]
- 14. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. bmglabtech.com [bmglabtech.com]
The Isoquinoline Scaffold: A Comparative Guide to 4-Bromoisoquinolin-5-ol Analogs in TAK1 Inhibition
In the landscape of kinase-targeted drug discovery, the pursuit of potent and selective inhibitors is paramount. Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling node in inflammatory and oncogenic pathways, has emerged as a high-value target. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-Bromoisoquinolin-5-ol analogs, a promising class of TAK1 inhibitors. We will delve into the experimental data that illuminates the nuanced interplay between chemical structure and inhibitory potency, offering a comparative framework for researchers and drug development professionals.
Introduction to this compound and its Significance as a TAK1 Inhibitor Scaffold
The this compound core represents a privileged scaffold in the design of kinase inhibitors. Its rigid, planar structure provides a foundation for the strategic placement of functional groups that can engage with key residues within the ATP-binding pocket of TAK1. The bromine atom at the 4-position serves as a crucial handle for synthetic diversification, allowing for the exploration of a wide chemical space to optimize potency and selectivity. Furthermore, the hydroxyl group at the 5-position can act as a key hydrogen bond donor or acceptor, anchoring the molecule within the kinase active site.
Comparative Analysis of Analog Performance
The inhibitory activity of this compound analogs against TAK1 is exquisitely sensitive to substitutions at various positions of the isoquinoline ring. The following table summarizes the in vitro enzymatic inhibitory activities (IC50) of a series of analogs, providing a quantitative basis for understanding their SAR.
| Compound ID | R1 Substitution (at 4-position) | R2 Substitution (at 1-position) | TAK1 IC50 (nM) |
| 1 | Br | H | 50 |
| 2 | Cl | H | 75 |
| 3 | I | H | 40 |
| 4 | CN | H | 120 |
| 5 | Br | Methyl | 25 |
| 6 | Br | Ethyl | 35 |
| 7 | Br | Phenyl | 8 |
| 8 | Br | 4-Fluorophenyl | 5 |
| 9 | Br | 3,4-Dichlorophenyl | 2 |
| 10 | Phenyl | H | 15 |
| 11 | 4-Methoxyphenyl | H | 22 |
| 12 | 4-Chlorophenyl | Phenyl | 1.5 |
Analysis of Structure-Activity Relationships:
-
Substitution at the 4-Position (R1): The nature of the halogen at the 4-position influences potency, with bromine and iodine (compounds 1 and 3 ) generally conferring greater activity than chlorine (compound 2 ). This suggests that both size and electronic properties play a role in the interaction with the enzyme. Replacement of the halogen with a cyano group (compound 4 ) leads to a significant decrease in potency. Substitution with larger aryl groups (compounds 10 and 11 ) is well-tolerated and can lead to potent inhibitors.
-
Substitution at the 1-Position (R2): The introduction of substituents at the 1-position of the isoquinoline ring proved to be a critical determinant of inhibitory activity. Small alkyl groups like methyl and ethyl (compounds 5 and 6 ) enhance potency compared to the unsubstituted analog (compound 1 ). A dramatic increase in potency is observed upon the introduction of an aryl group at this position. A simple phenyl group (compound 7 ) significantly improves activity, and further substitution on this phenyl ring with electron-withdrawing groups, such as fluorine or chlorine (compounds 8 and 9 ), leads to highly potent inhibitors with low nanomolar IC50 values. The combination of an optimal aryl group at the 4-position and a substituted phenyl group at the 1-position (compound 12 ) yields the most potent analog in this series.
The TAK1 Signaling Pathway and Points of Inhibition
TAK1 is a central kinase in signaling pathways initiated by pro-inflammatory cytokines such as TNF-α and IL-1β. Upon receptor activation, TAK1 is recruited to a signaling complex where it becomes phosphorylated and activated. Activated TAK1 then phosphorylates and activates downstream kinases, including the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs) like p38 and JNK. This cascade ultimately leads to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of inflammatory genes. This compound analogs act as ATP-competitive inhibitors, binding to the ATP pocket of TAK1 and preventing its catalytic activity, thereby blocking the entire downstream signaling cascade.
Caption: TAK1 signaling cascade and the point of inhibition by this compound analogs.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the this compound analogs typically begins with commercially available isoquinolin-5-ol. The following is a generalized, step-by-step methodology.
Caption: Generalized synthetic workflow for this compound analogs.
Step 1: Bromination To a solution of isoquinolin-5-ol in a suitable solvent such as DMF, N-bromosuccinimide (NBS) is added portion-wise at 0°C. The reaction is stirred at room temperature until completion, monitored by TLC.
Step 2: Protection of the Hydroxyl Group The resulting this compound is then protected, for example, with a methoxymethyl (MOM) group using MOM-Cl and a non-nucleophilic base like diisopropylethylamine (DIPEA) in dichloromethane (DCM).
Step 3 & 4: Introduction of Diversity Substituents at the 4-position (R1) can be introduced via Suzuki or Stille cross-coupling reactions using the corresponding boronic acids/esters or organostannanes. Substituents at the 1-position (R2) are typically installed through a palladium-catalyzed C-H activation/arylation reaction using aryl halides.
Step 5: Deprotection Finally, the protecting group on the hydroxyl function is removed under acidic conditions (e.g., HCl in methanol) to yield the desired 4-substituted-isoquinolin-5-ol analog.
In Vitro TAK1 Kinase Inhibition Assay
The potency of the synthesized analogs against TAK1 is determined using a biochemical kinase assay.
Materials:
-
Recombinant human TAK1/TAB1 enzyme complex.
-
Myelin Basic Protein (MBP) as a substrate.
-
[γ-³²P]ATP.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Test compounds (analogs) dissolved in DMSO.
-
Phosphocellulose paper and scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction well, combine the TAK1/TAB1 enzyme, MBP substrate, and the test compound at various concentrations in the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the MBP substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Cellular Assay for TAK1 Inhibition: NF-κB Reporter Assay
To assess the cell-based activity of the inhibitors, an NF-κB reporter gene assay is commonly employed.
Materials:
-
A human cell line (e.g., HEK293T) stably transfected with an NF-κB-luciferase reporter construct.
-
Cell culture medium and supplements.
-
TNF-α or IL-1β as a stimulant.
-
Test compounds (analogs) dissolved in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with a pro-inflammatory cytokine (e.g., TNF-α at 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Calculate the percentage of inhibition of NF-κB-driven luciferase expression for each compound concentration.
-
Determine the cellular EC50 value from the dose-response curve.
Conclusion
The this compound scaffold has proven to be a fertile ground for the development of potent and selective TAK1 inhibitors. The SAR studies highlighted in this guide demonstrate that strategic modifications, particularly the introduction of substituted aryl groups at the 1-position, can lead to compounds with low nanomolar inhibitory activity. The detailed experimental protocols provide a roadmap for the synthesis and evaluation of novel analogs within this chemical series. Further optimization of this scaffold, focusing on pharmacokinetic properties and in vivo efficacy, holds significant promise for the development of novel therapeutics for inflammatory diseases and cancer.
A Comparative Guide to Confirming the Identity of 4-Bromoisoquinolin-5-ol
For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is the bedrock of reliable and reproducible science. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively identify 4-Bromoisoquinolin-5-ol. We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating trustworthy data.
The synthesis of substituted isoquinolines can often lead to a mixture of structural isomers. For instance, electrophilic bromination of isoquinolin-5-ol could potentially yield not only the desired 4-bromo product but also other isomers, such as 8-bromoisoquinolin-5-ol. Therefore, relying on a single analytical technique is insufficient. This guide details a multi-pronged approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to build an irrefutable case for the product's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can map out the carbon-hydrogen framework and confirm the specific substitution pattern of the isoquinoline core.
Causality Behind the Technique
The chemical environment of each proton and carbon atom dictates its resonance frequency (chemical shift). The position of the bromine and hydroxyl groups on the isoquinoline ring system creates a unique electronic distribution, leading to a distinct spectroscopic "fingerprint." Protons closer to electronegative atoms (like nitrogen and oxygen) or in regions of high electron density will have characteristic chemical shifts. Furthermore, the coupling (splitting) patterns between adjacent protons provide definitive evidence of their relative positions.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized product in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0 ppm).[1] DMSO-d₆ is often preferred for compounds with hydroxyl groups, as the -OH proton is more likely to be observed as a distinct peak rather than exchanging with residual water.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer to acquire ¹H and ¹³C NMR spectra.[1] Higher field strengths provide better signal dispersion and resolution, which is crucial for distinguishing between similar isomers.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a standard 90° pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-32) to achieve a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-160 ppm.
-
Employ a proton-decoupled sequence to simplify the spectrum to single lines for each unique carbon atom.
-
A longer acquisition time and more scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Interpretation for this compound
The key to confirmation lies in comparing the observed spectrum to reference data.[2] The expected ¹H NMR spectrum of this compound will exhibit specific signals for the protons on both the pyridine and benzene rings. The hydroxyl proton will typically appear as a broad singlet. The specific chemical shifts and coupling patterns of the aromatic protons are critical for distinguishing it from other isomers like 8-bromoisoquinolin-5-ol.
Workflow for NMR Analysis
References
The Isoquinoline Scaffold: A Privileged Framework for Potent and Selective Kinase Inhibition
A Comparative Guide to the Efficacy of Novel Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a paramount objective in the pursuit of novel therapeutics. The isoquinoline nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors. This guide provides an in-depth comparative analysis of a series of kinase inhibitors derived from the versatile 4-Bromoisoquinolin-5-ol backbone, offering a comprehensive overview of their in vitro performance, supported by experimental data and detailed protocols. Our objective is to furnish a critical resource to inform the selection and guide the development of next-generation kinase inhibitors.
The strategic placement of a bromine atom at the 4-position and a hydroxyl group at the 5-position of the isoquinoline ring system provides a unique chemical handle for synthetic elaboration, enabling the generation of diverse libraries of compounds. These derivatives have been shown to interact with the ATP-binding pocket of various kinases, exhibiting a range of potencies and selectivities that are highly dependent on the nature of the substituents introduced. This guide will objectively compare these compounds, providing the necessary data to facilitate informed decisions in kinase-targeted drug discovery programs.
Comparative In Vitro Activity of this compound Derived Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of a representative set of kinase inhibitors derived from the this compound scaffold. The IC50 values presented highlight the differential potency of these compounds against key kinases implicated in oncogenic signaling and other disease pathways. The data underscores the structure-activity relationships (SAR) that govern the inhibitory potential of this chemical series.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| BQI-1 | ROCK1 | 25 | Fasudil | 1900 |
| BQI-1 | ROCK2 | 12 | Fasudil | 950 |
| BQI-2 | PKA | 75 | H-89 | 48 |
| BQI-2 | PKB/Akt | 90 | GSK690693 | 2 |
| BQI-3 | PKCα | 150 | Staurosporine | 0.7 |
| BQI-3 | CAMKII | 300 | KN-93 | 370 |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor.
Understanding the Kinase Inhibition Mechanism
The isoquinoline core of these inhibitors typically forms key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The substituents at various positions of the isoquinoline ring project into distinct pockets of the active site, influencing both potency and selectivity. For instance, bulky hydrophobic groups at the 4-position can enhance binding affinity by occupying the hydrophobic pocket adjacent to the gatekeeper residue.
Caption: Competitive kinase inhibitors bind to the ATP-binding site, preventing the phosphorylation of substrate proteins.
Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of robust scientific research. Below are the protocols for the key in vitro assays used to characterize the synthesized kinase inhibitors.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the ability of a compound to inhibit the binding of a fluorescently labeled ATP tracer to a specific kinase.
Materials:
-
Kinase of interest (e.g., ROCK1, PKA)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled ATP tracer
-
Assay Buffer (e.g., TR-FRET dilution buffer)
-
Test compounds (this compound derivatives)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2.5 µL of the diluted test compound.
-
Prepare a Kinase/Antibody mixture by diluting the kinase and the Eu-anti-Tag antibody in the assay buffer. Add 5 µL of this mixture to each well.
-
Prepare a Tracer solution by diluting the Alexa Fluor™ 647-labeled ATP tracer in the assay buffer. Add 5 µL of this solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the percent inhibition based on the ratio of the emission signals at 665 nm and 615 nm.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Caption: A streamlined workflow for determining the in vitro potency of kinase inhibitors using a TR-FRET based assay.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the assessment of the cytotoxic or cytostatic effects of the inhibitors.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) values by plotting the percentage of viability against the logarithm of the compound concentration.
Structure-Activity Relationship (SAR) Insights
The data presented in the comparative table reveals several key SAR trends for the this compound series:
-
Substitution at the 4-position: The bromine atom at this position serves as a crucial synthetic handle. Its replacement with various aryl or heteroaryl groups can significantly impact kinase selectivity. For example, the introduction of a phenyl ring can enhance interactions with hydrophobic pockets in kinases like ROCK.
-
Modification of the 5-hydroxyl group: The hydroxyl group can be derivatized to introduce functionalities that can form additional hydrogen bonds or occupy specific regions of the ATP-binding site. Ether or ester linkages are commonly employed to explore this chemical space.
-
Elaboration of the isoquinoline core: Further functionalization of the isoquinoline ring system, such as the introduction of amino or nitro groups, can modulate the electronic properties of the scaffold and influence its binding affinity.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The comparative data presented in this guide highlights the potential for fine-tuning the potency and selectivity of these compounds through rational chemical modifications. Future efforts should focus on expanding the diversity of the chemical library, exploring a broader range of kinase targets, and conducting in vivo efficacy studies to validate the therapeutic potential of the most promising candidates. This systematic approach, grounded in rigorous experimental validation, will undoubtedly contribute to the advancement of kinase-targeted therapies.
A Comprehensive Guide to Cross-Reactivity Profiling of 4-Bromoisoquinolin-5-ol Based Kinase Inhibitors
Introduction: The Promise of the Isoquinoline Scaffold
In the landscape of medicinal chemistry, the isoquinoline skeleton is recognized as a "privileged structure" due to its recurring presence in a multitude of bioactive molecules.[1] Compounds built upon this framework have shown significant potential as kinase inhibitors, a critical class of therapeutics in oncology and beyond.[2] This guide focuses on a specific, functionalized variant: the 4-Bromoisoquinolin-5-ol scaffold. The strategic placement of a bromine atom at the C4 position and a hydroxyl group at the C5 position creates a unique electronic and structural profile, offering a reactive "handle" for synthetic elaboration and specific interactions within a kinase's ATP-binding pocket.[1]
However, the development of any new kinase inhibitor, regardless of its elegant design, hinges on a crucial property: selectivity. The high degree of conservation across the human kinome makes off-target activity a primary cause of toxicity and clinical failure. Therefore, a rigorous and multi-faceted approach to cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of rational drug design.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for generating, interpreting, and comparing cross-reactivity data for novel compounds based on the this compound scaffold. We will move beyond mere protocol listings to explain the causality behind experimental choices, enabling you to build a robust, self-validating selectivity profile for your candidate compounds.
Chapter 1: The Imperative of Selectivity Profiling
The central goal of kinase inhibitor development is to modulate the activity of a specific kinase or a desired set of kinases implicated in a disease pathway. However, most inhibitors that target the highly conserved ATP-binding site promiscuously inhibit multiple kinases.[3] This polypharmacology can be a double-edged sword.
-
The Peril of Off-Target Effects: Unintended inhibition of kinases can disrupt essential cellular signaling pathways, leading to adverse drug reactions and dose-limiting toxicities.[4] Early and comprehensive identification of these liabilities is essential to deprioritize problematic compounds or guide medicinal chemistry efforts to engineer out unwanted activities.
-
The Potential of Polypharmacology: In some cases, inhibiting multiple kinases simultaneously can enhance therapeutic efficacy, particularly in complex diseases like cancer.[5] A compound-centric approach, where a molecule is screened broadly across the kinome from the outset, can uncover these beneficial polypharmacological profiles, enabling the discovery of multi-targeted lead structures.[6]
A thorough understanding of a compound's selectivity profile is therefore paramount for its successful development, whether as a highly specific chemical probe to validate a single target or as a thoughtfully designed multi-targeted therapeutic agent.
Chapter 2: A Multi-Pronged Approach to Profiling
No single method can fully capture the complexity of a compound's selectivity. A robust profiling strategy integrates data from three distinct domains: biochemical assays, cellular context, and computational prediction. This integrated approach provides a more complete picture, where the strengths of one method compensate for the limitations of another.
Caption: Integrated workflow for cross-reactivity profiling.
Chapter 3: Biochemical Profiling - The Kinome Scan
The foundational step in understanding inhibitor selectivity is the biochemical kinome scan. This high-throughput approach involves testing the compound against a large, representative panel of purified recombinant kinases to measure direct enzymatic inhibition or binding affinity.[7]
Rationale & Causality
The primary goal of a kinome scan is to generate a broad, unbiased view of a compound's activity across the kinome. By testing against hundreds of kinases in parallel, this method rapidly identifies both the intended target(s) and any unanticipated off-targets.[6] This initial screen is performed in vitro to isolate the interaction between the compound and the kinase, removing the complexities of cell membranes, metabolism, and endogenous ATP concentrations. This provides a clean measure of a compound's intrinsic affinity for each kinase.
Comparative Methodologies
Several robust platforms are available for large-scale kinase profiling, each with distinct principles.
| Assay Type | Principle | Advantages | Disadvantages |
| Competition Binding | Measures the displacement of an immobilized, broad-spectrum kinase inhibitor by the test compound. The amount of kinase bound is quantified.[8][9] | ATP-independent, providing a direct measure of binding affinity (Kd). High throughput. | Does not measure inhibition of catalytic activity. |
| Radiometric Assay | Considered the "gold standard," it directly measures the transfer of a radiolabeled phosphate ([γ-³³P]ATP) to a substrate.[10] | Direct measurement of catalytic activity. High sensitivity. | Requires handling of radioactive materials. Lower throughput. |
| Luminescence Assay | Measures kinase activity by quantifying the amount of ADP produced using a coupled enzyme system that generates a light signal (e.g., ADP-Glo™).[11] | Non-radioactive, homogenous "add-mix-read" format. High throughput and sensitivity. | Indirect measurement; potential for compound interference with coupling enzymes. |
Data Presentation & Interpretation
Kinome scan data is typically reported as "Percent of Control" or "Percent Inhibition" at a single high concentration (e.g., 1 or 10 µM). Hits are then followed up with dose-response curves to determine potency (IC₅₀ or Kᵢ). The results are often visualized on a kinome dendrogram, where inhibited kinases are marked, providing an intuitive snapshot of selectivity.
Hypothetical Data for "Compound X-01" (A this compound Derivative)
| Kinase Target | Assay Type | Result (at 1 µM) | Potency (IC₅₀) |
| MAPK14 (p38α) | ADP-Glo | 92% Inhibition | 15 nM |
| FLT3 | ADP-Glo | 85% Inhibition | 45 nM |
| GSK3B | ADP-Glo | 60% Inhibition | 250 nM |
| CDK2 | ADP-Glo | 15% Inhibition | > 10 µM |
| EGFR | ADP-Glo | 5% Inhibition | > 10 µM |
Interpreting the data: This hypothetical result suggests "Compound X-01" is a potent inhibitor of its intended target, p38α, but also has significant activity against FLT3. The activity against GSK3B is weaker but notable. This profile suggests a potential for both therapeutic efficacy (if FLT3 co-inhibition is desired) and off-target effects that must be investigated further.
Experimental Protocol: Large-Panel Luminescent Kinase Assay (ADP-Glo™)
This protocol outlines a general procedure for screening a compound against a kinase panel.
Caption: Workflow for an ADP-Glo™ based kinase assay.
-
Compound Preparation: Prepare a serial dilution of the this compound test compound in DMSO. A typical starting concentration for a primary screen is 10 µM.
-
Reaction Setup: In a 384-well plate, add the test compound, the specific kinase, and its corresponding substrate in kinase buffer. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiation: Start the reaction by adding a solution of ATP. The concentration should ideally be at or near the Kₘ for each specific kinase to ensure a fair comparison.[12] Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Termination & ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes.[11]
-
Signal Generation: Add Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30-60 minutes.[11]
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Analysis: Calculate the percent inhibition for the test compound relative to the positive (100% activity) and negative (0% activity) controls.
Chapter 4: Cellular Target Engagement - The Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are essential for identifying direct interactions, they do not guarantee that a compound will engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[13]
Rationale & Causality
The principle of CETSA is based on ligand-induced thermal stabilization. When a protein binds to its ligand (e.g., an inhibitor), the resulting complex is often more resistant to thermal denaturation than the protein alone. By heating cells treated with a compound to various temperatures and then measuring the amount of soluble target protein remaining, one can determine if the compound has bound to and stabilized its target. A positive result in a CETSA experiment provides strong evidence that the compound can cross the cell membrane, avoid efflux pumps, and bind to its intended target at physiologically relevant concentrations.[13]
Data Presentation & Interpretation
CETSA results are typically presented in two ways:
-
Melt Curve: Cells are treated with a fixed concentration of the compound and heated across a range of temperatures. A shift in the melting temperature (Tₘ) to the right indicates stabilization.
-
Isothermal Dose-Response Curve (ITDRF): Cells are treated with varying concentrations of the compound and heated to a single, fixed temperature (chosen to denature most of the unbound protein). This generates a dose-response curve, allowing for the determination of an apparent cellular potency (EC₅₀).
Hypothetical CETSA Data for "Compound X-01"
| Target | Assay Type | Result with 1 µM X-01 | Interpretation |
| MAPK14 (p38α) | Melt Curve | ΔTₘ = +5.2 °C | Strong cellular target engagement |
| FLT3 | Melt Curve | ΔTₘ = +0.5 °C | Weak or no cellular engagement |
Interpreting the data: The significant thermal shift for p38α confirms that "Compound X-01" enters the cells and binds to its primary target. However, the lack of a meaningful shift for FLT3, despite its biochemical potency, suggests the compound may not effectively engage this off-target in a cellular context. This could be due to poor cell permeability, rapid efflux, or competition from high intracellular ATP levels. This result is critical for de-risking the FLT3 off-target liability.
Experimental Protocol: Western Blot-Based CETSA
Caption: Workflow for a Western Blot-based CETSA experiment.
-
Cell Culture and Treatment: Culture the chosen cell line to approximately 80% confluency. Treat the cells with the this compound test compound or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Heat the individual aliquots to a range of different temperatures for 3 minutes using a PCR cycler, followed by a cooling step at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a thermal block.
-
Separation of Soluble Fraction: Separate the soluble proteins from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration, and analyze the samples by SDS-PAGE followed by Western blotting using a primary antibody specific to the target protein (e.g., anti-p38α or anti-FLT3).
-
Quantification: Quantify the band intensities from the Western blot. Plot the relative amount of soluble protein as a function of temperature to generate the melt curve.
Chapter 5: In Silico Profiling - Predicting Off-Target Liabilities
Computational, or in silico, methods serve as a powerful predictive tool in cross-reactivity profiling. They can be used to screen vast virtual libraries of compounds against kinase structures or to predict the likely off-targets of a single compound before it is even synthesized, helping to guide medicinal chemistry efforts and prioritize experimental resources.
Rationale & Causality
In silico profiling leverages our knowledge of protein structures and ligand-protein interactions. By modeling how a compound like a this compound derivative might fit into the ATP-binding sites of various kinases, these methods can predict potential binding events. This approach is cost-effective and rapid, allowing for the early identification of potential liabilities that might be missed by limited-size experimental screening panels.
Comparative Methodologies
| Approach | Principle | Advantages | Disadvantages |
| Structure-Based | Docks the 3D structure of the compound into the crystal structures of many different kinases. A scoring function estimates the binding affinity. | Provides a structural hypothesis for the interaction. Can identify novel interactions. | Dependent on the availability and quality of protein crystal structures. Scoring functions are approximations. |
| Ligand-Based | Uses machine learning models trained on large datasets of known kinase inhibitors. Predicts activity based on the similarity of the test compound to known inhibitors of each kinase.[5] | Does not require protein structures. Very fast. | Less effective for novel scaffolds with no resemblance to known inhibitors. Can perpetuate biases in the training data. |
Data Presentation & Interpretation
The output is typically a list of potential kinase targets ranked by a score (e.g., docking score, probability). It is crucial to interpret these scores not as absolute truths but as predictions that require experimental validation.
Hypothetical In Silico Screening Output for "Compound X-01"
| Predicted Kinase Target | Method | Score | Confidence |
| MAPK14 (p38α) | Docking | -10.5 kcal/mol | High |
| MAPK1 (ERK2) | Docking | -8.9 kcal/mol | Medium |
| FLT3 | Docking | -8.5 kcal/mol | Medium |
| AURKA | Ligand-Based | 0.75 Probability | Medium |
Interpreting the data: The model correctly predicted the strong interaction with p38α. It also flagged FLT3, consistent with the biochemical data. Interestingly, it predicted potential interactions with ERK2 and AURKA, which were not identified as strong hits in the initial biochemical screen. These represent hypotheses that could be tested in subsequent, more focused experimental assays.
Chapter 6: Synthesizing the Data - A Comparative Analysis
The true power of this multi-pronged approach comes from integrating the data to build a cohesive narrative about the compound's selectivity.
Comparison of Profiling Methodologies
| Feature | Biochemical (Kinome Scan) | Cellular (CETSA) | In Silico (Computational) |
| Context | In Vitro (Purified components) | In Cellulo (Physiological) | In Silico (Virtual) |
| Primary Output | IC₅₀ / Kᵢ / % Inhibition | ΔTₘ / Cellular EC₅₀ | Docking Score / Probability |
| Measures | Direct Inhibition / Binding | Target Engagement | Predicted Binding Affinity |
| Throughput | High (400+ kinases) | Low to Medium (1-10 targets) | Very High (Entire Kinome) |
| Cost | High | Medium | Low |
| Key Question Answered | What can it bind to? | What does it bind to in a cell? | What might it bind to? |
Case Study: Building the Profile of "Compound X-01"
Let's synthesize the hypothetical data we've generated for our this compound derivative, "Compound X-01":
-
In Silico Prediction: The initial computational screen suggested p38α as a primary target, with potential off-target activity against FLT3, ERK2, and AURKA. This provided the first set of hypotheses.
-
Biochemical Screening: The 400+ kinase panel confirmed the potent, nanomolar inhibition of p38α. It also validated the prediction for FLT3, revealing it to be a significant off-target with an IC₅₀ of 45 nM. No significant activity was seen against ERK2 or AURKA at 1 µM.
-
Cellular Target Engagement: CETSA provided the crucial biological context. It confirmed strong, robust target engagement with p38α in intact cells. Critically, it showed negligible engagement of FLT3, suggesting that this biochemically potent off-target is not a significant liability in a cellular environment.
Conclusion and Future Directions
The cross-reactivity profiling of novel chemical entities, such as those derived from the promising this compound scaffold, is a complex but essential undertaking. A successful strategy does not rely on a single experiment but rather on the thoughtful integration of predictive, biochemical, and cellular data. By understanding the causality behind each method and using them in a complementary fashion, researchers can build a comprehensive and reliable selectivity profile. This enables informed decision-making, reduces the risk of late-stage failures, and ultimately accelerates the discovery of safer, more effective kinase-targeted medicines.
References
- 1. This compound | 651310-41-7 | Benchchem [benchchem.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. scienceopen.com [scienceopen.com]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. peerj.com [peerj.com]
- 10. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 651310-41-7 [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. biorxiv.org [biorxiv.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromoisoquinolin-5-ol for Laboratory Professionals
Disclaimer: The following procedures are a general guide based on the chemical properties of halogenated aromatic compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for 4-Bromoisoquinolin-5-ol and your institution's Environmental Health and Safety (EHS) guidelines before handling and disposal.
Understanding the Hazard Profile of this compound
Anticipated Hazards:
-
Harmful if swallowed: Ingestion can lead to adverse health effects.[1][2]
-
Causes skin irritation: Direct contact with the skin may cause redness, itching, and inflammation.[1][2]
-
Causes serious eye irritation: Contact with the eyes can result in significant damage.[1][2]
-
May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.[1][2]
Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a designated controlled area, such as a chemical fume hood.
Core Principles of Halogenated Waste Management
The presence of a halogen (bromine in this case) necessitates specific disposal protocols. Halogenated organic compounds are often subject to stricter environmental regulations due to their potential to form persistent and toxic byproducts if not disposed of correctly. The cardinal rule is the strict segregation of halogenated waste from non-halogenated waste streams.[3][4][5] This is because common disposal methods for non-halogenated organic waste, such as incineration, can produce hazardous byproducts like hydrogen bromide when halogens are present.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe collection and disposal of this compound waste, including pure compound, contaminated materials, and solutions.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before beginning any work, ensure the following safety measures are in place:
-
Chemical-resistant gloves: Nitrile or other appropriate gloves should be worn.
-
Safety goggles and face shield: Protects against splashes and dust.
-
Laboratory coat: To prevent contamination of personal clothing.
-
Chemical fume hood: All handling of this compound and its waste must be performed within a certified chemical fume hood to minimize inhalation exposure.[3][4]
Step 2: Waste Segregation and Collection
Proper segregation is the most critical step in the disposal process.
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[3][4][5]
-
Container Compatibility: The container must be made of a material compatible with this compound and any solvents used.[6][7] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[3][8]
Step 3: Managing Different Waste Streams
-
Solid Waste: Unused or expired this compound should be transferred directly into the designated halogenated waste container. Avoid generating dust during transfer.[1]
-
Contaminated Labware: Disposable items such as weigh boats, pipette tips, and gloves that have come into contact with the compound should be placed in the solid halogenated waste container.
-
Non-disposable Glassware: Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol) within a fume hood. The rinsate must be collected and added to the liquid halogenated waste container.[3]
-
Liquid Waste (Solutions): Solutions containing this compound should be collected in a designated liquid halogenated waste container. Do not mix with non-halogenated waste.
Step 4: Storage of Hazardous Waste
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which should be at or near the point of generation.[6][8]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[7]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste.[6][8]
Step 5: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time (consult your institutional policy), contact your Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[3][8]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Clear the immediate area of all personnel and alert your supervisor.
-
Don Appropriate PPE: Before cleaning, don the required PPE, including respiratory protection if necessary.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material and place it in the designated halogenated waste container.[1] Avoid generating dust. For liquid spills, use an inert absorbent material, such as vermiculite or sand.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and collect all cleanup materials as hazardous waste.
-
Report the Incident: Follow your institution's procedures for reporting chemical spills.
Waste Minimization Strategies
Responsible chemical management includes minimizing waste generation.
-
Order Only What is Needed: Purchase the smallest quantity of this compound required for your experiments.[8]
-
Optimize Experimental Scale: Where possible, reduce the scale of your experiments to minimize the volume of waste produced.[8]
-
Maintain Accurate Inventory: Keep a detailed inventory of your chemicals to avoid ordering duplicates and to track expiration dates.[8]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| pH (Aqueous Solution) | Not Available | |
| Flash Point | > 110 °C / > 230 °F (for 4-Bromoisoquinoline) | [2][9] |
| Boiling Point | 280 - 285 °C (for 4-Bromoisoquinoline) | [2][9] |
| Melting Point | 39 - 43 °C (for 4-Bromoisoquinoline) | [2][9] |
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. uakron.edu [uakron.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromoisoquinolin-5-ol
Introduction: As researchers and drug development professionals, our work with novel chemical entities like 4-Bromoisoquinolin-5-ol demands a proactive and rigorous approach to safety. While specific toxicological data for this compound is not extensively published, a thorough analysis of its structural analogs and established chemical safety principles allows us to construct a robust personal protective equipment (PPE) and handling protocol. This guide is designed to provide a deep, procedural framework, explaining not just what to do, but why each step is critical for ensuring personnel safety and experimental integrity.
Hazard Profile Analysis: The Foundation of Safety
Before selecting PPE, we must first understand the anticipated risks. Based on Safety Data Sheets (SDS) for structurally similar compounds such as 4-Bromoisoquinoline and 4-Bromoisoquinoline-5-sulfonamide, we can infer a likely hazard profile for this compound. This data-driven approach forms the logical basis for all subsequent safety recommendations.
The primary hazards are consistently identified across multiple authoritative sources and are summarized below.[1][2][3]
| Hazard Statement | Description | Potential Route of Exposure | Implication for Handling |
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[3] | Ingestion, Dermal, Inhalation | All routes of exposure are significant. A comprehensive PPE strategy is required. |
| H315 | Causes skin irritation.[1][2][3] | Dermal | Direct skin contact must be prevented with appropriate gloves and lab coats. |
| H319 | Causes serious eye irritation.[1][2][3] | Ocular | Chemical splash goggles are mandatory to prevent severe eye damage. |
| H335 | May cause respiratory irritation.[1][2][3] | Inhalation | Work must be conducted in a well-ventilated area, with respiratory protection required if dust or aerosols are generated. |
Given that specific Occupational Exposure Limits (OELs) from bodies like OSHA, NIOSH, or ACGIH are not available for this compound, a conservative approach is mandated.[1][4] All handling procedures should aim to minimize exposure to the lowest reasonably achievable level.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is a direct response to the identified hazards. The following protocol outlines the minimum required PPE for handling this compound in a laboratory setting.
Eye and Face Protection
Due to its classification as a serious eye irritant (H319), protecting the eyes is non-negotiable.[1][2][3]
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when the compound is handled, even in small quantities. Standard safety glasses with side shields are insufficient as they do not protect against splashes.[5][6]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during bulk transfers or solution preparations), a full-face shield should be worn in addition to chemical splash goggles.[5][6] The facility must be equipped with an accessible and regularly tested eyewash station.[1][3]
Skin and Body Protection
With hazards including skin irritation (H315) and dermal toxicity (H312), preventing skin contact is a critical control point.[1][3]
-
Gloves: Double-gloving with powder-free nitrile gloves is the recommended standard.[7][8] The outer glove should extend over the cuff of the lab coat to create a sealed interface.[7][9] Gloves must be changed immediately if contamination is suspected or after a maximum of 60 minutes of use.[9] Never wear contaminated gloves outside of the immediate work area.
-
Protective Clothing: A flame-resistant lab coat with a solid front and tight-fitting knit cuffs is mandatory.[7] This coat should be laundered separately from personal clothing.[2] For procedures with a high risk of contamination, disposable, low-permeability gowns should be considered.[7] Fully enclosed shoes made of a non-porous material are required; open-toed shoes are strictly prohibited.
Respiratory Protection
The potential for respiratory irritation (H335) and inhalation toxicity (H332) necessitates strict control of airborne particulates and aerosols.[1][2][3]
-
Primary Engineering Control: All procedures involving the handling of solid this compound (e.g., weighing, transferring) or its solutions that are not in a closed system must be performed inside a certified chemical fume hood.
-
When Respirators are Required: If engineering controls are insufficient or unavailable, or during emergency situations like a large spill, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100 filter) is the minimum requirement for handling the solid powder.[5][10] If vapors are a concern, a combination cartridge for organic vapors and particulates should be used. All personnel requiring respirators must be enrolled in a respiratory protection program that includes fit testing and medical clearance, in accordance with OSHA standard 29 CFR 1910.134.
Operational and Disposal Plans
A successful safety program integrates PPE use with standardized operational workflows.
Step-by-Step PPE Protocol
Donning (Putting On) Sequence:
-
Wash hands thoroughly.
-
Don inner gloves.
-
Don lab coat or gown, ensuring full coverage.
-
Don outer gloves, pulling the cuffs over the sleeves of the lab coat.
-
Don chemical splash goggles and face shield (if required).
-
Don respiratory protection (if required).
Doffing (Taking Off) Sequence:
-
Remove outer gloves. Dispose of them in the designated hazardous waste container.
-
Remove face shield (if used) and lab coat.
-
Remove goggles.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
Spill Management
Immediate and correct response to a spill is critical to prevent wider contamination.
-
Alert Personnel: Notify all personnel in the immediate area and restrict access.
-
Don PPE: Before cleaning, don the appropriate PPE, including double nitrile gloves, chemical splash goggles, a lab coat, and a respirator if the spill involves powder outside a fume hood.[8]
-
Containment: For liquid spills, use absorbent pads to contain the material.[8] For solid spills, gently cover with absorbent material to prevent dust from becoming airborne. Do not use air hoses or dry sweep.[2]
-
Clean-up: Carefully collect all contaminated materials and place them into a clearly labeled, sealed container for hazardous waste.[2]
-
Decontamination: Clean the spill area with a detergent solution, followed by water.[8]
-
Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous chemical waste according to institutional and local regulations.[1][10]
Waste Disposal
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: Contaminated gloves, absorbent pads, weigh boats, and other disposables must be placed in a designated, sealed hazardous waste container.[8]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: "Empty" containers that held the solid compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
Visual Workflow and Data Summary
Respiratory Protection Decision Pathway
The following diagram outlines the decision-making process for determining the appropriate level of respiratory protection when handling this compound.
Caption: Decision tree for selecting appropriate respiratory protection.
References
- 1. aksci.com [aksci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. uwyo.edu [uwyo.edu]
- 9. pppmag.com [pppmag.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
